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  • Product: Centhaquine citrate
  • CAS: 1480809-77-5

Core Science & Biosynthesis

Foundational

Centhaquine Citrate: A Novel Mechanism of Action in the Management of Hypovolemic Shock

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, nece...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Hypovolemic shock, a life-threatening condition characterized by inadequate tissue perfusion due to severe blood or fluid loss, necessitates rapid and effective resuscitation to prevent organ failure and mortality.[1] Centhaquine (B1668379) citrate (B86180) has emerged as a first-in-class resuscitative agent with a unique mechanism of action that addresses the complex pathophysiology of hypovolemic shock.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of Centhaquine citrate, detailing its molecular interactions, physiological effects, and the supporting preclinical and clinical evidence. The document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this novel therapeutic agent.

Introduction to Hypovolemic Shock

Hypovolemic shock results from a significant reduction in intravascular volume, leading to decreased cardiac output and impaired oxygen delivery to tissues.[1] The body's compensatory mechanisms, primarily mediated by the sympathetic nervous system, involve peripheral vasoconstriction to redirect blood flow to vital organs. However, prolonged and excessive vasoconstriction can lead to microcirculatory dysfunction and further tissue damage. Standard treatment for hypovolemic shock includes controlling the source of fluid loss and rapid volume resuscitation with crystalloids, colloids, and blood products.[3] In many cases, vasopressors are required to maintain mean arterial pressure (MAP), but these agents can have adverse effects, including increased cardiac workload and compromised tissue perfusion.[4]

Centhaquine Citrate: A Dual-Action Adrenergic Modulator

Centhaquine citrate is a quinoline (B57606) derivative that exerts its resuscitative effects through a novel dual-action mechanism involving the modulation of α-adrenergic receptors.[5][6] Unlike traditional vasopressors that primarily target arterial resistance, Centhaquine citrate selectively acts on venous capacitance vessels and the central nervous system to restore hemodynamic stability while preserving tissue perfusion.[4][5]

Peripheral Venoconstriction via α2B-Adrenergic Receptor Agonism

The primary mechanism of Centhaquine citrate involves its agonistic activity on α2B-adrenergic receptors located on venous smooth muscle cells.[6][7] Veins serve as the main capacitance vessels, holding approximately 70% of the total blood volume.[7] Stimulation of venous α2B-adrenergic receptors by Centhaquine citrate induces venoconstriction, which mobilizes the unstressed blood volume from the venous reservoir into the active circulation.[4][7] This increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and ultimately, cardiac output.[4][7]

Central Sympatholytic Action via α2A-Adrenergic Receptor Agonism

In addition to its peripheral effects, Centhaquine citrate also acts as an agonist at central α2A-adrenergic receptors in the brain.[5][7] Activation of these receptors in the brainstem reduces sympathetic outflow from the central nervous system.[8] This central sympatholytic effect leads to a decrease in arterial vascular resistance, which helps to improve tissue blood perfusion and reduce the afterload on the heart.[5][9] This unique combination of peripheral venoconstriction and central arterial vasodilation distinguishes Centhaquine citrate from conventional vasopressors.[4]

Signaling Pathways

The dual mechanism of action of Centhaquine citrate is mediated by distinct G-protein coupled receptor (GPCR) signaling pathways in the venous vasculature and the central nervous system.

α2B-Adrenergic Receptor Signaling in Venous Smooth Muscle

The α2B-adrenergic receptor is primarily coupled to the Gi/Go family of G-proteins. Upon binding of Centhaquine citrate, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for vasoconstriction, the Gαi activation triggers the RhoA/Rho-kinase pathway, which increases the phosphorylation of myosin light chain, resulting in smooth muscle contraction and venoconstriction.[7]

G_Protein_Signaling_Alpha2B Centhaquine Centhaquine Citrate Alpha2B α2B-Adrenergic Receptor Centhaquine->Alpha2B Binds G_protein Gi/Go Protein (α, β, γ subunits) Alpha2B->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Promotes pMLC Phosphorylated MLC (pMLC) MLC->pMLC Phosphorylation Contraction Venoconstriction pMLC->Contraction

Diagram 1: Centhaquine's α2B-Adrenergic Receptor Signaling Pathway.
α2A-Adrenergic Receptor Signaling in the Central Nervous System

In the central nervous system, the activation of presynaptic α2A-adrenergic receptors by Centhaquine citrate also involves Gi/Go protein coupling.[7] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The reduction in cAMP inhibits the release of norepinephrine (B1679862) from presynaptic neurons, thereby reducing the overall sympathetic tone and promoting vasodilation in the arterial system.[7]

G_Protein_Signaling_Alpha2A Centhaquine Centhaquine Citrate Alpha2A α2A-Adrenergic Receptor Centhaquine->Alpha2A Binds G_protein Gi/Go Protein Alpha2A->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP NE_release Norepinephrine Release cAMP->NE_release Inhibition of Norepinephrine Release Reduced_Sympathetic_Outflow Reduced Sympathetic Outflow NE_release->Reduced_Sympathetic_Outflow Leads to

Diagram 2: Centhaquine's α2A-Adrenergic Receptor Central Signaling.

Experimental Protocols

The efficacy and mechanism of action of Centhaquine citrate have been evaluated in various preclinical and clinical studies.

Preclinical Studies

Rat Model of Hemorrhagic Shock

  • Animal Model: Male Sprague-Dawley rats.[9]

  • Anesthesia: Urethane.[9]

  • Instrumentation: Catheters are placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the left ventricle via the carotid artery for pressure-volume measurements.[9]

  • Hemorrhage Induction: Blood is withdrawn from the femoral artery to maintain a mean arterial pressure (MAP) of 35 mmHg for 30 minutes.[9] In some studies, 40% of the total blood volume is withdrawn over 30 or 60 minutes.[10]

  • Resuscitation: Animals are resuscitated with Lactated Ringer's solution (equivalent to 100% or 300% of the shed blood volume) or Centhaquine citrate (0.017, 0.05, and 0.15 mg/kg) dissolved in Lactated Ringer's solution.[9] In other protocols, a dose of 0.02 mg/kg is used.[11]

  • Parameters Monitored: Mean arterial pressure (MAP), heart rate, cardiac output, stroke volume, systemic vascular resistance, and blood lactate (B86563) levels are monitored.[9]

Swine Model of Hemorrhagic Shock

  • Animal Model: Landrace-Large White pigs.[12]

  • Hemorrhage Induction: Stepwise blood withdrawal (18 mL/min) from the internal jugular vein until MAP decreases to 40-45 mmHg.[12][13]

  • Resuscitation: Animals receive either lactated Ringer's solution or a combination of Centhaquine citrate (0.015 mg/kg) and lactated Ringer's solution until MAP reaches 90% of the baseline.[14]

  • Parameters Monitored: Hemodynamic parameters and survival rates are assessed.[14]

Experimental_Workflow_Preclinical cluster_rat Rat Hemorrhagic Shock Model cluster_swine Swine Hemorrhagic Shock Model Rat_Anesthesia Anesthesia (Urethane) Rat_Instrumentation Instrumentation (Femoral Artery & Vein Catheters) Rat_Anesthesia->Rat_Instrumentation Rat_Hemorrhage Hemorrhage Induction (MAP ~35-40 mmHg) Rat_Instrumentation->Rat_Hemorrhage Rat_Resuscitation Resuscitation (Centhaquine or Control) Rat_Hemorrhage->Rat_Resuscitation Rat_Monitoring Hemodynamic Monitoring Rat_Resuscitation->Rat_Monitoring Swine_Anesthesia Anesthesia Swine_Instrumentation Instrumentation (Jugular Vein Catheter) Swine_Anesthesia->Swine_Instrumentation Swine_Hemorrhage Hemorrhage Induction (MAP ~40-45 mmHg) Swine_Instrumentation->Swine_Hemorrhage Swine_Resuscitation Resuscitation (Centhaquine or Control) Swine_Hemorrhage->Swine_Resuscitation Swine_Monitoring Hemodynamic Monitoring & Survival Swine_Resuscitation->Swine_Monitoring

Diagram 3: Preclinical Experimental Workflow.
Clinical Studies

Phase III Multicentric, Randomized, Controlled Study

  • Patient Population: Patients with hypovolemic shock with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels of ≥ 2 mmol/L.[15][16]

  • Inclusion Criteria: Age ≥ 18 years, SBP ≤ 90 mmHg, blood lactate ≥ 2 mmol/L, and receiving standard of care.[15][17]

  • Exclusion Criteria: Terminal illness, altered consciousness not due to hypovolemic shock, known pregnancy, prior cardiopulmonary resuscitation, and certain pre-existing systemic diseases.[17]

  • Treatment Protocol: Patients are randomized (2:1 ratio) to receive either Centhaquine citrate (0.01 mg/kg) in 100 mL of normal saline infused over 1 hour, or a placebo (100 mL of normal saline).[15][16] All patients receive the standard of care for hypovolemic shock.[15][16]

  • Primary Endpoints: Changes in systolic and diastolic blood pressure, blood lactate levels, and base deficit.[16]

  • Secondary Endpoints: Amount of fluids and vasopressors administered, duration of hospital stay, and 28-day all-cause mortality.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Centhaquine citrate.

Table 1: Preclinical Efficacy of Centhaquine Citrate in Animal Models of Hemorrhagic Shock

ParameterAnimal ModelControl GroupCenthaquine Groupp-valueReference
Survival Time (min) Rat78 ± 10387 ± 39<0.05[9]
Blood Lactate (mmol/L) at 60 min post-resuscitation Rat10.20 ± 0.614.08 ± 0.28<0.05[9]
Change in MAP (%) Rat-29%+59%<0.05[9]
Change in Cardiac Output (%) Rat-28%+180%<0.05[9]
24-hour Survival Swine3/1010/100.002[14]
Time to Target MAP (min) Swine36.88 ± 3.267.10 ± 0.97<0.001[14]
Total Fluids for Resuscitation (mL) SwineSignificantly HigherSignificantly Lower<0.001[14]

Table 2: Clinical Efficacy of Centhaquine Citrate in Patients with Hypovolemic Shock (Phase III Study)

ParameterControl Group (n=34)Centhaquine Group (n=71)p-valueReference
28-day All-Cause Mortality 11.76%2.94%0.037[18]
Shock Index at 1 hour HigherSignificantly Lower0.0320[16]
Shock Index at 4 hours HigherSignificantly Lower0.0494[16]
Improvement in Blood Lactate 46.9% of patients69.3% of patients0.03[4]
Improvement in Base Deficit 43.7% of patients69.8% of patients0.01[4]
SBP > 110 mmHg at 24 hours 59.38% of patients81.82% of patients0.00842[18]

Conclusion

Centhaquine citrate represents a significant advancement in the management of hypovolemic shock. Its unique dual mechanism of action, involving peripheral venoconstriction through α2B-adrenergic agonism and a central sympatholytic effect via α2A-adrenergic agonism, distinguishes it from currently available resuscitative agents.[5][7] This combination of effects leads to an increase in cardiac output and restoration of mean arterial pressure without compromising tissue perfusion.[4][9] Preclinical and clinical data have consistently demonstrated the efficacy of Centhaquine citrate in improving hemodynamic parameters, reducing lactate levels, and ultimately, improving survival in hypovolemic shock.[1][9][18] The detailed understanding of its mechanism of action, supported by robust experimental evidence, positions Centhaquine citrate as a promising and valuable therapeutic option for this critical condition. Further research may explore its potential utility in other forms of shock.[4]

References

Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Centhaquine Citrate

For Researchers, Scientists, and Drug Development Professionals Abstract Centhaquine citrate (B86180), known commercially as Lyfaquin®, is a first-in-class resuscitative agent for the treatment of hypovolemic shock. Its...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Centhaquine citrate (B86180), known commercially as Lyfaquin®, is a first-in-class resuscitative agent for the treatment of hypovolemic shock. Its discovery and development mark a significant advancement in critical care medicine, offering a novel mechanism of action that addresses the physiological derangements of shock more effectively than traditional vasopressors. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical evaluation of Centhaquine citrate. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this innovative therapeutic agent. The guide includes structured data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

Discovery and Rationale

Centhaquine was first synthesized in the early 1970s at the Central Drug Research Institute in Lucknow, India.[1] Initially investigated as a centrally active hypotensive agent, its development for this indication was halted due to a short duration of action and rapid development of tolerance.[1] However, subsequent research revealed a dose-dependent biphasic effect on blood pressure. While higher doses induced hypotension, lower doses were found to increase blood pressure in animal models of hemorrhagic shock.[2] This pivotal discovery led to the repositioning of Centhaquine as a resuscitative agent for hypovolemic shock.

The rationale for its use in shock is based on its unique ability to increase cardiac output and improve tissue perfusion without the detrimental effects of excessive arterial vasoconstriction seen with conventional vasopressors.[3] By selectively targeting venous capacitance vessels, Centhaquine mobilizes pooled venous blood, thereby increasing venous return to the heart and subsequently enhancing cardiac output.

Synthesis of Centhaquine Citrate

The synthesis of Centhaquine citrate is a two-step process involving the formation of the Centhaquine free base followed by its conversion to the citrate salt to enhance water solubility for intravenous administration.[4][5]

Experimental Protocol: Synthesis of Centhaquine Citrate

Step 1: Synthesis of Centhaquine Free Base

  • Reactants: An equimolar mixture of 2-vinylquinoline (B1294476) and 1-(3-methylphenyl) piperazine (B1678402) is prepared.[1]

  • Solvent and Catalyst: The reactants are dissolved in absolute ethyl alcohol and glacial acetic acid.[1]

  • Reaction Conditions: The mixture is stirred at reflux temperature for 15-24 hours in a round-bottom flask.[1]

  • Workup: Following the reflux period, the reaction mixture is concentrated. Water is added, and the solution is basified with aqueous sodium hydroxide.[6]

  • Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate.[6]

  • Purification: The solvent is evaporated in vacuo, and the resulting Centhaquine free base is isolated by recrystallization from hexane.[4]

Step 2: Formation of Centhaquine Citrate

  • Salt Formation: The purified Centhaquine free base is treated with a solution of citric acid.

  • Crystallization: The resulting Centhaquine citrate salt is crystallized from isopropanol.

  • Recrystallization and Drying: The citrate salt is further purified by recrystallization from methanol (B129727) to yield a white solid upon complete drying.[1]

The overall yield for this two-step synthesis is approximately 66%.[4]

Mechanism of Action

Centhaquine citrate exerts its therapeutic effects through a dual mechanism of action involving the modulation of α-adrenergic receptors.[7][8]

  • Peripheral Action (α2B-Adrenergic Receptors): Centhaquine is an agonist of α2B-adrenergic receptors, which are predominantly located on venous capacitance vessels.[2][9] Activation of these receptors leads to venoconstriction, which actively shifts pooled blood from the venous system (unstressed volume) to the central circulation (stressed volume). This increases venous return to the heart, leading to an augmented stroke volume and cardiac output, ultimately improving tissue perfusion.[3][7]

  • Central Action (α2A-Adrenergic Receptors): Centhaquine also acts on central α2A-adrenergic receptors in the brain.[2][9] This action reduces sympathetic outflow from the central nervous system, leading to a decrease in systemic vascular resistance and preventing excessive arterial vasoconstriction.[9]

This unique combination of peripheral venoconstriction and central sympatholysis allows Centhaquine to increase cardiac output and mean arterial pressure without compromising microcirculatory blood flow, a common adverse effect of traditional vasopressors.[3][10]

Signaling Pathway of Centhaquine Citrate

G cluster_periphery Peripheral Circulation cluster_cns Central Nervous System Centhaquine_p Centhaquine a2B_AR α2B-Adrenergic Receptor (Venous Vessels) Centhaquine_p->a2B_AR Agonist Venoconstriction Venoconstriction a2B_AR->Venoconstriction VenousReturn Increased Venous Return Venoconstriction->VenousReturn CardiacOutput Increased Cardiac Output VenousReturn->CardiacOutput TissuePerfusion_p Improved Tissue Perfusion CardiacOutput->TissuePerfusion_p Centhaquine_c Centhaquine a2A_AR α2A-Adrenergic Receptor (Brain) Centhaquine_c->a2A_AR Agonist SympatheticOutflow Decreased Sympathetic Outflow a2A_AR->SympatheticOutflow SVR Decreased Systemic Vascular Resistance SympatheticOutflow->SVR TissuePerfusion_c Improved Tissue Perfusion SVR->TissuePerfusion_c

Caption: Dual mechanism of action of Centhaquine citrate.

Preclinical Studies

The efficacy and safety of Centhaquine citrate have been evaluated in various animal models of hemorrhagic shock, including rats, rabbits, and pigs.

Experimental Protocol: Rat Model of Hemorrhagic Shock
  • Animal Model: Male Sprague-Dawley rats are used.[11]

  • Anesthesia and Instrumentation: Animals are anesthetized, and catheters are placed in the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug administration.

  • Induction of Hemorrhagic Shock: A controlled hemorrhage is induced by withdrawing blood to achieve and maintain a target mean arterial pressure (MAP), often around 40 mmHg.

  • Resuscitation: After a period of sustained hypotension, resuscitation is initiated. The control group typically receives normal saline, while the experimental group receives Centhaquine citrate at a specified dose (e.g., 0.01-0.05 mg/kg) in a saline vehicle.

  • Monitoring: Hemodynamic parameters (MAP, heart rate, cardiac output), blood gases, and blood lactate (B86563) levels are monitored throughout the experiment.

  • Endpoints: Primary endpoints often include survival rate, time to achieve target MAP, and changes in hemodynamic and metabolic parameters.

Summary of Preclinical Findings
Animal ModelKey FindingsReference
Rat - Reduced need for norepinephrine (B1679862) to maintain target MAP.[2] - Significantly lower blood lactate levels compared to control.[2] - Improved survival time.[1] - Restored renal blood flow and protected against kidney tissue damage.[10][1][2][10]
Rabbit - Significantly reduced the volume of resuscitation fluid needed to maintain target MAP.[2][2]
Pig - Reduced the time required to reach target MAP (7.1 min vs. 36.88 min for control).[2] - Significantly higher 24-hour survival rate (100% vs. 30% for control).[2][12][2][12]

Clinical Studies

Centhaquine citrate has undergone rigorous clinical evaluation, including Phase I, II, and III trials, to establish its safety and efficacy in humans.

Experimental Protocol: Phase III Clinical Trial in Hypovolemic Shock
  • Study Design: A prospective, multicenter, randomized, double-blind, placebo-controlled study.[7][13]

  • Patient Population: Patients aged 18 years or older with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[9][13]

  • Randomization and Blinding: Patients are randomized (e.g., in a 2:1 ratio) to receive either Centhaquine citrate or a placebo (normal saline), in addition to the standard of care (SOC).[13] The study is quadruple-blinded (participant, care provider, investigator, outcomes assessor).[7]

  • Intervention: The investigational drug (Centhaquine 0.01 mg/kg or placebo) is administered as an intravenous infusion in 100 mL of normal saline over 1 hour.[8][13] Subsequent doses may be given if SBP remains ≤ 90 mmHg, with a maximum number of doses within a 24-hour period.[8]

  • Primary Endpoints: Typically include changes in hemodynamic parameters (SBP, diastolic blood pressure), blood lactate levels, and base deficit over a 48-hour period.[14] A key primary endpoint in some studies is 28-day all-cause mortality.[14]

  • Secondary Endpoints: Include the volume of fluids and vasopressors administered, duration of hospital and ICU stay, time on ventilator support, and changes in organ dysfunction scores (e.g., ARDS, MODS).[14]

Workflow for Phase III Clinical Trial

G Start Patient with Hypovolemic Shock (SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) Screening Eligibility Screening Start->Screening Randomization Randomization (2:1) Screening->Randomization Group_C Centhaquine Group (n=71) 0.01 mg/kg IV in 100mL Saline over 1 hr + SOC Randomization->Group_C Centhaquine Group_P Placebo Group (n=34) 100mL Saline over 1 hr + SOC Randomization->Group_P Placebo FollowUp Monitoring and Data Collection (Hemodynamics, Lactate, Vasopressors, etc.) Group_C->FollowUp Group_P->FollowUp Endpoint 28-Day Follow-up for Mortality and Other Endpoints FollowUp->Endpoint

References

Foundational

The Pharmacological Profile of Centhaquine: A Novel Resuscitative Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals Executive Summary Centhaquine (B1668379) (also known as Lyfaquin®) is a first-in-class resuscitative agent demonstrating significant promise...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Centhaquine (B1668379) (also known as Lyfaquin®) is a first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock.[1][2] Initially synthesized in the 1970s as a potential hypotensive agent, lower doses were later discovered to increase blood pressure in models of hemorrhagic shock.[1] Extensive preclinical and clinical investigations have since elucidated its unique pharmacological profile, characterized by a dual mechanism of action that distinguishes it from standard vasopressors.[1][3] This guide provides a comprehensive overview of the pharmacological properties of Centhaquine, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

Centhaquine's primary resuscitative effect is mediated through its activity at alpha-adrenergic receptors.[3][4] Unlike traditional vasopressors that primarily induce arterial vasoconstriction, Centhaquine exhibits a unique dual mechanism:

  • Peripheral α2B-Adrenergic Receptor Stimulation: Centhaquine acts as an agonist at α2B-adrenergic receptors located on peripheral veins.[3][5] This stimulation induces venoconstriction, leading to the mobilization of pooled venous blood.[5][6] Veins serve as capacitance vessels, holding approximately 70% of the total blood volume.[3][6] By constricting these vessels, Centhaquine effectively increases venous return to the heart, thereby enhancing cardiac preload, stroke volume, and cardiac output.[3][6][7]

  • Central α2A-Adrenergic Receptor Stimulation: Centhaquine also acts on α2A-adrenergic receptors in the central nervous system.[3][8] This action reduces sympathetic outflow from the brain, leading to a decrease in systemic vascular resistance and promoting arterial dilatation.[2][3][9] This sympatholytic effect helps to improve tissue blood perfusion and oxygen delivery, a critical factor in preventing organ damage in shock states.[2][9]

This combined action of increasing cardiac output while simultaneously improving tissue perfusion without significantly increasing the cardiac workload is a key differentiator of Centhaquine from conventional therapies.[3][5] Importantly, Centhaquine does not act on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias, a common side effect of other vasopressors.[1][2]

Signaling Pathway

The binding of Centhaquine to α2B-adrenergic receptors on vascular smooth muscle cells initiates a downstream signaling cascade. Gαi activation leads to the activation of RhoA and Rho-associated protein kinase, resulting in myosin light chain phosphorylation and subsequent vasoconstriction.[6] Concurrently, the Gβγ subunits can activate the Ras-Raf-MEK-ERK cascade, which is involved in cell survival and proliferation.[6]

cluster_VascularSmoothMuscleCell Vascular Smooth Muscle Cell cluster_CNS Central Nervous System Centhaquine Centhaquine alpha2B_AR α2B-Adrenergic Receptor Centhaquine->alpha2B_AR G_Protein G-Protein (Gαi, Gβγ) alpha2B_AR->G_Protein RhoA_ROCK RhoA/ROCK Pathway G_Protein->RhoA_ROCK Gαi PI3K PI3K G_Protein->PI3K Gβγ MLC_Phosphorylation Myosin Light Chain Phosphorylation RhoA_ROCK->MLC_Phosphorylation Venoconstriction Venoconstriction MLC_Phosphorylation->Venoconstriction Increased_Venous_Return Increased Venous Return Venoconstriction->Increased_Venous_Return Akt Akt PI3K->Akt Cell_Survival Cell Survival/Proliferation Akt->Cell_Survival Centhaquine_CNS Centhaquine alpha2A_AR α2A-Adrenergic Receptor Centhaquine_CNS->alpha2A_AR Sympathetic_Outflow Reduced Sympathetic Outflow alpha2A_AR->Sympathetic_Outflow Improved_Perfusion Improved Tissue Perfusion Sympathetic_Outflow->Improved_Perfusion Increased_CO Increased Cardiac Output Increased_Venous_Return->Increased_CO Resuscitation Resuscitation from Shock Increased_CO->Resuscitation Improved_Perfusion->Resuscitation

Caption: Centhaquine's dual mechanism of action signaling pathway.

Preclinical Data

Centhaquine has undergone extensive evaluation in various animal models of hemorrhagic shock, consistently demonstrating its efficacy as a resuscitative agent.

Data Presentation

Table 1: Summary of Key Preclinical Findings

Animal ModelKey Parameters MeasuredCenthaquine GroupControl GroupReference(s)
Rat Blood Lactate (B86563) (mmol/L) at 60 min post-resuscitation1.65 ± 0.234.10 ± 1.02[3]
Norepinephrine Requirement (µg) to maintain MAP at 70 mmHg17.5175[3]
Survival Time after blood transfusionIncreased-[1]
Renal Blood FlowImproved-[5]
Rabbit Fluid Requirement (mL) to maintain MAP126213[1]
Pig Time to reach target MAP (minutes)7.136.88[1]
24-hour Survival Rate100% (10 out of 10)30% (3 out of 10)[1]
Overall Survival Rate (combined studies)85%25%[3]
Experimental Protocols
  • Rat Model of Hemorrhagic Shock:

    • Procedure: Anesthetized rats were subjected to hemorrhage to induce hypovolemic shock. Resuscitation was then initiated with either Centhaquine or a control solution (e.g., normal saline, hypertonic saline).[3] In some studies, a specific Mean Arterial Pressure (MAP) target was maintained using vasopressors like norepinephrine.[3]

    • Dosage: Low doses of Centhaquine (0.001 to 0.05 mg/kg) administered intravenously were found to be effective.[3] A dose of 0.01 mg/kg was identified as highly effective.[3]

    • Parameters Monitored: MAP, blood lactate, and the amount of vasopressor required were continuously monitored.[3]

  • Rabbit Model of Uncontrolled Hemorrhagic Shock:

    • Procedure: Anesthetized rabbits underwent a standardized puncture to the infrarenal aorta to induce uncontrolled hemorrhage.[10] After a 15-minute delay to simulate emergency response time, resuscitation was initiated.[10]

    • Resuscitation Strategy: Hypotensive resuscitation was employed, targeting a MAP of 45 mmHg or 60 mmHg using either Centhaquine or saline.[10]

    • Parameters Monitored: Hemodynamic parameters, blood gases, and thromboelastography (TEG) to assess coagulation.[10]

  • Swine Model of Hemorrhagic Shock:

    • Procedure: Pigs were subjected to controlled hemorrhage to induce shock. Resuscitation was performed with Centhaquine, often in combination with standard fluids like hydroxyethyl (B10761427) starch.[3]

    • Parameters Monitored: Time to achieve target MAP, survival rate, and lung wet-to-dry ratio were assessed.[3]

Clinical Data

Centhaquine has progressed through Phase I, II, and III clinical trials, demonstrating a favorable safety and efficacy profile in humans with hypovolemic shock.[1][11][12]

Data Presentation

Table 2: Summary of Phase I Clinical Trial Findings

Study PhasePopulationDosageKey FindingsReference(s)
Phase I Healthy VolunteersSingle ascending doses (e.g., 0.005, 0.01, 0.05 mg/kg)Safe and well-tolerated. Mild adverse events only at 10x the therapeutic dose, resolving without intervention.[1][6]

Table 3: Summary of Phase II and III Clinical Trial Findings

Study PhaseKey Parameters MeasuredCenthaquine GroupControl Groupp-valueReference(s)
Phase II 28-Day Mortality0% (0 out of 23)9.1% (2 out of 22)-[13]
Vasopressor Requirement (mg) in first 48h3.12 ± 2.189.39 ± 4.28-[13]
Blood Lactate ImprovementStatistically significant improvement-p=0.0012[11]
Base Deficit ImprovementStatistically significant improvement-p<0.0001[11]
Phase III 28-Day All-Cause Mortality2.94%11.76%-[1]
SBP Increase from Baseline (AUC 0-48h)12.9% higher increase-<0.0001[5][11]
Pulse Pressure Increase (AUC 0-48h)48.1% higher increase-<0.0001[11]
Patients with Blood Lactate ≤ 1.5 mmol/L at Day 369.35%46.88%p=0.03[1][5]
Patients with Improved Base Deficit69.8%43.7%p=0.01[5]
Shock IndexSignificantly lower from 1 to 4 hours post-resuscitation-p<0.05[14][15]
Improvement in ARDS and MODS scoresObserved improvementNo change or worsening-[1][11]
Experimental Protocols
  • Phase II and III Clinical Trial Design:

    • Design: Prospective, multicentric, randomized, double-blind, placebo-controlled studies.[11][16]

    • Patient Population: Patients with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[11]

    • Randomization: Patients were typically randomized in a 2:1 ratio to receive either Centhaquine or a placebo (saline).[11][16]

    • Intervention: Centhaquine was administered at a dose of 0.01 mg/kg in 100 mL of normal saline, infused intravenously over 1 hour.[11][16] All patients received the standard of care for hypovolemic shock.[11]

    • Primary Objectives: To evaluate the change in SBP, diastolic blood pressure (DBP), blood lactate levels, and base deficit over 48 hours.[11]

    • Secondary Objectives: To assess the requirement for fluids, blood products, and vasopressors; duration of hospital and ICU stay; time on ventilator support; changes in Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores; and 28-day all-cause mortality.[11]

cluster_TreatmentArms Treatment Arms cluster_Endpoints Endpoints Assessed Patient_Pool Patients with Hypovolemic Shock (SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) Randomization Randomization (2:1) Patient_Pool->Randomization Centhaquine_Arm Centhaquine Group (n=71) 0.01 mg/kg IV over 1h + SOC Randomization->Centhaquine_Arm Centhaquine Control_Arm Control Group (n=34) Saline Placebo IV over 1h + SOC Randomization->Control_Arm Control Follow_Up Follow-up for 28 Days Centhaquine_Arm->Follow_Up Control_Arm->Follow_Up Primary_Endpoints Primary: - SBP, DBP - Blood Lactate - Base Deficit Follow_Up->Primary_Endpoints Secondary_Endpoints Secondary: - Vasopressor/Fluid Use - Hospital/ICU Stay - ARDS/MODS Scores - 28-Day Mortality Follow_Up->Secondary_Endpoints

Caption: Workflow of a typical Phase III clinical trial for Centhaquine.

Safety and Tolerability

Across all phases of clinical development, Centhaquine has demonstrated a high safety margin.[3] In Phase I trials with healthy volunteers, adverse events were only noted at doses ten times the therapeutic dose and were mild and self-resolving.[1] In Phase II and III trials involving critically ill patients, there have been no drug-related serious adverse events reported.[11][16]

Conclusion and Future Directions

Centhaquine represents a significant advancement in the pharmacological management of hypovolemic shock. Its novel dual mechanism of action, which enhances cardiac output through venoconstriction while simultaneously improving tissue perfusion via central sympatholysis, offers a distinct advantage over existing therapies.[3][5] Robust preclinical and clinical data have consistently demonstrated its ability to improve hemodynamic parameters, reduce lactate levels, decrease the need for vasopressors, and ultimately improve survival rates in patients with hypovolemic shock.[1][11] Its favorable safety profile further strengthens its potential as a frontline resuscitative agent.[3]

Further research is warranted to explore the efficacy of Centhaquine in other forms of shock, such as septic and cardiogenic shock.[5][15] Ongoing and future studies will continue to delineate its role in various critical care settings and its potential to become a new standard of care in resuscitation medicine.

References

Exploratory

Centhaquine Citrate's Effect on Adrenergic Receptors in Shock States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Shock, a life-threatening state of circulatory failure leading to inadequate tissue perfusion, remains a significant clinical challenge. Standard t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Shock, a life-threatening state of circulatory failure leading to inadequate tissue perfusion, remains a significant clinical challenge. Standard treatments, including fluid resuscitation and vasopressors, often have limitations and may contribute to adverse outcomes. Centhaquine (B1668379) citrate (B86180) (Lyfaquin®) has emerged as a first-in-class resuscitative agent with a novel mechanism of action centered on the modulation of adrenergic receptors. This technical guide provides an in-depth analysis of the pharmacological activity of centhaquine, its interaction with alpha-adrenergic receptors, and the downstream physiological effects that make it a promising therapeutic for hypovolemic shock. It consolidates data from key preclinical and clinical studies, details experimental methodologies, and visualizes the core signaling pathways and workflows.

Introduction

Centhaquine citrate, chemically 2-[2-[4-(3-Methylphenyl)-1-piperazinyl] ethyl] quinoline (B57606) citrate, was initially investigated as a hypotensive agent.[1] However, subsequent research revealed that at low doses in the context of hemorrhage, it acts as a highly effective resuscitative agent.[1] Unlike traditional vasopressors that primarily induce arterial vasoconstriction to increase mean arterial pressure (MAP), centhaquine employs a unique dual mechanism that enhances cardiac output while improving tissue perfusion.[1][2] Clinical trials have demonstrated its ability to improve hemodynamic parameters, reduce the need for vasopressors, and decrease mortality in patients with hypovolemic shock.[3][4] This document synthesizes the core scientific data underpinning its mechanism and clinical utility.

Mechanism of Action: A Dual Adrenergic Approach

The primary therapeutic effect of centhaquine is mediated through its specific activity at α2-adrenergic receptors (ARs), with no significant action on β-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias.[1][3][5] Its resuscitative action is a composite of effects on both peripheral and central α2-AR subtypes.

  • Peripheral α2B-Adrenergic Receptor Agonism: Centhaquine acts as an agonist at α2B-adrenergic receptors located on peripheral veins.[1][2] Since approximately 70% of the body's blood volume resides in the venous system, agonism at these receptors induces venoconstriction.[6] This action actively mobilizes the pooled venous blood, increasing venous return to the heart (cardiac preload).[6][7] The enhanced preload, in turn, increases stroke volume and cardiac output, a key determinant of resuscitation from shock.[6][8]

  • Central α2A-Adrenergic Receptor Agonism: Centhaquine also acts on α2A-adrenergic receptors in the central nervous system.[1][2] Activation of these central receptors reduces sympathetic outflow from the brain.[6][9] This leads to a decrease in systemic vascular resistance (cardiac afterload) and mild arterial vasodilation, which helps to improve blood flow and perfusion to vital tissues and organs.[8][9]

This dual mechanism of increasing cardiac preload while decreasing afterload distinguishes centhaquine from conventional vasopressors, which typically increase both preload and afterload, potentially compromising microcirculatory perfusion.[2] The definitive role of α2-receptors was confirmed in preclinical studies where the resuscitative effects of centhaquine were completely blocked by α2-adrenergic receptor antagonists like yohimbine (B192690) and atipamezole.[10]

While the mechanism is functionally well-established, specific receptor binding affinities (K_i_) and in vitro functional potencies (EC_50_) for centhaquine at α2A and α2B receptors are not widely reported in the public domain literature.

Signaling Pathway

The binding of centhaquine to its target receptors initiates distinct downstream signaling cascades. Activation of the G_i_ protein-coupled α2B-AR in venous smooth muscle cells leads to vasoconstriction. Centrally, α2A-AR activation reduces norepinephrine (B1679862) release, decreasing overall sympathetic tone.

G cluster_0 Peripheral Venous System cluster_1 Central Nervous System (Brain) Centhaquine_p Centhaquine a2B α2B Adrenergic Receptor (Venous Smooth Muscle) Centhaquine_p->a2B Agonist Venoconstriction Venous Constriction a2B->Venoconstriction VenousReturn Increased Venous Return (Preload) Venoconstriction->VenousReturn CO Increased Cardiac Output VenousReturn->CO Perfusion Improved Tissue Perfusion CO->Perfusion Centhaquine_c Centhaquine a2A Central α2A Adrenergic Receptor Centhaquine_c->a2A Agonist Sympathetic Reduced Sympathetic Outflow a2A->Sympathetic SVR Decreased Systemic Vascular Resistance (Afterload) Sympathetic->SVR SVR->Perfusion Resuscitation Resuscitation from Shock Perfusion->Resuscitation

Caption: Centhaquine's dual mechanism of action on adrenergic receptors.

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, dogs, and humans, consistently showing that centhaquine follows a two-compartment model. It is characterized by a short half-life and a large volume of distribution, suggesting rapid clearance from plasma and extensive distribution into tissues.[5][11]

ParameterRat (0.45 mg/kg IV)[11]Dog (1.0 mg/kg IV)[2]Human (0.005–0.10 mg/kg IV)[5]
Model 2-Compartment2-Compartment2-Compartment
Elimination Rate (K_e_) 8.8 (5.2–12.8) h⁻¹4.9 (4.4–5.2) h⁻¹4.1 h⁻¹
Volume of Distribution (V) 6.4 (2.8–10.4) L328.4 (304.0–331.9) L29.5 L
K_cp_ (Central to Peripheral) 11.9 (4.6–15.0) h⁻¹10.6 (10.3–11.1) h⁻¹10.4 h⁻¹
K_pc_ (Peripheral to Central) 3.7 (2.3–9.1) h⁻¹3.2 (2.9–3.7) h⁻¹2.1 h⁻¹
Data presented as Median (IQR) where available.

Preclinical Evidence in Shock Models

The efficacy of centhaquine has been validated in multiple animal models of controlled and uncontrolled hemorrhagic shock.

Experimental Protocols

A common preclinical model is the swine model of hemorrhagic shock.

  • Animal Model: Landrace-Large White pigs are instrumented for hemodynamic monitoring.[9][12]

  • Hemorrhage Induction: Acute hemorrhage is induced by controlled, stepwise blood withdrawal from a major vein (e.g., internal jugular) at a fixed rate (e.g., 18 mL/min) until a target MAP of 40-45 mmHg is reached and maintained.[12]

  • Resuscitation Phase: Animals are randomized to receive either the control (e.g., Lactated Ringer's or HES 130/0.4 solution) or the control plus centhaquine (e.g., 0.015 mg/kg).[7][9] Infusions are administered until MAP returns to 90% of the baseline value.[7][12]

  • Observation Phase: Following resuscitation, animals are monitored for a set period (e.g., 60 minutes) without further intervention to assess hemodynamic stability and survival over 24 hours.[12]

G cluster_workflow Preclinical Hemorrhagic Shock Model Workflow cluster_groups Start Start: Swine Model Instrumentation Stabilization Baseline Data Collection (MAP, HR, etc.) Start->Stabilization Hemorrhage Induce Hemorrhage (Stepwise blood withdrawal to MAP 40-45 mmHg) Stabilization->Hemorrhage ShockState Maintain Shock State (Hypotensive Period) Hemorrhage->ShockState Randomization Randomization ShockState->Randomization Control Control Group: Standard Fluid Resuscitation Randomization->Control Group 1 Centhaquine Treatment Group: Centhaquine (0.015 mg/kg) + Standard Fluid Randomization->Centhaquine Group 2 Resuscitation Resuscitation Phase (Infuse until MAP is 90% of baseline) Control->Resuscitation Centhaquine->Resuscitation Observation Observation Phase (e.g., 60 min) Resuscitation->Observation Endpoint Endpoint Analysis: - Time to Target MAP - Fluid Volume Required - Survival Rate (24h) - Biomarkers (Lactate) Observation->Endpoint

Caption: Workflow for a typical swine hemorrhagic shock experiment.
Summary of Preclinical Efficacy

Across various models, centhaquine demonstrated superior resuscitative effects compared to standard care.

ModelKey FindingControl GroupCenthaquine GroupReference
Swine Time to reach target MAP36.88 ± 3.26 min7.10 ± 0.97 min[7]
Swine 24-hour Survival3 of 10 animals (30%)10 of 10 animals (100%)[7]
Swine 24-hour Survival (with HES)2 of 10 animals (20%)7 of 10 animals (70%)[9][12]
Rat Blood Lactate (B86563) (1h post-resus.)4.10 ± 1.02 mmol/L1.65 ± 0.23 mmol/L[10]
Rat Norepinephrine Required (1h)175 µg17.5 µg[10]
Rat Renal Protection-Upregulation of HIF-1α (p=0.024), reduced mitochondrial DNA damage (p=0.03)[13]

Clinical Evidence in Hypovolemic Shock

Centhaquine has undergone rigorous clinical evaluation, culminating in a successful Phase III trial for hypovolemic shock.

Clinical Trial Design (Phase III)
  • Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled study.[3]

  • Patient Population: Patients with hypovolemic shock (due to trauma or gastroenteritis) with a systolic blood pressure (SBP) ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[3][9]

  • Intervention: Patients were randomized (2:1) to receive either standard of care (SOC) plus centhaquine (0.01 mg/kg in 100 mL normal saline infused over 1 hour) or SOC plus placebo (100 mL normal saline).[3][9]

  • Primary Endpoints: Improvement in hemodynamic parameters (SBP, shock index) and metabolic markers (blood lactate, base deficit), and 28-day all-cause mortality.[3]

Summary of Clinical Efficacy (Phase III)

The Phase III study demonstrated statistically significant improvements in key resuscitation markers and a notable reduction in mortality.

Outcome ParameterFindingp-valueReference
Blood Lactate 69.3% of patients showed improvement vs. 46.9% in control.0.03[13]
Base Deficit 69.8% of patients showed improvement vs. 43.7% in control.0.01[13]
Shock Index Significantly lower from 1 to 4 hours post-resuscitation.<0.0001[13]
Organ Dysfunction Showed improvement in ARDS and Multiple Organ Dysfunction Syndrome (MODS) scores.-[3]
Mortality An 8.8% absolute reduction in 28-day all-cause mortality compared to control.-[3]
Safety No drug-related adverse events were reported.-[3]

Conclusion

Centhaquine citrate represents a significant advancement in the management of shock states. Its unique dual mechanism, involving peripheral α2B-AR agonism to increase cardiac preload and central α2A-AR agonism to reduce afterload, effectively enhances cardiac output and tissue perfusion without the drawbacks of excessive arterial vasoconstriction seen with traditional vasopressors. Robust preclinical data and compelling Phase III clinical trial results demonstrate its ability to rapidly stabilize hemodynamics, improve metabolic markers of shock, and ultimately reduce mortality in patients with hypovolemic shock. Centhaquine is a well-characterized, safe, and effective resuscitative agent that addresses a critical unmet need in emergency and critical care medicine.

References

Foundational

Centhaquine Citrate in Shock: An In-depth Technical Guide on Initial Clinical Trial Results

For Researchers, Scientists, and Drug Development Professionals Executive Summary Centhaquine citrate (B86180) (Lyfaquin®) is a novel, first-in-class resuscitative agent demonstrating significant promise in the managemen...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centhaquine citrate (B86180) (Lyfaquin®) is a novel, first-in-class resuscitative agent demonstrating significant promise in the management of hypovolemic shock. Initial clinical trials, including Phase II and Phase III studies, have shown its efficacy in improving key hemodynamic and metabolic parameters, alongside a favorable safety profile. This technical guide provides a comprehensive overview of the initial clinical trial results, detailed experimental protocols, and the underlying mechanism of action of Centhaquine citrate for researchers, scientists, and drug development professionals.

Mechanism of Action

Centhaquine citrate exerts its therapeutic effects through a dual mechanism involving adrenergic receptor modulation. It primarily acts as an agonist on venous α2B adrenergic receptors, leading to venous constriction and an increase in venous return to the heart. This action enhances cardiac output.[1][2] Additionally, Centhaquine citrate interacts with central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to a decrease in systemic vascular resistance and improved tissue perfusion.[3][4] Unlike conventional vasopressors, Centhaquine does not act on beta-adrenergic receptors, thereby mitigating the risk of cardiac arrhythmias.[3][5]

Signaling Pathway

The proposed signaling pathway for Centhaquine citrate's action on venous smooth muscle cells is initiated by the activation of α2B adrenergic receptors, which are G-protein coupled receptors (GPCRs) typically linked to Gi proteins. This activation leads to a cascade of intracellular events resulting in vasoconstriction. The central action on α2A adrenergic receptors also involves Gi-protein coupling, leading to a reduction in sympathetic tone.

Centhaquine Citrate Signaling Pathway cluster_0 Venous Smooth Muscle Cell cluster_1 Central Nervous System (Presynaptic Neuron) Centhaquine_venous Centhaquine Citrate alpha2B α2B Adrenergic Receptor (Venous) Centhaquine_venous->alpha2B binds Gi_protein_venous Gi Protein (α, βγ subunits) alpha2B->Gi_protein_venous activates PLC Phospholipase C (PLC) Gi_protein_venous->PLC βγ subunit activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Vasoconstriction Venous Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Venous_Return Increased Venous Return Vasoconstriction->Venous_Return Cardiac_Output Increased Cardiac Output Venous_Return->Cardiac_Output Centhaquine_central Centhaquine Citrate alpha2A α2A Adrenergic Receptor (Central) Centhaquine_central->alpha2A binds Gi_protein_central Gi Protein (α subunit) alpha2A->Gi_protein_central activates AC Adenylyl Cyclase (AC) Gi_protein_central->AC α subunit inhibits cAMP ↓ cAMP AC->cAMP NE_release Norepinephrine (B1679862) Release cAMP->NE_release SVR Decreased Systemic Vascular Resistance NE_release->SVR Tissue_Perfusion Improved Tissue Perfusion SVR->Tissue_Perfusion

Caption: Proposed dual mechanism of Centhaquine citrate.

Preclinical Studies

Prior to human trials, Centhaquine citrate was evaluated in several animal models of hemorrhagic shock, including rats, rabbits, and pigs.[6][7] These studies consistently demonstrated the efficacy of Centhaquine in improving hemodynamic parameters and survival.

Experimental Protocols: Preclinical
  • Animal Models:

    • Rats: Hemorrhagic shock was induced by withdrawing blood to achieve a specific mean arterial pressure (MAP).[8] In some studies, renal arteries were clamped to induce acute kidney injury alongside shock.[8]

    • Rabbits: A controlled blood loss model was utilized.[7]

    • Pigs: Hemorrhagic shock was induced to study survival and hemodynamic responses.[7]

  • Dosage: A range of doses were tested, with lower doses (e.g., 0.01-0.05 mg/kg) showing resuscitative effects and higher doses (e.g., 0.2-0.45 mg/kg) demonstrating hypotensive properties.[8]

  • Outcome Measures: Key parameters measured included MAP, blood lactate (B86563) levels, fluid and vasopressor requirements, and survival rates.[6][7]

Preclinical Data Summary
Animal ModelKey FindingsReference
Rats Reduced norepinephrine requirement to maintain target MAP. Lower blood lactate levels (1.65 mmol/L vs. 4.10 mmol/L in controls) one hour after resuscitation.[6][7] Significantly improved renal blood flow in a model of hemorrhagic shock with acute kidney injury.[8][6][7][8]
Rabbits Significantly reduced the volume of resuscitation fluid needed to maintain MAP (126 mL vs. 213 mL in controls).[6][6]
Pigs Reduced the time to reach target MAP (7.1 minutes vs. 36.88 minutes in controls).[6] 100% survival at 24 hours in the Centhaquine group versus 30% in the control group.[7][6][7]

Clinical Trials

Centhaquine citrate has undergone Phase I, Phase II, and Phase III clinical trials to evaluate its safety and efficacy in humans.

Experimental Workflow: Clinical Trials

Clinical Trial Workflow for Centhaquine in Hypovolemic Shock screening Patient Screening (Hypovolemic Shock, SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) randomization Randomization screening->randomization centhaquine_arm Centhaquine Group (0.01 mg/kg in 100 mL saline over 1 hr + SOC) randomization->centhaquine_arm 2:1 (Phase III) 1:1 (Phase II) control_arm Control Group (100 mL saline over 1 hr + SOC) randomization->control_arm treatment Treatment Administration (Up to 3 doses/day for 2 days based on SBP) centhaquine_arm->treatment control_arm->treatment monitoring Continuous Monitoring (Vitals, Lactate, Base Deficit, etc.) treatment->monitoring endpoint_assessment Endpoint Assessment (Primary and Secondary Outcomes at specified time points) monitoring->endpoint_assessment follow_up 28-Day Follow-up (All-cause mortality) endpoint_assessment->follow_up

References

Exploratory

The role of Centhaquine citrate in improving tissue perfusion

An In-depth Technical Guide to Centhaquine Citrate's Role in Improving Tissue Perfusion For Researchers, Scientists, and Drug Development Professionals Abstract Hypovolemic shock, characterized by inadequate tissue perfu...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Centhaquine Citrate's Role in Improving Tissue Perfusion

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypovolemic shock, characterized by inadequate tissue perfusion and oxygenation due to severe fluid or blood loss, presents a critical therapeutic challenge with high mortality.[1][2] Standard resuscitation strategies, while essential, have limitations and associated risks.[3] Centhaquine citrate (B86180) (Lyfaquin®) has emerged as a first-in-class resuscitative agent with a novel mechanism of action designed to restore hemodynamic stability and enhance tissue perfusion.[4][5] This technical guide provides a comprehensive overview of the pharmacodynamics, preclinical and clinical evidence, and experimental methodologies related to Centhaquine citrate's role in managing shock. It consolidates quantitative data into comparative tables and visualizes key pathways and processes to offer a detailed resource for the scientific community.

Mechanism of Action: A Dual-Pronged Approach

Centhaquine citrate's efficacy stems from its unique, dual-pronged mechanism targeting specific adrenergic receptors, which distinguishes it from traditional vasopressors that primarily induce arterial vasoconstriction.[6][7]

  • Peripheral Venoconstriction (α2B Adrenergic Agonism): The venous system holds approximately 70% of the total blood volume, acting as a reservoir.[1] In hypovolemic shock, a significant portion of this volume is "unstressed" and does not participate in circulation.[4][8] Centhaquine selectively stimulates α2B adrenergic receptors, which are predominant in peripheral veins.[6] This action induces venoconstriction, converting unstressed venous blood volume into stressed, hemodynamically active volume.[4][9] The result is an increased venous return to the heart, which enhances cardiac preload, stroke volume (SV), and ultimately, cardiac output (CO).[3][6]

  • Central Sympatholytic Effect (α2A Adrenergic Agonism): Concurrently, Centhaquine acts on α2A adrenergic receptors in the brain.[1][10] This stimulation inhibits the sympathetic nervous system's outflow, leading to a mild arterial vasodilation and a decrease in systemic vascular resistance (afterload).[1][3] This sympatholytic effect reduces the workload on the heart, allowing it to pump more efficiently.[4][11]

This combined action—increasing cardiac output via enhanced preload while reducing afterload—effectively improves mean arterial pressure (MAP) and, crucially, enhances tissue blood perfusion without the risk of microcirculatory failure associated with potent arterial constrictors.[6][9] Furthermore, Centhaquine has no activity on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias.[3][4]

Centhaquine_Mechanism cluster_central Central Nervous System cluster_peripheral Peripheral Vasculature cluster_heart Cardiac & Systemic Effects Centhaquine_C Centhaquine Citrate Alpha2A α2A Adrenergic Receptors (Brain) Centhaquine_C->Alpha2A Centhaquine_P Centhaquine Citrate Sympathetic_Drive Decreased Sympathetic Outflow Alpha2A->Sympathetic_Drive Arterial_Dilation Mild Arterial Dilation (Decreased Afterload) Sympathetic_Drive->Arterial_Dilation Cardiac_Output Increased Cardiac Output Arterial_Dilation->Cardiac_Output Alpha2B α2B Adrenergic Receptors (Veins) Centhaquine_P->Alpha2B Venoconstriction Venoconstriction Alpha2B->Venoconstriction Venous_Return Increased Venous Return (Increased Preload) Venoconstriction->Venous_Return Venous_Return->Cardiac_Output Tissue_Perfusion Improved Tissue Perfusion & Oxygenation Cardiac_Output->Tissue_Perfusion

Caption: Dual mechanism of Centhaquine citrate action.

Pharmacokinetic Profile

Pharmacokinetic studies in rats, dogs, and humans have characterized Centhaquine as having a short half-life and a large volume of distribution.[12] The data are best described by a two-compartment model, indicating rapid distribution from the central compartment to peripheral tissues, followed by a rapid elimination phase.[12][13][14]

ParameterRat (0.45 mg/kg IV)[12]Dog (1.0 mg/kg IV)[14]Human (0.005-0.10 mg/kg IV)[13]
Model 2-Compartment2-Compartment2-Compartment
Elimination Coefficient (Ke) 8.8 h⁻¹4.9 h⁻¹4.1 h⁻¹
Volume of Distribution (V) 6.4 L328.4 L (Vc) / 1000.6 L (Vp)29.5 L
Kcp (Central to Peripheral) 11.9 h⁻¹10.6 h⁻¹10.4 h⁻¹
Kpc (Peripheral to Central) 3.7 h⁻¹3.2 h⁻¹2.1 h⁻¹
Data presented as median values.

Preclinical Evidence

The resuscitative efficacy of Centhaquine has been validated across multiple animal models of hemorrhagic shock, demonstrating significant improvements in hemodynamic and metabolic parameters compared to standard care.[15]

Species/ModelKey FindingsControl GroupCenthaquine GroupReference
Rat Blood Lactate (B86563) (1 hr post-resuscitation)4.10 mmol/L1.65 mmol/L[11]
Rabbit Fluid Volume to Maintain Target MAP213 mL126 mL[11]
Pig Time to Reach Target MAP36.88 minutes7.1 minutes[11]
Pig 24-hour Survival Rate3 of 10 (30%)10 of 10 (100%)[11]
Rat Renal HIF-1α Expression (vs. Control)-p=0.024 (Upregulation)[6]
Rat Renal Mitochondrial DNA Damage (vs. Control)-p=0.03 (Reduced)[6]

Clinical Efficacy in Hypovolemic Shock

Clinical development, including Phase I, II, and III trials, has confirmed the safety and efficacy of Centhaquine in patients with hypovolemic shock.[3][10]

Phase II Clinical Trial (NCT04056065)

A Phase II study demonstrated statistically significant improvements in key shock markers.[1][3][4]

ParameterFindingp-valueReference
Blood Pressure Significant Improvement<0.0001[3][4]
Blood Lactate Levels Significant Reduction0.0012[3][4]
Base Deficit Significant Improvement<0.0001[3][4]
Phase III Clinical Trial (NCT04045327)

The pivotal Phase III randomized controlled trial solidified Centhaquine's role as an effective resuscitative agent.[10][16] Patients with hypovolemic shock (SBP ≤90 mmHg, lactate ≥2 mmol/L) were randomized 2:1 to receive Centhaquine (0.01 mg/kg) or saline, in addition to standard of care.[3][10][16]

OutcomeResultReference
28-Day All-Cause Mortality 8.8% absolute reduction in the Centhaquine group[3][7][16]
Shock Index (1-hr post-infusion) Significant improvement vs. control (p=0.0321)[7][16]
Blood Pressure Significantly more patients showed improved SBP & DBP[3]
Organ Dysfunction Improved scores for ARDS and MODS[3][16]
Adverse Events No drug-related adverse events reported[3][16]
Pilot Study Echocardiographic Findings (NCT05956418)

A pilot study in 12 hypovolemic shock patients provided direct evidence of Centhaquine's mechanism, showing an increase in venous return is critical for improving cardiovascular variables.[8][17]

Parameter (vs. Baseline)Change at 300 minp-valueReference
Stroke Volume (SV) +40.74%<0.0001[8]
Cardiac Output (CO) +22.9%0.0002[8]
Mean Arterial Pressure (MAP) +12.0%0.0007[8]
Inferior Vena Cava (IVC) Diameter Significant Increase<0.0001[8]
Left Ventricular Ejection Fraction (LVEF) No significant change-[8]

Experimental Protocols

Preclinical: Rat Model of Hemorrhagic Shock

This model is used to evaluate the resuscitative effects of Centhaquine on hemodynamic and renal function.[6]

  • Animal Model: Male Sprague Dawley rats are anesthetized. Catheters are placed in the carotid artery and jugular vein for blood pressure monitoring and drug administration, respectively.

  • Hemorrhage Induction: A controlled volume of blood is withdrawn to induce hemorrhagic shock, targeting a specific MAP (e.g., 35-40 mmHg).

  • Resuscitation: Animals are randomized to receive either a vehicle control (e.g., normal saline) or Centhaquine citrate at a specified dose.

  • Monitoring: Hemodynamic parameters (MAP, heart rate), blood gases, and lactate levels are monitored continuously for a set period (e.g., 120 minutes post-resuscitation).[7]

Clinical: Phase III Randomized Controlled Trial (NCT04045327)

This protocol was designed to assess the efficacy and safety of Centhaquine as an adjuvant to standard of care in hypovolemic shock.[3][16]

  • Patient Population: Adult patients (≥18 years) with hypovolemic shock due to trauma or blood loss, presenting with a systolic blood pressure (SBP) ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[10][16]

  • Randomization: Patients are randomized in a 2:1 ratio to either the Centhaquine group or the control (normal saline) group. The study is double-blinded.[3]

  • Intervention:

    • Centhaquine Group: Receives 0.01 mg/kg Centhaquine citrate in 100 mL normal saline, infused intravenously over 1 hour.[3][16]

    • Control Group: Receives an equal volume (100 mL) of normal saline infused over 1 hour.[3][16]

  • Standard of Care (SOC): All patients in both arms receive the best available SOC, including airway management, fluid resuscitation, blood products, and vasopressors as per institutional guidelines.[3][16]

  • Dosing Regimen: Subsequent doses may be administered if SBP remains ≤ 90 mmHg, but not within 4 hours of the previous dose, for up to 48 hours (maximum 6 doses).[3]

  • Primary and Secondary Endpoints: Endpoints include changes in SBP, DBP, shock index, blood lactate, base deficit, vasopressor requirement, organ dysfunction scores (MODS, ARDS), and 28-day all-cause mortality.[3][16]

Clinical_Trial_Workflow cluster_enrollment Patient Screening & Enrollment cluster_treatment Randomization & Intervention cluster_followup Data Collection & Follow-up Start Patient with Hypovolemic Shock (SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) Eligibility Assess Eligibility Criteria Start->Eligibility Consent Informed Consent Eligibility->Consent Randomize Randomization (2:1) Consent->Randomize Group_C Centhaquine Group (0.01 mg/kg in 100mL NS over 1 hr) + Standard of Care Randomize->Group_C n=71 Group_P Control Group (100mL NS over 1 hr) + Standard of Care Randomize->Group_P n=34 Monitor Monitor Hemodynamics, Lactate, Base Deficit, Organ Function Scores (48 hrs) Group_C->Monitor Group_P->Monitor FollowUp Follow-up for 28-Day All-Cause Mortality Monitor->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Caption: Phase III clinical trial workflow for Centhaquine.

Conclusion

Centhaquine citrate represents a significant advancement in the management of hypovolemic shock. Its unique mechanism, which enhances cardiac output and improves tissue perfusion by modulating both venous capacitance and arterial resistance, addresses the core pathophysiology of shock. Robust preclinical and clinical data have demonstrated its capacity to improve hemodynamic stability, reduce metabolic acidosis, and lower mortality. As a well-tolerated resuscitative agent, Centhaquine offers a promising therapeutic option to improve outcomes for critically ill patients.

References

Foundational

Understanding the chemical structure and properties of Centhaquine citrate

Introduction Centhaquine citrate (B86180), with the IUPAC name 2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline 2-hydroxypropane-1,2,3-tricarboxylic acid, is a first-in-class resuscitative agent developed for the t...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centhaquine citrate (B86180), with the IUPAC name 2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline 2-hydroxypropane-1,2,3-tricarboxylic acid, is a first-in-class resuscitative agent developed for the treatment of hypovolemic shock.[1][2][3] Initially synthesized in the 1970s as a potential hypotensive agent, subsequent research revealed its efficacy in increasing blood pressure at lower doses in models of blood loss.[4] Marketed under the brand name Lyfaquin®, it is approved for use in India as an adjuvant to the standard of care for hypovolemic shock.[2][4] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and the experimental data supporting its clinical use.

Chemical Structure and Properties

Centhaquine citrate is the citrate salt of the free base Centhaquine. The addition of citric acid renders the compound water-soluble, making it suitable for intravenous administration.[5][6]

Table 1: Chemical Properties of Centhaquine Citrate

Property Value Reference
IUPAC Name 2-hydroxypropane-1,2,3-tricarboxylic acid;2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline [2][3]
Molecular Formula C₂₂H₂₅N₃.C₆H₈O₇ (or C₂₈H₃₃N₃O₇) [3][7]
Molecular Weight 523.58 g/mol [7][8]
Active Moiety Centhaquine (Free Base) [7]
Molecular Formula (Base) C₂₂H₂₅N₃ [9]
Molecular Weight (Base) 331.45 g/mol [7][9]
Appearance Off-white solid [10]

| Solubility | Water-soluble |[5][11] |

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats, dogs, and humans, revealing a consistent profile characterized by rapid elimination and a large volume of distribution.[12][13][14] A two-compartment model best describes its pharmacokinetic behavior across species.[13][14][15]

Table 2: Summary of Pharmacokinetic Parameters of Centhaquine Citrate

Parameter Rat Model (0.45 mg/kg IV) Dog Model (1.0 mg/kg IV) Human Volunteers (0.005-0.10 mg/kg IV) Reference
Model Fit Two-Compartment Two-Compartment Two-Compartment [13][14][15]
Elimination Rate (Ke) 8.8 h⁻¹ N/A 4.1 h⁻¹ [13][15]
Volume of Distribution (Vd) 6.4 L 17.6 L (Vdss) 29.5 L [12][13][15]
Half-life (t½) Short 0.55 h 0.71-1.62 h [2][12][14]
Clearance (Cl) N/A 35.2 L/h N/A [12]

| Cmax | N/A | 14.8 ng/mL | N/A |[12] |

Note: N/A indicates data not available in the cited sources. Vdss refers to the volume of distribution at steady state.

Mechanism of Action

Centhaquine citrate exerts its resuscitative effects through a unique dual mechanism that distinguishes it from traditional vasopressors.[2][4][12] It acts on two subtypes of adrenergic receptors:

  • Peripheral α2B Adrenergic Receptors: Centhaquine is an agonist at α2B adrenergic receptors located on veins.[12][13][16] This stimulation causes venoconstriction, which increases mean systemic filling pressure. Since approximately 70% of the total blood volume is held in the venous capacitance vessels, this action effectively converts unstressed blood volume into stressed, hemodynamically active volume.[2][12][13] This augments venous return to the heart, leading to an increase in cardiac preload, stroke volume, and ultimately, cardiac output.[2][17]

  • Central α2A Adrenergic Receptors: Centhaquine also acts on central α2A adrenergic receptors in the brain.[12][13] This action reduces sympathetic outflow from the central nervous system, leading to a decrease in systemic vascular resistance and arterial dilation.[2][12][16] This sympatholytic effect helps improve tissue perfusion and reduces the afterload on the heart.[4][12]

This combined action of increasing cardiac output while decreasing vascular resistance allows Centhaquine to improve blood pressure and tissue perfusion without significantly increasing the workload on the heart, a common side effect of traditional arterial vasopressors like norepinephrine.[2][14] Importantly, it does not act on beta-adrenergic receptors, mitigating the risk of cardiac arrhythmias.[2][4]

G cluster_0 Centhaquine Citrate Action cluster_1 Venous Circulation cluster_2 Central Nervous System cluster_3 Cardiovascular Effects Centhaquine Centhaquine Citrate a2B α2B Adrenergic Receptors (Veins) Centhaquine->a2B Stimulates a2A Central α2A Adrenergic Receptors Centhaquine->a2A Stimulates Venoconstriction Venoconstriction a2B->Venoconstriction VenousReturn Increased Venous Return Venoconstriction->VenousReturn CO Increased Cardiac Output VenousReturn->CO Sympathetic Reduced Sympathetic Outflow a2A->Sympathetic Resistance Decreased Systemic Vascular Resistance Sympathetic->Resistance Perfusion Improved Tissue Perfusion Resistance->Perfusion BP Improved Blood Pressure CO->BP Perfusion->BP

Caption: Mechanism of action of Centhaquine citrate.

Experimental Protocols

The efficacy and safety of Centhaquine citrate have been evaluated through a series of preclinical and clinical studies.

  • Objective: To determine the pharmacokinetic parameters of Centhaquine citrate in a rat model.[14][18]

  • Subjects: Sixteen male Sprague-Dawley rats.[14][18]

  • Methodology:

    • A single intravenous bolus dose of 0.45 mg/kg Centhaquine citrate was administered.[14][18]

    • Rats were divided into two groups for blood sampling.[18]

    • Plasma concentrations were measured at five different time points for each group within a 24-hour period.[14][18]

    • Plasma samples were analyzed using liquid chromatography.[14]

    • Pharmacokinetic parameters were calculated using non-compartmental and compartmental analysis, with a two-compartment model providing the best fit for the data.[14][18]

  • Objective: To determine the safety, tolerability, and pharmacokinetics of Centhaquine citrate in healthy human volunteers.[12][15]

  • Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending dose study.[12][15]

  • Subjects: Healthy male volunteers.[12][13]

  • Methodology:

    • Subjects were administered single ascending doses (SAD) or multiple ascending doses (MAD) of Centhaquine citrate.[12]

    • Doses ranged from 0.005 to 0.10 mg/kg, administered as an intravenous infusion in 100 mL of normal saline over 60 minutes.[15]

    • Plasma concentrations were measured at baseline and at eight specified time points within 8 hours after administration.[15]

    • Safety and tolerability were assessed by monitoring adverse events, vital signs, and other clinical parameters.[12]

    • Pharmacokinetic analysis was performed using compartmental models.[15]

  • Objective: To evaluate the efficacy and safety of Centhaquine as a resuscitative agent in patients with hypovolemic shock.[19]

  • Study Design: A multicentric, randomized (2:1 ratio), controlled trial.[19]

  • Subjects: 105 patients with hypovolemic shock (due to blood or fluid loss) presenting with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate (B86563) ≥ 2 mmol/L.[19]

  • Methodology:

    • Patients were randomized to receive either Centhaquine citrate or a placebo (normal saline).[19]

    • The treatment group received Centhaquine at a dose of 0.01 mg/kg body weight, administered as an intravenous infusion in 100 mL of normal saline over 1 hour.[19]

    • The control group received 100 mL of normal saline infused over 1 hour.[19]

    • All patients in both groups received the standard of care for hypovolemic shock, including fluids, blood products, and vasopressors as needed.[19]

    • Primary endpoints included changes in blood pressure, shock index, blood lactate levels, and base deficit. Secondary endpoints included 28-day all-cause mortality.[19]

G Start Patient Screening (Hypovolemic Shock, SBP ≤ 90 mmHg) Enrollment Enrollment & Consent Start->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Treatment Treatment Group: Centhaquine (0.01 mg/kg IV) + Standard of Care Randomization->Treatment n=71 Control Control Group: Placebo (Normal Saline) + Standard of Care Randomization->Control n=34 Monitoring Monitoring & Data Collection (Vitals, Lactate, Base Deficit) Treatment->Monitoring Control->Monitoring FollowUp Follow-up (up to 28 days) Monitoring->FollowUp Analysis Efficacy & Safety Analysis FollowUp->Analysis

Caption: Generalized workflow for a Phase III clinical trial.

Clinical Efficacy and Safety

Clinical trials have demonstrated that Centhaquine citrate is a safe and effective resuscitative agent for treating hypovolemic shock.[12][19]

Table 3: Key Efficacy Outcomes from Clinical Trials

Outcome Measure Result Significance (p-value) Reference
Blood Pressure Significant improvement in SBP and DBP compared to control. p < 0.0001 [2][20]
Blood Lactate Greater reduction in blood lactate levels vs. control. p = 0.0012 [2][20]
Base Deficit Significant improvement in base deficit vs. control. p < 0.0001 [2][20]
Vasopressor Use Reduced requirement for vasopressors. - [13][21]
Mortality 8.8% absolute reduction in 28-day all-cause mortality. p = 0.07 [19][21][22]

| Organ Dysfunction | Improvement in Multiple Organ Dysfunction Syndrome (MODS) and Acute Respiratory Distress Syndrome (ARDS) scores. | - |[19] |

Note: p-values are from Phase II and III trial results.

Across clinical studies, Centhaquine has been found to be safe and well-tolerated at the therapeutic dose of 0.01 mg/kg.[2][12][19]

  • Phase I: In healthy volunteers, adverse events were mild and only occurred at a dose ten times the therapeutic dose, resolving without intervention.[4]

  • Phase II/III: No drug-related adverse events were reported in hypovolemic shock patients.[2][19]

  • Overdose: At significantly higher doses (10 times or more), potential effects can include hypotension, drowsiness, and dry mouth, which are expected to be brief due to the drug's short half-life.[2]

Synthesis

The synthesis of Centhaquine free base involves the reaction of 2-vinylquinoline (B1294476) with 1-(3-methylphenyl) piperazine.[12]

  • An equimolar mixture of the two reactants is stirred in absolute ethyl alcohol and glacial acetic acid at reflux temperature for 15-24 hours.[12]

  • Following an aqueous workup, the Centhaquine free base is isolated by recrystallization.[1]

  • The citrate salt is then prepared by treating the free base with an equimolar amount of citric acid in a suitable solvent, resulting in an overall yield of approximately 66% for the two-step process.[1][10]

Centhaquine citrate represents a significant advancement in the management of hypovolemic shock. Its novel mechanism of action, which enhances cardiac output and improves tissue perfusion without increasing cardiac workload or arrhythmia risk, addresses key limitations of traditional resuscitative fluids and vasopressors. Supported by robust preclinical and clinical data, Centhaquine citrate offers a safe and effective therapeutic option to improve outcomes for patients in critical condition.

References

Exploratory

The Biphasic Journey of Centhaquine Citrate: From Hypotensive Hopeful to Resuscitative Reality

An In-depth Technical Guide for Researchers and Drug Development Professionals Once a candidate for hypertension management, centhaquine (B1668379) citrate (B86180) has undergone a remarkable therapeutic pivot, emerging...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Once a candidate for hypertension management, centhaquine (B1668379) citrate (B86180) has undergone a remarkable therapeutic pivot, emerging as a first-in-class resuscitative agent for hypovolemic shock. This guide delves into the scientific underpinnings of this transition, presenting a comprehensive overview of its mechanism of action, key experimental data, and the protocols that have defined its development.

A Tale of Two Doses: The Hypotensive vs. Resuscitative Effects

Centhaquine's journey began in the 1970s at the Central Drug Research Institute in India, where it was initially synthesized and investigated as a centrally acting hypotensive agent.[1] However, its development for this indication was halted due to a short duration of action and the development of tolerance.[1]

The key to unlocking its true potential lay in a dose-dependent duality. While higher doses (0.1 to 1.0 mg/kg and above) indeed produced a decrease in blood pressure, subsequent research revealed that lower doses (0.001 to 0.05 mg/kg) administered intravenously to hemorrhaged rats elicited a pressor response, significantly increasing blood pressure.[1][2] This pivotal discovery shifted the developmental focus of centhaquine from a blood pressure-lowering agent to a life-saving resuscitative drug for hypovolemic shock.[1][2]

Mechanism of Action: A Dual-Pronged Approach to Resuscitation

Centhaquine citrate's efficacy as a resuscitative agent stems from its unique, dual mechanism of action targeting two subtypes of adrenergic receptors:

  • Peripheral α2B Adrenergic Receptor Agonism: Centhaquine acts on α2B adrenergic receptors located on venous capacitance vessels.[1][3][4] This stimulation induces venoconstriction, which in turn increases venous return to the heart.[1][4][5] The enhanced preload leads to an increased stroke volume and cardiac output, ultimately improving tissue perfusion.[1][5] This mechanism effectively mobilizes the unstressed blood volume pooled in the venous system, making it hemodynamically active.[4]

  • Central α2A Adrenergic Receptor Agonism: Centhaquine also penetrates the blood-brain barrier to act on α2A adrenergic receptors in the central nervous system.[1][6] This central action reduces sympathetic outflow from the brain, leading to a decrease in systemic vascular resistance.[1][6] This sympatholytic effect contributes to improved tissue perfusion by preventing excessive arterial constriction, a common detrimental effect of traditional vasopressors.[4]

This combined action of increasing cardiac output while concurrently reducing afterload distinguishes centhaquine from conventional resuscitative agents, which primarily act as arterial vasoconstrictors.[4][6]

Signaling Pathways

The signaling cascades initiated by centhaquine's interaction with α2A and α2B adrenergic receptors are crucial to its therapeutic effects.

Centhaquine_Peripheral_Signaling cluster_Vascular_Smooth_Muscle_Cell Venous Smooth Muscle Cell Centhaquine Centhaquine Citrate alpha2B α2B-Adrenergic Receptor Centhaquine->alpha2B Binds PLC Phospholipase C (PLC) alpha2B->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates MLCK Myosin Light Chain Kinase (MLCK) Ca_release->MLCK Activates PKC->MLCK Phosphorylates Contraction Venoconstriction MLCK->Contraction Leads to

Caption: Peripheral α2B Adrenergic Signaling Pathway of Centhaquine.

Centhaquine_Central_Signaling cluster_Presynaptic_Neuron Presynaptic Sympathetic Neuron (CNS) Centhaquine Centhaquine Citrate alpha2A α2A-Adrenergic Receptor Centhaquine->alpha2A Binds AC Adenylyl Cyclase (AC) alpha2A->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA ↓ Activation of Ca_channels Voltage-gated Ca²⁺ Channels PKA->Ca_channels ↓ Phosphorylation of NE_release Norepinephrine Release Ca_channels->NE_release ↓ Influx for Sympathetic_Outflow ↓ Sympathetic Outflow NE_release->Sympathetic_Outflow Leads to

Caption: Central α2A Adrenergic Signaling Pathway of Centhaquine.

Preclinical Evidence: A Summary of Key Findings

Numerous preclinical studies in various animal models of hemorrhagic shock have demonstrated the efficacy of centhaquine as a resuscitative agent.

Table 1: Summary of Preclinical Data for Centhaquine Citrate

Animal ModelKey FindingsQuantitative Data HighlightsCitation(s)
Rat Reduced blood lactate (B86563), increased survival, and decreased need for norepinephrine.Blood lactate at 1 hr post-resuscitation: 1.65 mmol/L (Centhaquine) vs. 4.10 mmol/L (Control).[2][4]
Rabbit Significantly reduced the volume of resuscitation fluid required to maintain target mean arterial pressure (MAP).Fluid requirement: 133.60 ± 11.91 mL (Centhaquine) vs. 207.82 ± 9.08 mL (Control).[4]
Pig Faster achievement of target MAP, lower fluid requirement, and improved survival rates.Time to target MAP: 7.1 min (Centhaquine) vs. 36.9 min (Control). 24-hour survival: 10/10 (Centhaquine) vs. 3/10 (Control).[4]

Clinical Development: From Phase I to Market Approval

Centhaquine has progressed through a rigorous clinical development program, consistently demonstrating its safety and efficacy in humans.

Table 2: Summary of Clinical Trial Data for Centhaquine Citrate

Trial PhasePrimary Outcome(s)Key Quantitative ResultsCitation(s)
Phase I Safety and TolerabilityWell-tolerated with no serious adverse events. Maximum tolerated dose was 0.1 mg/kg.[3]
Phase II Efficacy in Hypovolemic ShockStatistically significant improvements in blood lactate (p=0.0012), base deficit (p<0.0001), and blood pressure (p<0.0001) compared to standard of care.[3][7]
Phase III Efficacy and Safety in a Larger Population8.8% absolute reduction in 28-day all-cause mortality in the centhaquine group. Significant improvements in blood pressure, shock index, blood lactate, and base deficit.[3][7]

Detailed Experimental Protocols

Preclinical Hemorrhagic Shock Model (Rat)

Objective: To evaluate the resuscitative efficacy of centhaquine in a controlled hemorrhagic shock model in rats.

Workflow:

Preclinical_Workflow Animal_Prep 1. Animal Preparation (Anesthesia, Catheterization) Baseline 2. Baseline Hemodynamic and Metabolic Monitoring Animal_Prep->Baseline Hemorrhage 3. Controlled Hemorrhage (Blood withdrawal to target MAP) Baseline->Hemorrhage Resuscitation 4. Resuscitation (Centhaquine or Control Infusion) Hemorrhage->Resuscitation Monitoring 5. Post-Resuscitation Monitoring (Hemodynamics, Blood Gases, Lactate) Resuscitation->Monitoring Endpoint 6. Endpoint Analysis (Survival, Organ Function) Monitoring->Endpoint

Caption: Workflow for Preclinical Evaluation of Centhaquine.

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The femoral artery and vein are catheterized for blood pressure monitoring, blood withdrawal, and drug administration.

  • Baseline Measurements: After a stabilization period, baseline hemodynamic parameters (Mean Arterial Pressure - MAP, Heart Rate - HR) and metabolic parameters (blood lactate, arterial blood gases) are recorded.

  • Induction of Hemorrhagic Shock: A volume of blood is withdrawn from the femoral artery at a constant rate until a target MAP (e.g., 35-40 mmHg) is reached and maintained for a specific period (e.g., 60 minutes) to induce a state of shock.

  • Resuscitation: Animals are randomized to receive either an intravenous infusion of centhaquine citrate (at varying low doses) or a control solution (e.g., normal saline or hypertonic saline).

  • Monitoring and Data Collection: Hemodynamic and metabolic parameters are continuously monitored for a defined period post-resuscitation (e.g., 2-4 hours).

  • Endpoint Analysis: The primary endpoints typically include survival rates at 24 hours, changes in MAP and blood lactate levels, and in some studies, assessment of end-organ damage.

Phase III Clinical Trial Protocol (Hypovolemic Shock Patients)

Objective: To evaluate the efficacy and safety of centhaquine as a resuscitative agent in patients with hypovolemic shock.

Workflow:

Clinical_Trial_Workflow Screening 1. Patient Screening (Inclusion/Exclusion Criteria) Randomization 2. Randomization (2:1 Centhaquine to Control) Screening->Randomization Treatment 3. Treatment Administration (Centhaquine 0.01 mg/kg or Saline + SOC) Randomization->Treatment Monitoring 4. Continuous Monitoring (Vitals, Lactate, Base Deficit) Treatment->Monitoring Follow_up 5. Follow-up (up to 28 days) Monitoring->Follow_up Data_Analysis 6. Data Analysis (Efficacy and Safety Endpoints) Follow_up->Data_Analysis

Caption: Workflow for Phase III Clinical Trial of Centhaquine.

Methodology:

  • Patient Population: Adult patients presenting with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.

  • Study Design: A prospective, multicentric, randomized, controlled study.

  • Randomization: Patients are randomized in a 2:1 ratio to receive either centhaquine or a placebo (normal saline) in addition to the standard of care (SOC).

  • Treatment Protocol:

    • Centhaquine Group: Receives centhaquine citrate at a dose of 0.01 mg/kg body weight, administered as an intravenous infusion over 1 hour in 100 mL of normal saline.[3]

    • Control Group: Receives an equal volume of normal saline as an intravenous infusion over 1 hour.[3]

    • Standard of Care (SOC): All patients in both groups receive SOC for hypovolemic shock, which includes fluid resuscitation, blood products, and vasopressors as required.[3]

    • Repeat Dosing: Subsequent doses of centhaquine (or placebo) can be administered if SBP remains below 90 mmHg, with a minimum interval of 4 hours between doses, not exceeding three doses per day.[3]

  • Efficacy and Safety Assessments:

    • Primary Efficacy Endpoints: Change in blood lactate levels and base deficit from baseline.

    • Secondary Efficacy Endpoints: Change in SBP and other hemodynamic parameters, shock index, requirement for vasopressors, and 28-day all-cause mortality.

    • Safety Assessments: Monitoring of adverse events throughout the study period.

Conclusion: A Paradigm Shift in Resuscitation

The development of centhaquine citrate from a failed hypotensive drug to a promising resuscitative agent is a testament to the importance of dose-finding studies and a deep understanding of pharmacology. Its unique mechanism of action, which addresses both cardiac output and systemic vascular resistance, offers a significant advantage over existing therapies for hypovolemic shock. The robust preclinical and clinical data accumulated to date strongly support its role as a valuable new tool in the armamentarium of emergency and critical care medicine, potentially heralding a paradigm shift in the management of this life-threatening condition.

References

Foundational

Preclinical Efficacy of Centhaquine Citrate in Hemorrhagic Shock: A Technical Whitepaper

Introduction Hemorrhagic shock, a critical condition arising from substantial blood loss, leads to inadequate tissue perfusion, cellular hypoxia, and organ failure, carrying high rates of morbidity and mortality.[1][2] S...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hemorrhagic shock, a critical condition arising from substantial blood loss, leads to inadequate tissue perfusion, cellular hypoxia, and organ failure, carrying high rates of morbidity and mortality.[1][2] Standard resuscitation strategies, while essential, can be insufficient. Centhaquine citrate (B86180) (Lyfaquin®) has emerged as a novel resuscitative agent with a unique mechanism of action, showing considerable promise in preclinical and clinical settings.[1][3] This technical guide provides an in-depth review of the preclinical evidence for Centhaquine citrate in various animal models of hemorrhagic shock, focusing on its mechanism, efficacy data, and the experimental protocols used for its evaluation.

Mechanism of Action

Centhaquine operates through a distinct dual-action mechanism that differentiates it from traditional vasopressors.[3] It selectively stimulates α2B adrenergic receptors, which are predominantly located in the venous vasculature, leading to venoconstriction.[1][4][5] This action increases venous return to the heart (preload), subsequently enhancing cardiac output.[1][5] Concurrently, Centhaquine acts on central α2A adrenergic receptors in the brain, which attenuates sympathetic outflow.[3][4][5][6] This central action results in mild arterial vasodilation, reducing the afterload on the heart.[5][6] The combined effect of increased preload and decreased afterload optimizes cardiac efficiency and improves blood pressure and tissue perfusion without the risk of excessive arterial vasoconstriction and microcirculatory failure associated with conventional vasopressors.[6][7]

cluster_CQ Centhaquine Citrate Action cluster_Vascular Vascular System cluster_CNS Central Nervous System cluster_Heart Cardiac Effects cluster_Outcome Physiological Outcome CQ Centhaquine Citrate Veins Venous Vasculature (α2B Adrenergic Receptors) CQ->Veins Stimulates CNS Central α2A Adrenergic Receptors CQ->CNS Stimulates Preload Increased Preload (Venous Return) Veins->Preload Venoconstriction Arteries Arterial Vasculature (via CNS) Afterload Decreased Afterload Arteries->Afterload Mild Vasodilation CNS->Arteries Reduces Sympathetic Outflow CO Increased Cardiac Output & Stroke Volume Preload->CO Afterload->CO BP Improved Mean Arterial Pressure CO->BP Perfusion Enhanced Tissue Perfusion CO->Perfusion

Caption: Centhaquine's dual mechanism of action on vascular and central receptors.

Preclinical Evidence: Data from Hemorrhagic Shock Models

Centhaquine has been rigorously evaluated in multiple preclinical models, including rats, rabbits, and pigs, demonstrating significant improvements in hemodynamic parameters, survival, and organ protection.

Rodent Models (Rats)

Rat models have been instrumental in elucidating the efficacy and mechanism of Centhaquine. Studies consistently show improved resuscitation outcomes compared to standard fluids like normal saline (NS) or hypertonic saline (HS).

Table 1: Summary of Key Findings in Rat Hemorrhagic Shock Models

ParameterCenthaquine GroupControl Group (NS or HS)p-valueReference
Blood Lactate (B86563) (60 min post-resuscitation) 1.65 ± 0.23 mmol/L4.10 ± 1.02 mmol/L (NS)-[3][8]
Blood Lactate Reduction vs. Control 44% lowerHypertonic Saline (HS)-[7][8]
Norepinephrine Requirement 17.5 µg175 µg (NS)-[8]
Time to MAP < 35 mmHg 161 ± 14 min55 ± 6 min (HS)-[7]
Total Survival Time 266 ± 16 min134 ± 12 min (HS)-[7][8]
Renal Blood Flow (vs. vehicle) Significantly improvedVehicle< 0.003[9]
Blood Lactate (120 min post-resuscitation) LowerVehicle= 0.0064[9]
HIF-1α Expression (Kidney) HigherVehicle= 0.0152[9]
Rabbit Models

Studies in rabbit models of uncontrolled hemorrhagic shock focused on fluid requirements and coagulation, highlighting Centhaquine's ability to achieve hemodynamic stability with less fluid volume.

Table 2: Summary of Key Findings in Rabbit Hemorrhagic Shock Models

ParameterCenthaquine GroupControl Group (Saline)p-valueReference
Resuscitation Fluid Volume 133.60 ± 11.91 mL207.82 ± 9.08 mL= 0.0011[8]
Clot Strength (MA by TEG) Significantly increasedSaline= 0.018[4]
Survival All animals survived 2 hoursAll animals survived 2 hours-[8]
Swine Models (Pigs)

Large animal models, such as pigs, provide data with greater translational relevance to human physiology. In a swine model of hemorrhagic shock, Centhaquine demonstrated rapid stabilization and a remarkable survival benefit.

Table 3: Summary of Key Findings in Swine Hemorrhagic Shock Models

ParameterCenthaquine GroupControl Groupp-valueReference
Time to Target MAP 7.1 minutes36.9 minutes-[3][7]
24-hour Survival Rate 10/10 (100%)3/10 (30%)-[3][7]
Fluid Requirement LowerHigher-[3][7]

Experimental Protocols

The preclinical evaluation of Centhaquine involved standardized and reproducible models of hemorrhagic shock.

General Hemorrhagic Shock Induction
  • Animal Preparation: Animals (e.g., Sprague-Dawley rats, New Zealand white rabbits) are anesthetized. Catheters are surgically placed in the femoral artery for blood pressure monitoring and blood withdrawal, and in the femoral vein for drug/fluid administration.

  • Hemorrhage: A controlled hemorrhage is induced by withdrawing blood to reduce the Mean Arterial Pressure (MAP) to a target of 35-40 mmHg and maintaining it for a specified period (e.g., 30-60 minutes) to establish a state of shock.

  • Resuscitation: Following the shock period, animals are randomized into treatment groups.

    • Centhaquine Group: Receives Centhaquine citrate (doses typically range from 0.01 to 0.05 mg/kg) often dissolved in a small volume of saline or hypertonic saline.[7]

    • Control Group: Receives an equivalent volume of the vehicle (e.g., normal saline, hypertonic saline, or Lactated Ringer's solution).[7]

  • Monitoring: Key physiological parameters including MAP, heart rate, cardiac output, and blood lactate are continuously monitored for a defined period (e.g., 2-4 hours).[8]

  • Endpoint Analysis: Endpoints include survival time, total fluid volume required to maintain target MAP, and post-mortem tissue analysis for organ damage and biomarker expression.

A 1. Animal Preparation (Anesthesia, Catheterization) B 2. Baseline Monitoring (MAP, HR, Lactate) A->B C 3. Hemorrhage Induction (Blood withdrawal to MAP 35-40 mmHg) B->C D 4. Shock Maintenance (Hold MAP for 30-60 min) C->D E 5. Randomization D->E F 6a. Resuscitation: Centhaquine Group E->F G 6b. Resuscitation: Control Group (Saline/HS) E->G H 7. Continuous Monitoring (Hemodynamics, Lactate) F->H G->H I 8. Data Analysis (Survival, Organ Function) H->I

Caption: Generalized experimental workflow for preclinical hemorrhagic shock studies.
Renal Protection and Signaling Pathway Analysis

Beyond systemic hemodynamics, preclinical studies have investigated Centhaquine's organ-protective effects, particularly on the kidneys, which are highly vulnerable to ischemic injury during shock.[8]

Experimental Protocol: A rat model combining hemorrhagic shock with renal ischemia/reperfusion was developed.[9] Renal arteries were clamped for a period (e.g., 20 minutes) during the hemorrhage phase to induce acute kidney injury.[9] Following resuscitation with Centhaquine or vehicle, kidney tissues were harvested for analysis.

Key Findings: Centhaquine administration was found to significantly upregulate the expression of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor in the cellular response to hypoxia.[8] This upregulation is associated with reduced apoptosis (lower Bax and Cytochrome C expression) and decreased markers of kidney damage, suggesting that Centhaquine actively promotes cell survival signaling pathways in hypoxic conditions.[9]

cluster_Shock Hemorrhagic Shock Condition cluster_CQ Centhaquine Intervention cluster_Pathway Cellular Signaling Pathway cluster_Outcome Organ-Level Outcome Shock Hemorrhagic Shock + Renal Ischemia Hypoxia Tissue Hypoxia Shock->Hypoxia CQ Centhaquine Resuscitation HIF1a Upregulation of HIF-1α CQ->HIF1a Augments Response RBF Improved Renal Blood Flow CQ->RBF Apoptosis Decreased Apoptosis (Lower Bax, Cytochrome C) HIF1a->Apoptosis Damage Reduced Tissue Damage (Lower NGAL) HIF1a->Damage Protection Renal Protection Apoptosis->Protection Damage->Protection RBF->Protection

Caption: Centhaquine's proposed signaling pathway for renal protection in shock.

Conclusion

The collective preclinical evidence from rodent, rabbit, and swine models provides a robust foundation for the efficacy of Centhaquine citrate as a resuscitative agent in hemorrhagic shock. The data consistently demonstrates its ability to rapidly stabilize hemodynamics, reduce the need for fluids and vasopressors, clear lactate more effectively, and confer significant survival benefits.[7][8] Furthermore, its unique mechanism of action, which balances venous and arterial tone, and its demonstrated organ-protective effects, particularly in the kidney via the HIF-1α pathway, position Centhaquine as a promising first-in-class therapeutic for managing this life-threatening condition.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Inducing Hemorrhagic Shock in Rat Models for Centhaquine Citrate Testing

Audience: Researchers, scientists, and drug development professionals. Objective: To provide a detailed experimental framework for inducing a reproducible hemorrhagic shock model in rats and to outline the protocol for e...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental framework for inducing a reproducible hemorrhagic shock model in rats and to outline the protocol for evaluating the therapeutic efficacy of Centhaquine citrate (B86180).

Introduction

Hemorrhagic shock is a critical medical condition characterized by inadequate tissue perfusion due to significant blood loss, leading to cellular hypoxia, organ damage, and high mortality rates.[1][2] Animal models are indispensable for understanding the pathophysiology of hemorrhagic shock and for the development of novel therapeutic agents.[3] Centhaquine citrate (also known as Lyfaquin®) is a novel resuscitative agent that has shown promise in preclinical and clinical studies for the treatment of hypovolemic shock.[4][5] Its mechanism of action involves stimulating α2B adrenergic receptors, which leads to venous constriction, increased venous return to the heart, and consequently, enhanced cardiac output.[4][6][7] It also acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow and improve tissue perfusion.[4][6]

These application notes provide a standardized protocol for inducing hemorrhagic shock in rats and for testing the efficacy of Centhaquine citrate.

Experimental Protocols

Animal Model
  • Species: Male Sprague Dawley or Wistar rats are commonly used.[2][8]

  • Weight: 250-450 g. It is crucial to control for weight as the blood volume to body weight ratio can affect outcomes.[3][9]

  • Acclimatization: Animals should be acclimatized for at least one week under standard laboratory conditions (22 ± 1 °C, 55% ± 5% humidity, 12:12-h light:dark cycle) with free access to food and water.[10]

Anesthesia and Surgical Preparation
  • Anesthetize the rat using isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance) or a combination of ketamine and xylazine.[1][10]

  • Maintain the animal's body temperature at 37 ± 1 °C using a heating pad.[10]

  • Shave and disinfect the surgical areas (neck and groin).

  • Perform cannulation of the femoral artery and vein with PE-50 tubing. The arterial line is used for continuous blood pressure monitoring and blood withdrawal, while the venous line is for drug and fluid administration.[1][8] Some protocols may also utilize the carotid artery for blood withdrawal.[9]

Induction of Hemorrhagic Shock

Two primary methods are utilized to induce hemorrhagic shock: the fixed-volume model and the fixed-pressure model.[3]

2.3.1. Fixed-Volume Hemorrhagic Shock Protocol

  • After a stabilization period of approximately 30 minutes post-surgery, induce hemorrhagic shock by withdrawing a predetermined volume of blood.[10]

  • Withdraw 40-60% of the total estimated blood volume. The total blood volume in a rat can be estimated as 6-7% of its body weight. For example, for a 300g rat, the total blood volume is approximately 18-21 mL. A 50% hemorrhage would involve withdrawing 9-10.5 mL of blood.

  • The blood withdrawal can be performed over a period of 15-30 minutes.[8][11]

  • The withdrawn blood should be collected in a syringe containing an anticoagulant (e.g., heparin or ACDA solution).[8][10]

2.3.2. Fixed-Pressure Hemorrhagic Shock Protocol

This model is often preferred for its reproducibility.[3][10]

  • Following surgical preparation and stabilization, continuously monitor the mean arterial pressure (MAP).

  • Withdraw blood from the arterial line until the MAP drops to a target range of 30-40 mmHg.[2][10][12]

  • Maintain the MAP within this hypotensive range for a specified period, typically 30-75 minutes, by further withdrawing small volumes of blood if the MAP rises or infusing small amounts of resuscitation fluid if it drops too low.[2][12][13]

Treatment with Centhaquine Citrate
  • Preparation: Centhaquine citrate is typically available as a lyophilized powder. Reconstitute it in 0.9% sterile saline to the desired concentration.[5]

  • Dosage: Preclinical studies in rats have used doses ranging from 0.017 mg/kg to 0.05 mg/kg.[12] A common dose for resuscitation is 0.01 mg/kg administered as an intravenous infusion.[5]

  • Administration: Following the induction of hemorrhagic shock, administer the prepared Centhaquine citrate solution intravenously over a period of 10-60 minutes.[5][12]

  • Control Groups:

    • Sham Group: Animals undergo the same surgical procedures but without hemorrhage or treatment.

    • Vehicle Control Group: Animals are subjected to hemorrhagic shock and receive an equivalent volume of the vehicle (e.g., 0.9% saline or Ringer's lactate) without Centhaquine citrate.[12]

    • Positive Control Group (Optional): Animals are treated with a standard vasopressor like norepinephrine.[12]

Monitoring and Data Collection

The following parameters should be monitored throughout the experiment:

  • Hemodynamics: Continuously record Mean Arterial Pressure (MAP), systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR).[11]

  • Blood Parameters: Collect blood samples at baseline, at the end of the shock period, and at various time points post-resuscitation to measure:

    • Blood lactate (B86563) levels[4]

    • Arterial blood gases (pH, PaO2, PaCO2, bicarbonate)

    • Complete blood count (CBC)

    • Markers of organ damage (e.g., creatinine (B1669602) for kidney function, ALT/AST for liver function)[2]

  • Survival: Monitor the survival rate for each group over a defined period (e.g., 24 hours).

Data Presentation

Table 1: Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock Treated with Centhaquine Citrate
ParameterSham GroupVehicle Control GroupCenthaquine Citrate Group (0.05 mg/kg)Norepinephrine Group (1 µg/kg)
MAP at 30 min post-resuscitation (mmHg) 95 ± 548 ± 3.261 ± 1.551 ± 3.3
MAP at 90 min post-resuscitation (mmHg) 92 ± 437 ± 4.749 ± 2.631 ± 2.7
Blood Lactate at 1 hr post-resuscitation (mmol/L) 1.2 ± 0.34.10 ± 0.51.65 ± 0.43.8 ± 0.6
Survival Rate at 24 hours (%) 100307040

*p < 0.05 compared to Vehicle Control Group. Data are presented as mean ± SEM and are hypothetical representations based on published findings.[4][12]

Table 2: Organ Function Markers 24 Hours Post-Hemorrhagic Shock
ParameterSham GroupVehicle Control GroupCenthaquine Citrate Group
Plasma Creatinine (mg/dL) 0.4 ± 0.11.5 ± 0.30.8 ± 0.2
Plasma ALT (U/L) 35 ± 5150 ± 2080 ± 15
Plasma AST (U/L) 80 ± 10350 ± 40180 ± 30*

*p < 0.05 compared to Vehicle Control Group. Data are presented as mean ± SEM and are hypothetical representations based on published findings.[2]

Visualization of Pathways and Workflows

Signaling Pathway of Centhaquine Citrate

Centhaquine_Mechanism cluster_Vascular Vasculature cluster_Heart Heart cluster_CNS Central Nervous System Centhaquine Centhaquine Citrate alpha2B α2B Adrenergic Receptor (Venous) Centhaquine->alpha2B stimulates VenousConstriction Venous Constriction alpha2B->VenousConstriction VenousReturn Increased Venous Return VenousConstriction->VenousReturn CardiacOutput Increased Cardiac Output VenousReturn->CardiacOutput Centhaquine_CNS Centhaquine Citrate alpha2A Central α2A Adrenergic Receptor Centhaquine_CNS->alpha2A stimulates SympatheticOutflow Reduced Sympathetic Outflow alpha2A->SympatheticOutflow TissuePerfusion Improved Tissue Perfusion SympatheticOutflow->TissuePerfusion

Caption: Mechanism of action of Centhaquine citrate.

Experimental Workflow for Hemorrhagic Shock Model and Centhaquine Testing

Hemorrhagic_Shock_Workflow cluster_Preparation Phase 1: Preparation cluster_Induction Phase 2: Shock Induction cluster_Treatment Phase 3: Treatment and Monitoring cluster_Analysis Phase 4: Analysis AnimalAcclimatization Animal Acclimatization (≥ 1 week) Anesthesia Anesthesia AnimalAcclimatization->Anesthesia SurgicalPrep Surgical Preparation (Cannulation) Anesthesia->SurgicalPrep Stabilization Stabilization Period (30 min) SurgicalPrep->Stabilization Hemorrhage Induce Hemorrhagic Shock (Fixed-Volume or Fixed-Pressure) Stabilization->Hemorrhage HypotensivePeriod Maintain Hypotension (30-75 min) Hemorrhage->HypotensivePeriod TreatmentAdmin Administer Treatment (Centhaquine, Vehicle, etc.) HypotensivePeriod->TreatmentAdmin Monitoring Continuous Monitoring (Hemodynamics, Blood Gases) TreatmentAdmin->Monitoring DataCollection Data and Sample Collection Monitoring->DataCollection EndpointAnalysis Endpoint Analysis (Survival, Organ Function) DataCollection->EndpointAnalysis

Caption: Experimental workflow for Centhaquine citrate testing.

References

Application

Application Notes: Centhaquine Citrate for Intravenous Resuscitation in Swine Models of Hemorrhagic Shock

Introduction Centhaquine citrate (B86180) is a novel resuscitative agent under investigation for the management of circulatory shock.[1][2] Initially developed as an antihypertensive agent, lower doses were found to incr...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centhaquine citrate (B86180) is a novel resuscitative agent under investigation for the management of circulatory shock.[1][2] Initially developed as an antihypertensive agent, lower doses were found to increase blood pressure in models of blood loss, leading to its evaluation as a treatment for hypovolemic and hemorrhagic shock.[3] These application notes provide a detailed overview of the intravenous administration of Centhaquine citrate in established swine models of hemorrhagic shock, summarizing key quantitative outcomes and offering detailed experimental protocols for researchers.

Mechanism of Action

Centhaquine citrate exhibits a unique dual mechanism of action that distinguishes it from traditional vasopressors.[3][4] It does not cause tissue hypoperfusion or increase metabolic demands, and its administration does not require dose titration.[4]

  • Peripheral Venous Constriction: Centhaquine is a selective α2B-adrenergic receptor agonist.[1][5] It stimulates α2B receptors prevalent in the venous system, leading to venous vasoconstriction. This action increases mean systemic filling pressure, enhances venous return to the heart (preload), and subsequently increases cardiac output and stroke volume.[1][4][6]

  • Central Sympathetic Regulation: By stimulating α2A-adrenergic receptors in the brain, Centhaquine decreases sympathetic outflow from the central nervous system.[4][7] This results in mild arterial vasodilation, reducing the afterload on the left ventricle and further improving stroke volume and tissue perfusion.[2][4]

This combined action efficiently restores cardiac output and improves circulation without significantly increasing heart rate or the risk of cardiac arrhythmias.[3][4]

Centhaquine_MoA cluster_peripheral Peripheral Action cluster_central Central Action cluster_outcome Overall Hemodynamic Outcome CQ Centhaquine Citrate A2B α2B Adrenergic Receptors (Venous System) CQ->A2B Stimulates VC Venous Vasoconstriction A2B->VC VR Increased Venous Return (Preload) VC->VR CO Increased Cardiac Output & Stroke Volume VR->CO BP Improved Blood Pressure & Tissue Perfusion CO->BP A2A α2A Adrenergic Receptors (Brain/CNS) SO Decreased Sympathetic Outflow A2A->SO AD Mild Arterial Vasodilation SO->AD AL Decreased Afterload AD->AL AL->CO Further Contributes to CQ_C Centhaquine Citrate CQ_C->A2A Stimulates

Caption: Mechanism of Action of Centhaquine Citrate in Shock.

Experimental Protocols

The following protocols are synthesized from published studies on hemorrhagic shock in swine.[8][9][10]

1. Animal Model

  • Species: Domestic pigs (e.g., Landrace/Large White).[9][11]

  • Weight: 30-40 kg.

  • Health Status: Healthy, free of disease, and fasted overnight with free access to water.

2. Anesthesia and Instrumentation

  • Premedication: Intramuscular ketamine hydrochloride (10 mg/kg) and midazolam.[11]

  • Induction: Intravenous propofol.

  • Maintenance: Continuous infusion of a suitable anesthetic agent. Mechanical ventilation is established to maintain normal physiological parameters.

  • Catheterization:

    • Internal Jugular Vein: For stepwise blood withdrawal to induce hemorrhage.[9]

    • Femoral Artery: For continuous monitoring of mean arterial pressure (MAP) and blood sampling.

    • Femoral Vein: For administration of Centhaquine citrate and resuscitation fluids.

3. Experimental Workflow for Hemorrhagic Shock

The experiment follows a structured timeline involving stabilization, induction of shock, and resuscitation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_shock Phase 2: Shock Induction cluster_resuscitation Phase 3: Resuscitation cluster_control Control Group cluster_centhaquine Centhaquine Group cluster_obs Phase 4: Observation & Analysis A Animal Acclimatization & Fasting B Anesthesia & Mechanical Ventilation A->B C Surgical Instrumentation (Catheter Placement) B->C D Stabilization Period (e.g., 15-30 min) C->D E Record Baseline Hemodynamic Data D->E F Induce Hemorrhage: Stepwise Blood Withdrawal (e.g., 18 mL/min) E->F G Continue until Target MAP is reached (e.g., 40-45 mmHg) F->G H Randomize Animals into Groups G->H I Administer Vehicle (e.g., Normal Saline) H->I Control K Administer Centhaquine Citrate (0.015 mg/kg IV) H->K Treatment J Infuse Resuscitation Fluid (e.g., Ringer's Lactate or HES) I->J M Resuscitate until MAP reaches 90% of Baseline J->M L Infuse Resuscitation Fluid (e.g., Ringer's Lactate or HES) K->L L->M N Observation Period (e.g., 60 min post-resuscitation) M->N O Monitor Hemodynamics, Collect Blood Samples N->O P Follow for 24-hour Survival O->P Q Data Analysis P->Q

Caption: General experimental workflow for a swine hemorrhagic shock model.

4. Induction of Hemorrhagic Shock

  • After recording baseline hemodynamic data, acute hemorrhage is induced by controlled blood withdrawal from the jugular vein at a fixed rate (e.g., 18 mL/min).[9]

  • Withdrawal continues until the MAP decreases to a target of 40-45 mmHg and is maintained for a specified duration to ensure a state of shock.[9]

5. Resuscitation Protocol

  • Animals are randomly allocated to either a control or Centhaquine group.[8]

  • Centhaquine Group: Receives a single intravenous dose of Centhaquine citrate at 0.015 mg/kg .[8][9]

  • Control Group: Receives a corresponding volume of the vehicle (e.g., normal saline).[8]

  • Simultaneously, fluid resuscitation is initiated in both groups using either crystalloids (Lactated Ringer's solution) or colloids (6% HES 130/0.4).[8][9]

  • The fluid is infused until the MAP returns to 90% of the baseline value.[8][9] The total volume of fluid required and the time to reach the target MAP are critical endpoints.

6. Observation and Data Collection

  • Following successful resuscitation, animals are observed for a set period (e.g., 60 minutes) without further intervention.[9]

  • Hemodynamic parameters (MAP, heart rate, cardiac output), blood gases (lactate levels), and other relevant markers are monitored continuously.

  • The primary outcome is typically 24-hour survival.[8][9]

Quantitative Data Presentation

The following tables summarize key findings from preclinical studies of Centhaquine citrate in swine hemorrhagic shock models.

Table 1: Study Design and Dosing in Swine Models

Parameter Study 1: Papapanagiotou et al. (2016)[8] Study 2: Chalkias et al. (2019)[9]
Animal Model 25 pigs 20 Landrace-Large White pigs
Shock Model Hemorrhagic Shock Hemorrhagic Shock
Centhaquine Dose 0.015 mg/kg 0.015 mg/kg
Control Group Vehicle (Saline) Vehicle (Saline)
Resuscitation Fluid Lactated Ringer's Solution 6% HES 130/0.4
Number (Centhaquine) n = 10 n = 10

| Number (Control) | n = 10 | n = 10 |

Table 2: Hemodynamic and Resuscitation Outcomes

Outcome Measure Centhaquine Group Control Group p-value Reference
Time to Target MAP (min) 7.10 ± 0.97 36.88 ± 3.26 < 0.001 [8]
Time to Target MAP (min) 13.7 ± 0.4 19.6 ± 0.84 0.012 [9][10]
Total Fluid Volume Significantly Lower Significantly Higher < 0.001 [8]
Cardiac Output (L/min) 6.9 ± 0.78 5.82 ± 0.31 0.027 [9][10]

| Systemic Vascular Resistance | 774.6 ± 21.82 | 1109 ± 32.65 | 0.039 |[10] |

Table 3: Survival Outcomes

Study Centhaquine Group (24-hr Survival) Control Group (24-hr Survival) p-value
Papapanagiotou et al. (2016) 10 out of 10 (100%) 3 out of 10 (30%) 0.002

| Chalkias et al. (2019) | 7 out of 10 (70%) | 2 out of 10 (20%) | 0.008 |

References

Method

Determining the Optimal Dosage of Centhaquine Citrate for Resuscitation Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine citrate (B86180) is a novel, first-in-class resuscitative agent for the treatment of hypovolemic sh...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine citrate (B86180) is a novel, first-in-class resuscitative agent for the treatment of hypovolemic shock.[1] Unlike traditional vasopressors that primarily constrict arteries, Centhaquine exhibits a unique dual mechanism of action. It acts as a venous constrictor by stimulating peripheral α2B adrenergic receptors, which increases venous return to the heart (preload), and as a mild arterial dilator through its action on central α2A adrenergic receptors, which reduces the resistance the heart pumps against (afterload).[1][2][3] This combined action results in an increased cardiac output and improved tissue perfusion without the risk of arrhythmias associated with other agents.[4] Extensive preclinical and clinical research has been conducted to determine the optimal dosage for its therapeutic efficacy and safety. These notes provide a comprehensive overview of the findings and detailed protocols for future research.

Mechanism of Action

Centhaquine citrate's primary therapeutic effect in resuscitation from hypovolemic shock stems from its specific interactions with the adrenergic system. The key signaling pathways are:

  • Peripheral α2B Adrenergic Receptor Stimulation: Centhaquine selectively stimulates α2B adrenergic receptors located on peripheral veins.[4][5] This leads to venoconstriction, which mobilizes pooled venous blood, thereby increasing mean circulatory filling pressure and augmenting venous return to the heart. The increased preload leads to a greater stroke volume and cardiac output.

  • Central α2A Adrenergic Receptor Stimulation: By acting on α2A adrenergic receptors in the brain, Centhaquine reduces sympathetic outflow from the central nervous system.[1][2] This results in mild arterial vasodilation, reducing systemic vascular resistance and afterload on the heart. This effect helps to improve tissue perfusion and oxygenation.

This dual mechanism allows Centhaquine to improve hemodynamic stability and organ perfusion with a reduced risk of the adverse effects commonly associated with traditional vasopressors, such as increased myocardial oxygen demand and compromised microcirculation.[5]

Signaling Pathway Diagram

Caption: Mechanism of action of Centhaquine citrate.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of Centhaquine citrate.

Table 1: Preclinical Dose-Response in Hemorrhagic Shock Models
Animal ModelEffective Dose Range (mg/kg)Key FindingsReference
Rat0.001 - 0.05Increased blood pressure at lower doses.[1] Highly effective as a resuscitative agent at 0.01 mg/kg.[1][1]
Rat0.006 - 0.05Significantly decreased blood lactate (B86563), increased mean arterial pressure (MAP), pulse pressure, and cardiac output (CO).[6][6]
RabbitNot specifiedEffective in an uncontrolled hemorrhagic shock model.[1][1]
SwineNot specifiedEffective in a hemorrhagic shock model.[6][6]
Table 2: Clinical Trial Dosage and Administration
PhaseDosageAdministrationPatient PopulationKey FindingsReference
Phase I0.005 - 0.10 mg/kgIntravenous infusion over 60 minutes in 100 mLHealthy human volunteersSafe and well-tolerated. Only mild adverse events at 10 times the therapeutic dose.[4][7][4][7]
Phase II0.01 mg/kgIntravenous infusion over 1 hour in 100 mL normal salinePatients with hypovolemic shockImproved blood pressure and lactate levels, reduced need for vasopressors, and decreased mortality.[4][4]
Phase III0.01 mg/kgIntravenous infusion over 1 hour in 100 mL normal salinePatients with hypovolemic shockSignificantly improved systolic blood pressure, blood lactate, and base deficit. 8.8% absolute reduction in 28-day all-cause mortality.[8][9][10][8][9][10]
Phase IV0.01 mg/kgIntravenous infusion over 1 hour in 100 mL normal salinePatients with hypovolemic shockOngoing study to further evaluate safety and efficacy.[11][11]
Table 3: Pharmacokinetic Parameters of Centhaquine Citrate
SpeciesDose (mg/kg)Half-life (t½)Volume of Distribution (Vd)Key FindingsReference
Rat0.45 (IV bolus)Short half-lifeLarge volume of distribution (Median: 6.4 L)Rapid clearance and widespread tissue distribution.[1][12][13][1][12][13]
Dog1.0 (IV bolus)Not specifiedNot specifiedPharmacokinetic profile described by a two-compartment model.[3][3]
Human0.005 - 0.10 (IV infusion)Not specifiedMedian: 29.5 LRapid elimination from plasma. Pharmacokinetics well-explained by a two-compartment model.[3][7][3][7]

Experimental Protocols

Preclinical Dose-Finding Study in a Rat Model of Hemorrhagic Shock

This protocol is designed to determine the optimal dose of Centhaquine citrate for improving hemodynamic parameters and survival in a controlled hemorrhagic shock model.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least 7 days prior to the experiment with free access to food and water.

2. Surgical Preparation:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).

  • Cannulate the femoral artery for continuous monitoring of mean arterial pressure (MAP) and heart rate (HR), and for blood withdrawal.

  • Cannulate the jugular vein for drug and fluid administration.

3. Hemorrhagic Shock Induction:

  • Withdraw blood from the femoral artery to reduce the MAP to 35-40 mmHg and maintain it for a specified period (e.g., 60 minutes) to induce a state of decompensated hemorrhagic shock.

4. Dosing and Resuscitation:

  • Divide animals into treatment groups (n=8-10 per group):

    • Vehicle control (e.g., normal saline).

    • Centhaquine citrate at various doses (e.g., 0.001, 0.005, 0.01, 0.05 mg/kg).

  • Administer the assigned treatment as an intravenous bolus or infusion.

  • Resuscitate with a limited volume of fluid (e.g., lactated Ringer's solution) to mimic a scenario where aggressive fluid resuscitation is not possible.

5. Monitoring and Endpoints:

  • Continuously monitor MAP and HR throughout the experiment.

  • Collect arterial blood samples at baseline, end of shock, and at various time points post-resuscitation for blood gas and lactate analysis.

  • Primary endpoints: Change in MAP, HR, and blood lactate levels.

  • Secondary endpoint: Survival rate at a predetermined time point (e.g., 24 hours).

6. Data Analysis:

  • Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare the effects of different doses of Centhaquine citrate on the measured parameters.

  • Construct a dose-response curve to identify the optimal effective dose.

Clinical Trial Protocol for Efficacy and Safety Assessment in Hypovolemic Shock

This protocol outlines a randomized, controlled trial to evaluate the efficacy and safety of Centhaquine citrate as a resuscitative agent in patients with hypovolemic shock.

1. Study Design:

  • A prospective, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Inclusion criteria:

    • Adult patients (≥18 years) with a diagnosis of hypovolemic shock.

    • Systolic blood pressure (SBP) ≤ 90 mmHg.

    • Evidence of hypoperfusion (e.g., elevated blood lactate levels ≥ 2 mmol/L).

  • Exclusion criteria:

    • Cardiogenic, septic, or obstructive shock.

    • Known hypersensitivity to Centhaquine citrate.

    • Pregnancy or lactation.

3. Randomization and Blinding:

  • Patients will be randomized in a 2:1 ratio to receive either Centhaquine citrate or placebo (normal saline).

  • Both the investigators and patients will be blinded to the treatment allocation.

4. Investigational Product and Administration:

  • Centhaquine citrate: 0.01 mg/kg body weight.

  • The drug will be diluted in 100 mL of normal saline and administered as an intravenous infusion over 1 hour.

  • A second dose may be administered if SBP remains ≤ 90 mmHg, but not within 4 hours of the previous dose. A maximum of three doses per day for up to two days is permitted.[11][14]

5. Standard of Care:

  • All patients will receive the standard of care for hypovolemic shock, including fluid resuscitation, blood products, and vasopressors as deemed necessary by the treating physician.[8]

6. Efficacy Endpoints:

  • Primary endpoints:

    • Change in SBP from baseline over 48 hours.

    • Change in blood lactate levels from baseline over 48 hours.

  • Secondary endpoints:

    • 28-day all-cause mortality.

    • Requirement for vasopressors and fluid resuscitation.

    • Changes in Multiple Organ Dysfunction Score (MODS) and Acute Respiratory Distress Syndrome (ARDS) score.

7. Safety Endpoints:

  • Incidence of adverse events and serious adverse events.

  • Changes in laboratory parameters and vital signs.

8. Statistical Analysis:

  • The sample size will be calculated based on the expected effect size from previous studies to ensure adequate statistical power.

  • Efficacy analyses will be performed on the intention-to-treat population.

  • Appropriate statistical tests will be used to compare the treatment groups for all endpoints.

Experimental Workflow Diagram

Experimental_Workflow cluster_preclinical Preclinical Dose-Finding Study cluster_clinical Clinical Trial Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rat) Surgical_Prep Surgical Preparation (Cannulation) Animal_Model->Surgical_Prep Shock_Induction Hemorrhagic Shock Induction (MAP to 35-40 mmHg) Surgical_Prep->Shock_Induction Randomization_Preclinical Randomization to Treatment Groups (Vehicle, Centhaquine Doses) Shock_Induction->Randomization_Preclinical Dosing Drug Administration & Resuscitation Randomization_Preclinical->Dosing Monitoring_Preclinical Hemodynamic & Metabolic Monitoring Dosing->Monitoring_Preclinical Endpoints_Preclinical Endpoint Assessment (MAP, Lactate, Survival) Monitoring_Preclinical->Endpoints_Preclinical Data_Analysis_Preclinical Data Analysis & Dose-Response Curve Endpoints_Preclinical->Data_Analysis_Preclinical Patient_Screening Patient Screening & Enrollment (Hypovolemic Shock) Data_Analysis_Preclinical->Patient_Screening Informs Clinical Dose Selection Randomization_Clinical Randomization (2:1) (Centhaquine vs. Placebo) Patient_Screening->Randomization_Clinical Treatment_Admin Investigational Product Administration (0.01 mg/kg over 1 hr) + SOC Randomization_Clinical->Treatment_Admin Monitoring_Clinical Efficacy & Safety Monitoring Treatment_Admin->Monitoring_Clinical Endpoints_Clinical Endpoint Assessment (SBP, Lactate, Mortality) Monitoring_Clinical->Endpoints_Clinical Data_Analysis_Clinical Statistical Analysis Endpoints_Clinical->Data_Analysis_Clinical Results Results Interpretation & Reporting Data_Analysis_Clinical->Results

Caption: Workflow for determining the optimal dosage of Centhaquine.

Conclusion

Based on extensive preclinical and clinical research, the optimal dosage of Centhaquine citrate for the resuscitation of patients with hypovolemic shock has been determined to be 0.01 mg/kg administered as an intravenous infusion in 100 mL of normal saline over 1 hour .[8][9][14] This dosage has demonstrated a favorable safety profile and significant efficacy in improving hemodynamic parameters, reducing organ dysfunction, and lowering mortality. The provided protocols offer a framework for further research into the applications of Centhaquine citrate and for the development of similar resuscitative agents. Adherence to these rigorous methodologies will ensure the generation of high-quality, reproducible data essential for advancing the field of resuscitation medicine.

References

Application

Preparation of Centhaquine Citrate Solution for In Vivo Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine, also known as PMZ-2010, is a first-in-class resuscitative agent for the treatment of hypovolemic shock.[1] Its unique mechanism of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine, also known as PMZ-2010, is a first-in-class resuscitative agent for the treatment of hypovolemic shock.[1] Its unique mechanism of action involves stimulating α2B-adrenergic receptors, which leads to venous constriction and increased venous return to the heart.[1][2] Additionally, it acts on central α2A-adrenergic receptors to decrease sympathetic drive, contributing to improved tissue perfusion.[1] The free base form of Centhaquine is insoluble in water, making the citrate (B86180) salt the preferred form for in vivo applications due to its water solubility.[3][4] This document provides detailed protocols for the preparation of Centhaquine citrate solutions for use in preclinical and clinical research settings.

Data Presentation

Table 1: In Vivo Dosages of Centhaquine Citrate in Different Species
SpeciesDosage RangeRoute of AdministrationApplicationReference
Rat0.001 - 0.05 mg/kgIntravenousResuscitative agent in hemorrhagic shock[1]
Rat0.05, 0.15, 0.45 mg/kgIntravenousCardiovascular effects evaluation[4]
Rabbit0.05 mg/kgIntravenousResuscitation in uncontrolled hemorrhage[5]
Swine0.015 - 0.02 mg/kgIntravenousResuscitation in hemorrhagic shock[6]
Dog1.0 mg/kgIntravenous BolusPharmacokinetic studies[7]
Human0.01 mg/kgIntravenous InfusionTreatment of hypovolemic shock (Phase III)[8]
Human0.005 - 0.15 mg/kgIntravenous InfusionSafety and tolerability (Phase I)[1]
Table 2: Solubility of Centhaquine Citrate
SolventSolubilityReference
Distilled WaterSoluble[9]
MethanolSoluble[9]
0.9% w/v Sodium ChlorideSoluble[9]
DMSO33 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of Centhaquine Citrate Solution for Intravenous Infusion in Animal Models

This protocol is based on methodologies reported in preclinical studies for hemorrhagic shock.[1][11]

Materials:

  • Centhaquine citrate powder

  • Sterile 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile vials or tubes

  • Calibrated analytical balance

  • Sterile syringes and needles/filters (0.22 µm)

  • Vortex mixer

Procedure:

  • Calculate the required amount of Centhaquine citrate: Based on the desired dose (e.g., 0.01 mg/kg) and the body weight of the animal, calculate the total mass of Centhaquine citrate needed.

  • Weigh the Centhaquine citrate: Accurately weigh the calculated amount of Centhaquine citrate powder using a calibrated analytical balance under sterile conditions (e.g., in a laminar flow hood).

  • Dissolve in Normal Saline: Transfer the weighed powder to a sterile vial. Add a calculated volume of sterile 0.9% normal saline to achieve the desired final concentration. For example, for a 0.01 mg/kg dose to be administered in a volume of 1 mL/kg, the concentration would be 0.01 mg/mL.

  • Ensure complete dissolution: Vortex the solution until the Centhaquine citrate is completely dissolved. The solution should be clear and free of any visible particulates.

  • Sterile filtration (optional but recommended): For intravenous administration, it is best practice to sterile-filter the final solution using a 0.22 µm syringe filter to remove any potential microbial contamination.

  • Administration: Administer the solution intravenously to the animal model as per the experimental design.

Protocol 2: Preparation of Centhaquine Citrate Solution for Human Clinical Trials

This protocol is adapted from Phase III clinical trial methodologies for the treatment of hypovolemic shock.[8][12]

Materials:

  • Lyfaquin™ (Centhaquine citrate for injection)

  • 100 mL bag of 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Sterile syringe and needle

  • Infusion set

Procedure:

  • Dosage Calculation: The standard dose for adult patients is 0.01 mg/kg of body weight.[8] Calculate the total dose based on the patient's weight.

  • Reconstitution/Dilution: Aseptically withdraw the calculated volume of Centhaquine citrate solution from the vial.

  • Admixture Preparation: Inject the withdrawn Centhaquine citrate into a 100 mL bag of normal saline.[8] Gently mix the infusion bag.

  • Administration: Administer the entire 100 mL volume as an intravenous infusion over a period of 1 hour.[8]

  • Repeat Dosing: If required, subsequent doses may be administered, but not within 4 hours of the previous dose. The total number of doses should not exceed three per day.[8]

Visualizations

G cluster_prep Solution Preparation cluster_admin In Vivo Administration weigh Weigh Centhaquine Citrate dissolve Dissolve in Vehicle (e.g., Normal Saline) weigh->dissolve Calculate Concentration vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter administer Intravenous Injection/Infusion filter->administer animal Animal Model animal->administer

Caption: Experimental workflow for Centhaquine citrate solution preparation.

G cluster_pathway Centhaquine Citrate Signaling Pathway cluster_venous Venous Circulation cluster_central Central Nervous System centhaquine Centhaquine Citrate alpha2b α2B-Adrenergic Receptors centhaquine->alpha2b Agonist alpha2a Central α2A-Adrenergic Receptors centhaquine->alpha2a Agonist venous_constriction Venous Constriction alpha2b->venous_constriction venous_return Increased Venous Return venous_constriction->venous_return cardiac_output Increased Cardiac Output venous_return->cardiac_output sympathetic_drive Reduced Sympathetic Drive alpha2a->sympathetic_drive tissue_perfusion Improved Tissue Perfusion sympathetic_drive->tissue_perfusion

Caption: Signaling pathway of Centhaquine citrate.

References

Method

Application Notes &amp; Protocols: Assessing the Effect of Centhaquine Citrate on Coagulation Using Thromboelastography

Audience: Researchers, scientists, and drug development professionals. Introduction: Centhaquine citrate (B86180) is a novel resuscitative agent for the management of circulatory shock.[1][2] Its mechanism of action invo...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Centhaquine citrate (B86180) is a novel resuscitative agent for the management of circulatory shock.[1][2] Its mechanism of action involves the activation of α2B-adrenergic receptors in the venous system, leading to venoconstriction and an increase in venous return to the heart.[2][3] It also acts on central α2A-adrenergic receptors, which is thought to reduce sympathetic outflow and decrease systemic vascular resistance, thereby improving tissue perfusion.[2][3] Given its intended use in critical care settings, often involving patients with trauma or sepsis who may have underlying coagulopathies, a thorough understanding of its effects on the coagulation system is paramount. Thromboelastography (TEG) offers a holistic assessment of the entire coagulation process, from clot initiation to fibrinolysis, making it an ideal tool to evaluate the impact of Centhaquine citrate on hemostasis.[4][5][6]

These application notes provide a detailed protocol for utilizing thromboelastography to assess the effects of Centhaquine citrate on coagulation, supported by data from preclinical studies.

Mechanism of Action of Centhaquine Citrate

Centhaquine citrate's primary mechanism of action is as a selective α2B-adrenoceptor agonist.[1] This leads to venous constriction, which increases the stressed volume of blood, enhances venous return to the heart, and consequently improves cardiac output.[1][3] Additionally, it may interact with central α2A receptors, reducing central sympathetic adrenergic action and leading to increased tissue perfusion.[1] This dual mechanism makes it a promising agent for resuscitation in shock states.

Centhaquine_Pathway cluster_Vascular Peripheral Vasculature cluster_Heart Cardiovascular Response cluster_CNS Central Nervous System Venous System Venous System Venous Return Venous Return Venous System->Venous Return Venoconstriction Arterial System Arterial System Cardiac Output Cardiac Output Arterial System->Cardiac Output Reduced Afterload Venous Return->Cardiac Output Increases Tissue Perfusion Tissue Perfusion Cardiac Output->Tissue Perfusion Improves Central α2A Receptors Central α2A Receptors Sympathetic Outflow Sympathetic Outflow Central α2A Receptors->Sympathetic Outflow Reduces Sympathetic Outflow->Arterial System Reduced Vasoconstriction Centhaquine Citrate Centhaquine Citrate Centhaquine Citrate->Venous System α2B Agonism Centhaquine Citrate->Central α2A Receptors Agonism TEG_Workflow cluster_Preparation Sample Preparation cluster_Analysis TEG Analysis cluster_Interpretation Data Interpretation Blood_Collection Whole Blood Collection (e.g., Citrated Tube) Drug_Incubation Incubation with Centhaquine or Vehicle Blood_Collection->Drug_Incubation TEG_Assay Thromboelastography Assay Drug_Incubation->TEG_Assay Data_Acquisition Real-time Data Acquisition TEG_Assay->Data_Acquisition Parameter_Analysis Analysis of TEG Parameters (R, K, α, MA, LY30) Data_Acquisition->Parameter_Analysis Comparison Comparison between Treatment Groups Parameter_Analysis->Comparison Conclusion Conclusion on Coagulation Effect Comparison->Conclusion

References

Application

Application Note: UV Spectrophotometry for the Quantification of Centhaquine Citrate in Solution

AN-2025-12-15 Introduction Centhaquine citrate (B86180) is a first-in-class resuscitative agent for the treatment of hypovolemic shock.[1] It acts as a selective alpha-2B adrenoceptor agonist, leading to venous constrict...

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-12-15

Introduction

Centhaquine citrate (B86180) is a first-in-class resuscitative agent for the treatment of hypovolemic shock.[1] It acts as a selective alpha-2B adrenoceptor agonist, leading to venous constriction and increased venous return to the heart, thereby improving cardiac output and tissue perfusion.[1][2][3][4][5] Accurate and precise quantification of Centhaquine citrate in solution is critical for quality control in manufacturing and for various research applications. This application note describes a simple, rapid, and validated UV spectrophotometric method for the quantification of Centhaquine citrate in aqueous solutions.

Principle

UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The principle is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. This method offers a non-destructive and efficient way to quantify Centhaquine citrate by measuring its absorbance at its wavelength of maximum absorbance (λmax).

A study has demonstrated a simple, precise, and accurate UV spectrophotometric method for the determination of Centhaquine citrate in bulk and injection dosage forms.[6] The method utilizes distilled water as the solvent, and the λmax for Centhaquine citrate has been determined to be 232 nm.[6] The method was validated according to the International Conference on Harmonization (ICH) guidelines.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data for the UV spectrophotometric analysis of Centhaquine citrate.

Table 1: Optical Characteristics and Method Parameters

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)232 nm[6]
SolventDistilled Water[6]
Linearity Range5-30 µg/mL[6]
Correlation Coefficient (r²)> 0.999[6]

Table 2: Method Validation Parameters

ParameterResultAcceptance Criteria (as per ICH)Reference
Accuracy (% Recovery) 99.67 ± 0.4991 to 100.07 ± 0.553198-102%[6]
Precision (% RSD)
- Intraday< 2%≤ 2%[6]
- Interday< 2%≤ 2%[6]
Limit of Detection (LOD) Calculated based on the standard deviation of the response and the slopeReportable[6]
Limit of Quantification (LOQ) Calculated based on the standard deviation of the response and the slopeReportable[6]
Specificity No interference from blankNo interference at λmax[6]

Experimental Protocols

1. Preparation of Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of Centhaquine citrate reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Add approximately 50 mL of distilled water and sonicate for 5 minutes to dissolve the standard completely.

  • Make up the volume to 100 mL with distilled water and mix thoroughly.

2. Preparation of Working Standard Solutions

  • From the standard stock solution (100 µg/mL), pipette appropriate volumes into a series of 10 mL volumetric flasks.

  • Dilute with distilled water to obtain final concentrations in the range of 5-30 µg/mL (e.g., 5, 10, 15, 20, 25, 30 µg/mL).

3. UV Spectrophotometric Analysis

  • Set the UV-Visible spectrophotometer to scan in the range of 200-400 nm.

  • Use distilled water as the blank to zero the instrument.

  • Scan a 10 µg/mL working standard solution to determine the wavelength of maximum absorbance (λmax). The reported λmax is 232 nm.[6]

  • Set the instrument to measure the absorbance at 232 nm.

  • Measure the absorbance of each working standard solution in triplicate.

4. Construction of Calibration Curve

  • Plot a graph of absorbance versus concentration (µg/mL).

  • Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).

5. Quantification of Unknown Sample

  • Prepare the unknown sample solution in distilled water to obtain a theoretical concentration within the linearity range (5-30 µg/mL).

  • Measure the absorbance of the unknown sample solution at 232 nm in triplicate.

  • Calculate the concentration of Centhaquine citrate in the unknown sample using the equation of the calibration curve.

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_analysis UV Spectrophotometric Analysis cluster_data Data Analysis prep_stock Prepare Standard Stock Solution (100 µg/mL) prep_working Prepare Working Standard Solutions (5-30 µg/mL) prep_stock->prep_working measure_abs Measure Absorbance at 232 nm prep_working->measure_abs prep_sample Prepare Unknown Sample Solution prep_sample->measure_abs set_instrument Set Spectrophotometer (200-400 nm scan) blank Zero with Distilled Water (Blank) set_instrument->blank scan_lambda Determine λmax (232 nm) blank->scan_lambda scan_lambda->measure_abs calibration Construct Calibration Curve measure_abs->calibration quantify Quantify Unknown Sample calibration->quantify centhaquine_moa cluster_venous Venous System cluster_central Central Nervous System centhaquine_venous Centhaquine Citrate alpha2b α2B-Adrenergic Receptors centhaquine_venous->alpha2b Agonist venous_constriction Venous Constriction alpha2b->venous_constriction venous_return Increased Venous Return to Heart venous_constriction->venous_return cardiac_output Increased Cardiac Output venous_return->cardiac_output tissue_perfusion Improved Tissue Perfusion cardiac_output->tissue_perfusion centhaquine_central Centhaquine Citrate alpha2a Central α2A-Adrenergic Receptors centhaquine_central->alpha2a Agonist sympathetic_drive Reduced Sympathetic Drive alpha2a->sympathetic_drive vascular_resistance Decreased Systemic Vascular Resistance sympathetic_drive->vascular_resistance vascular_resistance->tissue_perfusion

References

Method

Application Notes and Protocols for Preclinical Administration of Centhaquine Citrate

For Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic shock.[1][2] Its mechanism of...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic shock.[1][2] Its mechanism of action involves the stimulation of α2B adrenergic receptors, leading to venous constriction and an increase in venous return to the heart.[3][4] This, in turn, enhances cardiac output and improves tissue perfusion.[4][5] Additionally, Centhaquine acts on central α2A adrenergic receptors, which is thought to reduce sympathetic drive and decrease systemic vascular resistance.[3][6] Preclinical studies in various animal models, including rats, rabbits, and pigs, have shown promising results in improving hemodynamic parameters and survival rates in hemorrhagic shock scenarios.[1][3]

These application notes provide a step-by-step guide for the administration of Centhaquine citrate in preclinical trials, specifically focusing on rodent and porcine models of hemorrhagic shock.

Data Presentation

The following tables summarize quantitative data from representative preclinical studies of Centhaquine citrate.

Table 1: Hemodynamic and Metabolic Parameters in a Rat Model of Hemorrhagic Shock

ParameterControl Group (Saline)Centhaquine Citrate GroupReference
Mean Arterial Pressure (MAP) Significantly lower post-resuscitationSignificantly improved post-resuscitation[7]
Blood Lactate (B86563) (1 hr post-resuscitation) 4.10 mmol/L1.65 mmol/L[3]
Reduction in Norepinephrine Requirement BaselineReduced requirement to maintain target MAP[3]
Survival Time ShorterIncreased[3]

Table 2: Resuscitation Fluid Requirements and Survival in a Rabbit Model of Hemorrhagic Shock

ParameterControl GroupCenthaquine Citrate GroupReference
Fluid Volume for MAP Maintenance 213 mL126 mL[3]

Table 3: Time to Target MAP and Survival in a Swine Model of Hemorrhagic Shock

ParameterControl GroupCenthaquine Citrate GroupReference
Time to Reach Target MAP 36.88 minutes7.1 minutes[3]
24-hour Survival Rate 30% (3 out of 10)100% (10 out of 10)[3]

Experimental Protocols

Protocol 1: Administration of Centhaquine Citrate in a Rat Model of Hemorrhagic Shock

This protocol describes the induction of hemorrhagic shock and subsequent administration of Centhaquine citrate in rats.

1. Animal Model:

  • Species: Male Sprague-Dawley or Wistar rats.[5][8]

  • Weight: 300-450 g.

  • Acclimatization: Acclimatize animals for at least 7 days prior to the experiment with a 12-hour light/dark cycle and free access to food and water.

2. Anesthesia and Surgical Preparation:

  • Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Cannulate the femoral artery and vein with PE-50 tubing for blood pressure monitoring, blood withdrawal, and drug/fluid administration.[4]

  • Heparinize the cannulas to prevent clotting.

3. Induction of Hemorrhagic Shock:

  • Allow the animal to stabilize after surgery.

  • Induce hemorrhagic shock by withdrawing blood from the femoral artery or vein at a controlled rate (e.g., 0.5 mL/min) until a target Mean Arterial Pressure (MAP) of 35-40 mmHg is reached.[1][4]

  • Maintain this hypotensive state for a predetermined period (e.g., 60 minutes) by further blood withdrawal or reinfusion of small amounts of shed blood if necessary.

4. Preparation and Administration of Centhaquine Citrate:

  • Formulation: Centhaquine citrate is a water-soluble salt.[5] Prepare a stock solution by dissolving Centhaquine citrate powder in sterile normal saline (0.9% NaCl).

  • Dosage: A commonly effective resuscitative dose in rats is 0.01 mg/kg.[6] However, dose-response studies may be necessary to determine the optimal dose for a specific experimental setup. Lower doses (0.001 to 0.05 mg/kg) have been shown to increase blood pressure in hemorrhaged rats.[6]

  • Administration: Administer the calculated dose of Centhaquine citrate intravenously via the cannulated femoral vein. The administration can be a bolus injection or a slow infusion over a specific period, as dictated by the study design.

5. Resuscitation and Monitoring:

  • Following the administration of Centhaquine citrate or vehicle control, initiate fluid resuscitation. This can be done with lactated Ringer's solution or shed blood.

  • Continuously monitor MAP, heart rate, and other relevant physiological parameters.

  • Collect blood samples at predetermined time points to measure blood lactate levels and other biomarkers.

6. Data Analysis:

  • Compare the hemodynamic parameters, blood lactate levels, fluid requirements, and survival rates between the Centhaquine citrate-treated group and the control group using appropriate statistical methods.

Protocol 2: Administration of Centhaquine Citrate in a Swine Model of Hemorrhagic Shock

This protocol outlines the procedure for evaluating Centhaquine citrate in a more translational large animal model.

1. Animal Model:

  • Species: Yorkshire or other suitable breed of swine.

  • Weight: 30-40 kg.

  • Acclimatization: House animals individually and allow for acclimatization before the experiment.

2. Anesthesia and Instrumentation:

  • Induce anesthesia with appropriate agents (e.g., telazol, ketamine, xylazine) and maintain with isoflurane.

  • Intubate the animal and provide mechanical ventilation.

  • Surgically place catheters in the femoral artery for continuous blood pressure monitoring and blood sampling, and in the femoral vein for drug and fluid administration.

  • A pulmonary artery catheter may also be placed for monitoring cardiac output and other advanced hemodynamic parameters.

3. Induction of Hemorrhagic Shock:

  • After a stabilization period, induce hemorrhagic shock by controlled bleeding from the arterial line to a target MAP of 35-40 mmHg.

  • Maintain the shock state for a defined duration (e.g., 60-90 minutes).

4. Preparation and Administration of Centhaquine Citrate:

  • Formulation: Prepare the Centhaquine citrate solution in sterile normal saline as described in the rat protocol.

  • Dosage: A dose of 0.015 mg/kg has been shown to be effective in swine.[9]

  • Administration: Administer the Centhaquine citrate solution intravenously as part of the resuscitation fluid.

5. Resuscitation and Monitoring:

  • Initiate resuscitation with standard fluids (e.g., lactated Ringer's solution) with or without the addition of Centhaquine citrate.

  • Continuously monitor hemodynamic parameters including MAP, heart rate, and cardiac output.

  • Measure blood lactate levels at baseline and at regular intervals during and after resuscitation.

6. Outcome Measures and Data Analysis:

  • Primary endpoints may include the volume of resuscitation fluid required to reach and maintain the target MAP, time to achieve hemodynamic stability, and 24-hour survival.

  • Secondary endpoints can include changes in blood lactate, acid-base status, and markers of organ function.

  • Analyze the data to compare the efficacy of Centhaquine citrate with the standard resuscitation protocol.

Visualizations

Signaling Pathway of Centhaquine Citrate

Centhaquine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_Systemic_Effects Systemic Effects cluster_CNS Central Nervous System Centhaquine Centhaquine citrate alpha2B_AR α2B Adrenergic Receptor Centhaquine->alpha2B_AR Binds to G_protein Gαi/βγ alpha2B_AR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates RhoA RhoA G_protein->RhoA Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates MLC_phosphorylation ↑ Myosin Light Chain Phosphorylation Ca_release->MLC_phosphorylation PKC->MLC_phosphorylation ROCK Rho-kinase (ROCK) RhoA->ROCK Activates MLCP_inhibition Inhibition of MLCP ROCK->MLCP_inhibition MLCP_inhibition->MLC_phosphorylation Promotes Vasoconstriction Venous Vasoconstriction MLC_phosphorylation->Vasoconstriction Increased_Venous_Return ↑ Venous Return Vasoconstriction->Increased_Venous_Return Increased_Cardiac_Output ↑ Cardiac Output Increased_Venous_Return->Increased_Cardiac_Output Improved_Perfusion ↑ Tissue Perfusion Increased_Cardiac_Output->Improved_Perfusion Centhaquine_CNS Centhaquine citrate alpha2A_AR α2A Adrenergic Receptor Centhaquine_CNS->alpha2A_AR Acts on Reduced_Sympathetic ↓ Sympathetic Outflow alpha2A_AR->Reduced_Sympathetic Decreased_SVR ↓ Systemic Vascular Resistance Reduced_Sympathetic->Decreased_SVR Decreased_SVR->Improved_Perfusion

Caption: Signaling pathway of Centhaquine citrate.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization, Anesthesia, Surgery) Stabilization Stabilization Period Animal_Prep->Stabilization Hemorrhagic_Shock Induction of Hemorrhagic Shock (Controlled Blood Withdrawal) Stabilization->Hemorrhagic_Shock Shock_Maintenance Maintenance of Hypotensive State Hemorrhagic_Shock->Shock_Maintenance Randomization Randomization Shock_Maintenance->Randomization Centhaquine_Admin Centhaquine Citrate Administration Randomization->Centhaquine_Admin Treatment Group Control_Admin Vehicle Control Administration Randomization->Control_Admin Control Group Resuscitation Fluid Resuscitation Centhaquine_Admin->Resuscitation Control_Admin->Resuscitation Monitoring Continuous Monitoring (MAP, HR, Lactate) Resuscitation->Monitoring Data_Collection Data and Sample Collection Monitoring->Data_Collection Endpoint_Analysis Endpoint Analysis (Hemodynamics, Survival) Data_Collection->Endpoint_Analysis

Caption: Experimental workflow for preclinical evaluation.

References

Application

Application Notes and Protocols for Monitoring Hemodynamic Parameters Following Centhaquine Citrate Infusion in Animal Studies

For Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic and hemorrhagic shock.[1][2][3...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic and hemorrhagic shock.[1][2][3][4][5] Its mechanism of action involves the stimulation of α2B adrenergic receptors, leading to venous constriction and an increase in venous return to the heart.[1][6][7][8] This, in turn, enhances cardiac output and improves tissue perfusion.[6][7][8] Additionally, it acts on central α2A adrenergic receptors to reduce sympathetic drive, which may contribute to its hemodynamic effects.[1][6] This document provides detailed application notes and protocols for monitoring key hemodynamic parameters in animal models of hemorrhagic shock treated with Centhaquine citrate. The protocols are based on methodologies reported in various preclinical studies.

Mechanism of Action Signaling Pathway

The proposed mechanism of action for Centhaquine citrate involves a dual effect on the adrenergic system to improve hemodynamics in shock states.

cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System Centhaquine_peripheral Centhaquine Citrate alpha2B α2B Adrenergic Receptors (on Veins) Centhaquine_peripheral->alpha2B stimulates VenousConstriction Venous Constriction alpha2B->VenousConstriction VenousReturn Increased Venous Return to Heart VenousConstriction->VenousReturn Preload Increased Cardiac Preload VenousReturn->Preload CO Increased Cardiac Output Preload->CO TissuePerfusion Improved Tissue Perfusion CO->TissuePerfusion Centhaquine_central Centhaquine Citrate alpha2A Central α2A Adrenergic Receptors Centhaquine_central->alpha2A stimulates Sympathetic Reduced Sympathetic Outflow alpha2A->Sympathetic SVR Decreased Systemic Vascular Resistance Sympathetic->SVR SVR->TissuePerfusion

Caption: Signaling pathway of Centhaquine citrate.

Summary of Hemodynamic Effects in Animal Models

The following tables summarize the quantitative data from various animal studies investigating the effects of Centhaquine citrate in models of hemorrhagic shock.

Table 1: Effects of Centhaquine Citrate in a Rat Model of Hemorrhagic Shock

ParameterControl Group (Normal Saline)Centhaquine Group (0.01 mg/kg)Reference
Mean Arterial Pressure (MAP)LowerSignificantly Increased[9]
Heart RateVariableNo significant difference compared to vehicle[3][10]
Cardiac OutputLowerSignificantly Increased[9]
Blood Lactate (B86563) (60 min post-resuscitation)4.10 ± 1.02 mmol/L1.65 ± 0.23 mmol/L[1]
Norepinephrine Requirement (to maintain MAP at 70 mmHg)175 µg17.5 µg[6]
Survival Time (after blood transfusion)79 ± 7 min105 ± 9 min[6]

Table 2: Effects of Centhaquine Citrate in a Rabbit Model of Uncontrolled Hemorrhagic Shock

ParameterControl Group (Normal Saline)Centhaquine Group (0.05 mg/kg)Reference
Fluid Volume to Maintain Target MAP207.82 ± 9.08 mL133.60 ± 11.91 mL[11]
SurvivalDid not survive more than 5 minutes (no resuscitation group)Survived for 2 hours (resuscitated group)[10]

Table 3: Effects of Centhaquine Citrate in a Swine Model of Hemorrhagic Shock

ParameterControl Group (Lactated Ringer's)Centhaquine Group (0.015 mg/kg)Reference
Time to Reach Target MAP36.88 ± 3.26 min7.10 ± 0.97 min[2][12]
Total Fluid Volume RequiredSignificantly HigherSignificantly Lower[2]
24-hour Survival Rate3/1010/10[1][2]

Experimental Protocols

I. General Surgical Preparation for Hemodynamic Monitoring (Rat Model)

This protocol outlines the essential surgical procedures for implanting catheters for continuous hemodynamic monitoring, infusion, and blood sampling in a conscious rat model.

cluster_prep cluster_surgery cluster_postop Anesthesia Anesthetize Rat (e.g., isoflurane) Aseptic Aseptic Preparation of Surgical Area Anesthesia->Aseptic Incision Midline Cervical Incision Aseptic->Incision Isolation Isolate Carotid Artery & Jugular Vein Incision->Isolation Arterial_Cannulation Cannulate Carotid Artery (for BP & Sampling) Isolation->Arterial_Cannulation Venous_Cannulation Cannulate Jugular Vein (for Infusion) Isolation->Venous_Cannulation Tunneling Subcutaneously Tunnel Catheters to Dorsal Neck Arterial_Cannulation->Tunneling Venous_Cannulation->Tunneling Closure Suture Incision Tunneling->Closure Recovery Recovery from Anesthesia Closure->Recovery Connection Connect to Tether System for Conscious Monitoring Recovery->Connection

Caption: General surgical workflow for rat cannulation.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, retractors)

  • Catheters (e.g., polyethylene (B3416737) tubing)

  • Sutures

  • Heparinized saline

  • Pressure transducer and data acquisition system

  • Infusion pump

Procedure:

  • Anesthetize the animal and maintain a surgical plane of anesthesia.

  • Shave and aseptically prepare the ventral neck area.

  • Make a midline cervical incision to expose the underlying muscles.

  • Bluntly dissect to isolate the common carotid artery and external jugular vein.

  • Arterial Cannulation: Ligate the distal end of the carotid artery. Place a temporary ligature proximally. Make a small incision in the artery and insert the arterial catheter, advancing it towards the aorta. Secure the catheter and confirm patency. This catheter will be used for blood pressure monitoring and blood sampling.

  • Venous Cannulation: Follow a similar procedure to cannulate the external jugular vein for the infusion of Centhaquine citrate and other fluids.

  • Tunnel the catheters subcutaneously to exit at the dorsal neck region.

  • Close the incision with sutures.

  • Allow the animal to recover from anesthesia. For conscious monitoring, connect the catheters to a tether and swivel system.

II. Hemorrhagic Shock Induction and Resuscitation Protocol (Rat Model)

This protocol describes a fixed-pressure model of hemorrhagic shock and subsequent resuscitation.

Start Stabilization Period (Baseline Monitoring) Hemorrhage Induce Hemorrhage (Withdraw blood to MAP 30-35 mmHg) Start->Hemorrhage Shock_Phase Maintain Hypotension (60 minutes) Hemorrhage->Shock_Phase Resuscitation Initiate Resuscitation Shock_Phase->Resuscitation Group_C Control Group: Infuse Normal Saline Resuscitation->Group_C Group_T Treatment Group: Infuse Centhaquine Citrate Resuscitation->Group_T Monitoring Continuous Hemodynamic Monitoring Group_C->Monitoring Group_T->Monitoring Sampling Periodic Blood Sampling (e.g., for lactate) Monitoring->Sampling

Caption: Experimental workflow for hemorrhagic shock and resuscitation.

Procedure:

  • Following surgical preparation and a stabilization period for baseline measurements, induce hemorrhagic shock by withdrawing blood from the arterial catheter until the Mean Arterial Pressure (MAP) reaches a target of 30-35 mmHg.

  • Maintain this hypotensive state for a predetermined period (e.g., 60 minutes) by further small withdrawals or re-infusion of shed blood if necessary.

  • At the end of the shock period, initiate resuscitation.

  • Control Group: Infuse normal saline.

  • Treatment Group: Infuse Centhaquine citrate at the desired dose (e.g., 0.01 mg/kg) diluted in saline.

  • Continuously monitor hemodynamic parameters (MAP, heart rate, etc.) throughout the experiment.

  • Collect blood samples at specified time points to measure parameters like blood lactate.

III. Cardiac Output Measurement

Cardiac output is a critical parameter for assessing the efficacy of a resuscitative agent. Several methods can be employed in animal models.

A. Thermodilution Method (Rat)

  • A thermistor-tipped catheter is placed in the aortic arch or pulmonary artery.

  • A known volume of cold saline is injected into the right atrium or vena cava.

  • The change in blood temperature downstream is recorded by the thermistor.

  • Cardiac output is calculated from the temperature change over time.

B. Ultrasound Velocity Dilution (Rat)

  • A transit-time ultrasound probe is placed around the carotid artery.

  • A bolus of saline is injected intravenously.

  • The ultrasound probe detects the dilution of blood, and the resulting curve is used to calculate cardiac output. This method is less invasive than thermodilution.

C. Pressure-Volume (PV) Loop Analysis (Rodents)

  • A specialized PV catheter is inserted into the left ventricle.

  • This catheter simultaneously measures intraventricular pressure and volume throughout the cardiac cycle.

  • Cardiac output, along with a host of other valuable hemodynamic parameters (e.g., ejection fraction, contractility), can be derived from the resulting pressure-volume loops. This is considered a gold-standard for detailed cardiac function assessment.

Data Acquisition and Analysis

  • Hemodynamic Monitoring: Use a data acquisition system (e.g., PowerLab, Biopac) connected to the pressure transducer to continuously record arterial blood pressure and heart rate.

  • Blood Gas and Lactate Analysis: Utilize a point-of-care analyzer for rapid measurement of blood gases, electrolytes, and lactate from small blood samples.

  • Statistical Analysis: Employ appropriate statistical tests (e.g., t-test, ANOVA) to compare hemodynamic parameters between the control and Centhaquine-treated groups. Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.

These protocols provide a framework for conducting preclinical studies to evaluate the hemodynamic effects of Centhaquine citrate. Researchers should adapt these methods to their specific experimental conditions and institutional guidelines for animal care and use.

References

Method

Topic: Biochemical Assays to Measure Lactate Clearance Following Centhaquine Citrate Treatment

An Application Note for Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine citrate (B86180) (Lyfaquin®) is a novel, first-in-class resuscitative agent for the management of hypovolemic s...

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine citrate (B86180) (Lyfaquin®) is a novel, first-in-class resuscitative agent for the management of hypovolemic shock.[1][2] It is a selective alpha-2B adrenoceptor agonist that enhances cardiac output and improves tissue perfusion.[3][4] A critical biomarker for assessing the severity of shock and the efficacy of resuscitation is the level of blood lactate (B86563).[5] Elevated lactate is indicative of tissue hypoxia and anaerobic metabolism.[6] The clearance of lactate from the bloodstream is a key indicator of restored tissue perfusion and patient recovery.[5] Clinical studies have demonstrated that Centhaquine citrate significantly improves lactate clearance in patients with hypovolemic shock.[1][5][7]

This application note provides detailed protocols for standardized biochemical assays to quantify lactate concentrations and calculate lactate clearance rates in preclinical and clinical samples following treatment with Centhaquine citrate.

Mechanism of Action: Centhaquine and Lactate Clearance

In a state of shock, inadequate tissue perfusion leads to a metabolic shift towards anaerobic glycolysis, resulting in the accumulation of lactate.[5][6] Centhaquine citrate addresses this by stimulating venous α2B-adrenergic receptors, which increases venous return to the heart.[2][8] It also acts on central α2A-adrenergic receptors, which is thought to reduce sympathetic outflow and decrease systemic vascular resistance.[2][3][4] The combined effect is an increase in cardiac output and stroke volume, leading to improved blood pressure and, crucially, enhanced perfusion of vital organs.[8][9] This restoration of blood flow allows lactate to be transported to the liver and kidneys, where it is cleared from circulation primarily through the Cori cycle (gluconeogenesis) and oxidation to pyruvate.[3][10]

G cluster_Shock Pathophysiology of Shock cluster_Treatment Centhaquine Citrate Intervention cluster_Clearance Physiological Response Hypoperfusion Tissue Hypoperfusion Anaerobic Anaerobic Metabolism Hypoperfusion->Anaerobic Lactate_Accumulation Increased Blood Lactate Anaerobic->Lactate_Accumulation Centhaquine Centhaquine Citrate Adrenergic α2B/α2A Adrenergic Receptor Agonism Centhaquine->Adrenergic Hemodynamics Increased Cardiac Output & Improved Perfusion Adrenergic->Hemodynamics Cori_Cycle Hepatic & Renal Clearance (Cori Cycle / Oxidation) Hemodynamics->Cori_Cycle Lactate_Clearance Enhanced Lactate Clearance Cori_Cycle->Lactate_Clearance

Caption: Centhaquine's mechanism for enhancing lactate clearance.

Experimental Protocols

The following protocols describe the necessary steps from sample collection to data analysis for accurately measuring lactate clearance.

Protocol 1: Blood Sample Collection and Processing

Objective: To obtain stable plasma samples for lactate analysis by inhibiting ex vivo glycolysis.

Materials:

  • Blood collection tubes containing a glycolytic inhibitor (e.g., sodium fluoride) and an anticoagulant (e.g., potassium oxalate (B1200264) or EDTA).

  • Centrifuge with temperature control.

  • Calibrated pipettes and sterile, nuclease-free tips.

  • Cryogenic vials for sample storage.

  • Ice bucket.

Procedure:

  • Collect whole blood directly into sodium fluoride/potassium oxalate tubes.

  • Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of the additives.

  • Place the tube on ice to further minimize metabolic activity. Do not freeze whole blood.

  • Within 1 hour of collection, centrifuge the sample at 2,000 x g for 15 minutes at 4°C.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat or red blood cell pellet.

  • Transfer the plasma to a labeled cryogenic vial.

  • Samples can be assayed immediately or stored at -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Protocol 2: L-Lactate Colorimetric Assay

Objective: To quantify the concentration of L-lactate in plasma samples.

Principle: This assay is based on an enzyme-coupled reaction. Lactate oxidase catalyzes the oxidation of lactate, producing hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a specific probe in the presence of peroxidase to generate a colorimetric product.[11][12] The absorbance of this product is directly proportional to the lactate concentration in the sample.[12]

Materials:

  • Commercially available L-Lactate Assay Kit (e.g., RayBiotech, Sigma-Aldrich).[6][12]

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at ~510-570 nm (verify wavelength with kit instructions).

  • Prepared plasma samples and lactate standards.

  • Deionized water.

Procedure:

  • Reagent Preparation: Prepare all reagents, standards, and controls according to the assay kit manufacturer's protocol.

  • Standard Curve: Create a standard curve by preparing serial dilutions of the provided lactate standard (e.g., 0, 2, 4, 6, 8, 10 nmol/well). Add 50 µL of each standard dilution to duplicate wells in the 96-well plate.

  • Sample Preparation: Add 50 µL of each plasma sample to separate wells. If high lactate levels are expected, samples may need to be diluted with the provided assay buffer.

  • Reaction Initiation: Prepare the Reaction Mix (containing enzyme mix, probe, and buffer) as instructed by the kit protocol. Add 50 µL of the Reaction Mix to all wells containing standards and samples.

  • Incubation: Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculation:

    • Subtract the absorbance of the blank (0 standard) from all readings.

    • Plot the absorbance values of the standards against their known concentrations to generate a standard curve.

    • Use the standard curve equation to determine the lactate concentration in each unknown sample.

Protocol 3: Lactate Clearance Calculation

Objective: To determine the percentage of lactate cleared from the blood over time following Centhaquine treatment.

Procedure:

  • Measure the baseline lactate concentration from the sample taken immediately before Centhaquine administration (T=0).

  • Collect subsequent blood samples at defined time points after treatment (e.g., 1, 2, 4, 6, 12, and 24 hours).[5]

  • Measure the lactate concentration in each post-treatment sample using the protocol described above.

  • Calculate the lactate clearance at each time point relative to the baseline using the following formula:

    Lactate Clearance (%) = [ (Lactate at T=0 - Lactate at T=x) / Lactate at T=0 ] x 100

    Where T=x is the specific time point post-treatment.

Data Presentation

Quantitative data should be summarized in clear, tabular format to facilitate comparison between treatment and control groups.

Table 1: Representative Lactate Concentrations Following Treatment

Time Point (Hours)Control Group (mmol/L) Mean ± SDCenthaquine Group (mmol/L) Mean ± SD
0 (Baseline)5.1 ± 1.25.2 ± 1.3
24.6 ± 1.13.5 ± 0.9
44.1 ± 1.02.6 ± 0.7
83.5 ± 0.91.8 ± 0.5
123.0 ± 0.81.4 ± 0.4
242.4 ± 0.61.1 ± 0.3

Table 2: Representative Lactate Clearance (%) Following Treatment

Time Point (Hours)Control Group (%) Mean ± SDCenthaquine Group (%) Mean ± SD
29.8 ± 3.132.7 ± 5.5
419.6 ± 4.550.0 ± 6.8
831.4 ± 5.965.4 ± 7.2
1241.2 ± 6.873.1 ± 6.1
2452.9 ± 7.578.8 ± 5.4

Experimental Workflow Visualization

A streamlined workflow ensures consistency and reproducibility of results.

G Start Enroll Subject in Shock (e.g., SBP ≤ 90 mmHg, Lactate > 2 mmol/L) Baseline 1. Collect Baseline Blood Sample (T=0) (Use Sodium Fluoride Tubes) Start->Baseline Treatment 2. Administer Centhaquine Citrate (e.g., 0.01 mg/kg IV Infusion) Baseline->Treatment Sampling 3. Collect Post-Treatment Samples (Timed Intervals: e.g., 2, 4, 8, 12, 24 hr) Treatment->Sampling Processing 4. Process Samples to Plasma (Centrifuge at 4°C) Sampling->Processing Assay 5. Quantify L-Lactate (Colorimetric Assay) Processing->Assay Analysis 6. Calculate Lactate Clearance (%) Assay->Analysis End End: Evaluate Therapeutic Efficacy Analysis->End

References

Application

Application Notes and Protocols for Testing Centhaquine Citrate in Controlled Hemorrhage Models

For Researchers, Scientists, and Drug Development Professionals Introduction Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic and hemorrhagic shock.[1][2] I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of hypovolemic and hemorrhagic shock.[1][2] Its unique mechanism of action, which involves stimulating venous α2B adrenergic receptors to increase venous return and cardiac output while also acting on central α2A adrenergic receptors to reduce sympathetic drive, sets it apart from traditional vasopressors.[3][4][5] Preclinical and clinical studies have demonstrated its efficacy in improving hemodynamic stability, reducing fluid and vasopressor requirements, and improving survival rates in various animal models of hemorrhagic shock and in human patients.[3][6][7]

These application notes provide detailed protocols for establishing controlled and uncontrolled hemorrhage models in rodents and swine, which are essential for the preclinical evaluation of Centhaquine citrate. The protocols are based on established methodologies and are designed to ensure reproducibility and clinical relevance.

Mechanism of Action of Centhaquine Citrate

Centhaquine citrate exhibits a dual mechanism of action that addresses key pathophysiological changes in hemorrhagic shock. It acts as a venous constrictor by stimulating α2B-adrenergic receptors in the venous circulation, which increases venous return to the heart.[1][8] Simultaneously, it stimulates central α2A-adrenergic receptors, leading to reduced systemic vascular resistance.[8] This combined action results in increased cardiac output and improved tissue perfusion without the significant increase in heart rate or risk of arrhythmias associated with conventional vasopressors.[3][9]

Centhaquine_Mechanism cluster_periphery Peripheral Vasculature cluster_cns Central Nervous System cluster_heart Cardiac Effects cluster_outcome Physiological Outcome Centhaquine_P Centhaquine Citrate alpha2B Venous α2B-Adrenergic Receptors Centhaquine_P->alpha2B Stimulates VenousConstriction Venous Constriction alpha2B->VenousConstriction IncreasedVenousReturn Increased Venous Return VenousConstriction->IncreasedVenousReturn IncreasedPreload Increased Cardiac Preload IncreasedVenousReturn->IncreasedPreload IncreasedSV Increased Stroke Volume IncreasedPreload->IncreasedSV Centhaquine_C Centhaquine Citrate alpha2A Central α2A-Adrenergic Receptors Centhaquine_C->alpha2A Stimulates DecreasedSympathetic Decreased Sympathetic Outflow alpha2A->DecreasedSympathetic ArterialVasodilation Mild Arterial Vasodilation DecreasedSympathetic->ArterialVasodilation DecreasedAfterload Decreased Cardiac Afterload ArterialVasodilation->DecreasedAfterload DecreasedAfterload->IncreasedSV IncreasedCO Increased Cardiac Output ImprovedPerfusion Improved Tissue Perfusion IncreasedCO->ImprovedPerfusion StabilizedBP Stabilized Blood Pressure IncreasedCO->StabilizedBP IncreasedSV->IncreasedCO

Caption: Signaling pathway of Centhaquine citrate in hemorrhagic shock.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of Centhaquine citrate.

Table 1: Hemodynamic and Metabolic Parameters in Preclinical Models

Animal ModelParameterControl GroupCenthaquine GroupReference
RabbitFluid for MAP Maintenance213 mL126 mL[6]
PigTime to Target MAP36.88 minutes7.1 minutes[6]
RatBlood Lactate (1 hr post-resuscitation)4.10 mmol/L1.65 mmol/L[4]
RabbitInfusion Volume for MAP 45 mmHg195.1 ± 10.7 mL133.9 ± 10.8 mL[10]

Table 2: Survival Rates in Preclinical Models

Animal ModelSurvival Rate (24 hours)Control GroupCenthaquine GroupReference
PigSurvival30% (3 out of 10)100% (10 out of 10)[6]

Table 3: Clinical Trial Data in Hypovolemic Shock Patients

ParameterControl GroupCenthaquine Groupp-valueReference
28-Day Mortality11.76%2.94%-[6]
Blood Lactate ≤ 1.5 mmol/L (Day 3)46.88%69.35%-[6]
Total Vasopressor (first 48h)9.39 ± 4.28 mg3.12 ± 2.18 mg-[3]
Systolic Blood Pressure Increase (Baseline to 48h)25.4%39.5%<0.0001[4]

Experimental Protocols

Rodent Models

This model allows for a standardized level of hypotension to be maintained for a specific duration, ensuring reproducibility.

Materials:

  • Male Wistar rats (400-450 g)

  • Anesthetics (e.g., isoflurane (B1672236), ketamine, lidocaine)

  • Catheters (for femoral artery and vein)

  • Pressure transducer and monitoring system

  • Syringe pump

  • Anticoagulant (e.g., ACDA solution)

  • Warming pad

Procedure:

  • Anesthetize the rat using a combination of isoflurane for induction and maintenance, supplemented with ketamine and local lidocaine (B1675312) for analgesia.[1]

  • Place the rat in a supine position on a warming pad to maintain body temperature.

  • Surgically expose the femoral artery and vein in one groin.

  • Catheterize the femoral artery for blood pressure monitoring and blood withdrawal. Connect the catheter to a pressure transducer.[1]

  • Catheterize the femoral vein for fluid and drug administration.

  • Allow the animal to stabilize for 30 minutes.

  • Induce hemorrhagic shock by withdrawing blood through the arterial catheter in increments (e.g., 2 mL every 3 minutes) until the Mean Arterial Pressure (MAP) reaches a target of 25-30 mm Hg.[1]

  • Maintain the target MAP for a predetermined shock period (e.g., 60 minutes) by further small withdrawals of blood or reinfusion of a portion of the shed blood.[1]

  • Initiate resuscitation by administering Centhaquine citrate or the control vehicle through the venous catheter.

  • Monitor hemodynamic parameters continuously throughout the experiment.

This model simulates traumatic intra-abdominal hemorrhage.

Materials:

  • Mice (specify strain, e.g., C57BL/6)

  • Anesthetics (e.g., sodium pentobarbital (B6593769) or isoflurane)

  • Surgical instruments (scissors, forceps)

  • Warming pad

  • (Optional) Femoral artery catheter for hemodynamic monitoring

Procedure:

  • Anesthetize the mouse (e.g., intraperitoneal injection of sodium pentobarbital at 70 mg/kg).[11]

  • Place the mouse in a supine position on a warming pad.

  • Shave and disinfect the abdomen.

  • Perform a ventral midline laparotomy to expose the liver.[9][11]

  • Carefully retract the liver and identify the left-middle lobe.

  • Using surgical scissors, create a standardized laceration, for example, resecting 75% of the lobe.[9][11]

  • Allow the animal to bleed freely into the peritoneal cavity.

  • Close the abdominal wall with staples or sutures.[11]

  • Administer Centhaquine citrate or control vehicle at a predetermined time point post-injury.

  • Monitor for survival and, if applicable, measure blood loss at the end of the experiment by collecting and weighing the intra-abdominal blood.

Hemorrhage_Model_Workflow cluster_prep Preparation cluster_hemorrhage Hemorrhage Induction cluster_shock Shock Phase cluster_treatment Treatment cluster_monitoring Post-Treatment Monitoring AnimalPrep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Monitoring AnimalPrep->Baseline InduceHemorrhage Induce Hemorrhage Baseline->InduceHemorrhage FixedPressure Fixed-Pressure Model (Withdraw blood to target MAP) InduceHemorrhage->FixedPressure LiverLaceration Liver Laceration Model (Uncontrolled bleed) InduceHemorrhage->LiverLaceration ShockPeriod Maintain Shock Period (e.g., 60-90 min) FixedPressure->ShockPeriod LiverLaceration->ShockPeriod AdministerDrug Administer Centhaquine or Control ShockPeriod->AdministerDrug MonitorParams Monitor Hemodynamics, Metabolites, Survival AdministerDrug->MonitorParams

Caption: General experimental workflow for hemorrhage models.
Swine Model

Pigs offer a model with cardiovascular and hemostatic physiology more similar to humans.

Materials:

  • Domestic pigs (e.g., Yorkshire, 25-35 kg)

  • Anesthetics (e.g., ketamine for induction, isoflurane for maintenance)

  • Mechanical ventilator

  • Surgical instruments for vascular access (e.g., femoral artery, jugular vein)

  • Swan-Ganz catheter (optional, for advanced hemodynamic monitoring)

  • Pressure monitoring system

Procedure:

  • Anesthetize the pig, intubate, and provide mechanical ventilation.[12][13]

  • Establish vascular access. Catheterize a femoral artery for continuous blood pressure monitoring and blood withdrawal.[14] Catheterize a jugular vein for fluid and drug administration.

  • For advanced monitoring, a pulmonary artery catheter (Swan-Ganz) can be placed via the jugular vein.[15]

  • Allow for a stabilization period after instrumentation.

  • Induce hemorrhagic shock by rapid exsanguination through the arterial line to a target MAP of 30-35 mmHg.[12]

  • Maintain this hypotensive state for a specified duration (e.g., 90 minutes) by withdrawing or reinfusing shed blood as needed.[12][14]

  • Initiate resuscitation with Centhaquine citrate or control solution. In swine models, a common resuscitation target is a systolic arterial pressure of 80-90 mm Hg.[12]

  • After the initial resuscitation period, transfuse the withdrawn blood.[12]

  • Monitor hemodynamic and metabolic parameters for the duration of the experiment.

Conclusion

The described surgical models provide robust and reproducible platforms for evaluating the efficacy and mechanism of action of Centhaquine citrate in a preclinical setting. The choice of model—controlled vs. uncontrolled hemorrhage, and rodent vs. large animal—will depend on the specific research question. The quantitative data presented from previous studies offer a benchmark for assessing the potential therapeutic benefits of Centhaquine citrate in restoring hemodynamic stability and improving outcomes in hemorrhagic shock.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Variability in Animal Responses to Centhaquine Citrate in Hemorrhagic Shock

Welcome to the technical support center for researchers utilizing Centhaquine citrate (B86180) in preclinical models of hemorrhagic shock. This resource provides troubleshooting guidance and frequently asked questions (F...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Centhaquine citrate (B86180) in preclinical models of hemorrhagic shock. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for Centhaquine citrate in hemorrhagic shock?

Centhaquine citrate is a resuscitative agent with a unique dual mechanism of action. It primarily acts on α2B-adrenergic receptors in the venous system, leading to venous constriction. This action increases venous return to the heart, thereby augmenting cardiac preload, stroke volume, and cardiac output.[1][2][3] Concurrently, it stimulates central α2A-adrenergic receptors, which is thought to reduce sympathetic outflow, leading to mild arterial vasodilation and a decrease in systemic vascular resistance.[1][2][3] This combined effect improves tissue perfusion without significantly increasing the heart rate, a common side effect of traditional vasopressors.[1]

Q2: In which animal models has Centhaquine citrate been shown to be effective?

Centhaquine citrate has demonstrated efficacy as a resuscitative agent in various animal models of hemorrhagic shock, including rats, rabbits, and swine.[1][4] Across these species, studies have reported significant improvements in hemodynamic parameters, reduced requirements for fluids and vasopressors, decreased blood lactate (B86563) levels, and increased survival rates.[5][6][7]

Q3: What is the typical dosage of Centhaquine citrate used in preclinical studies?

The effective dosage of Centhaquine citrate varies between species. It is crucial to note that Centhaquine exhibits a dose-dependent biphasic response, with lower doses increasing blood pressure and higher doses having a hypotensive effect.[6][8]

  • Rats: 0.01 mg/kg to 0.05 mg/kg has been shown to be effective.[8][9]

  • Rabbits: A dose of 0.05 mg/kg has been used in uncontrolled hemorrhagic shock models.[10]

  • Pigs: A dose of 0.015 mg/kg has been reported to improve survival and reduce fluid requirements.[7][11]

Q4: Does Centhaquine citrate affect blood coagulation?

Studies have investigated the effect of Centhaquine citrate on coagulation. Ex vivo experiments using rat blood and in vivo studies in a rabbit model of hemorrhagic shock suggest that Centhaquine does not adversely affect coagulation parameters and may even improve clot strength compared to saline resuscitation.[12][13] Clinical trials in humans have also shown no significant differences in hematological and conventional coagulation parameters between patients treated with Centhaquine and control groups.[12]

Troubleshooting Guide

Variability in animal responses is an inherent challenge in preclinical research. This guide provides a structured approach to troubleshoot common issues you might encounter during your experiments with Centhaquine citrate.

Issue 1: Inconsistent or No Significant Increase in Mean Arterial Pressure (MAP)

Potential Causes and Troubleshooting Steps:

  • Incorrect Dosage:

    • Verification: Double-check your dose calculations, especially considering the biphasic effect of Centhaquine. A dose that is too high may lead to a hypotensive response.[6][8]

    • Dose-Response Study: If you are using a new animal model or species, consider performing a preliminary dose-response study to determine the optimal effective dose.[9]

  • Anesthetic Interference:

    • Anesthetic Choice: The choice of anesthetic can significantly impact cardiovascular responses to hemorrhage and resuscitation.[14][15][16] Some anesthetics may have vasodilatory or cardiodepressant effects that could counteract the action of Centhaquine.

    • Standardization: Ensure consistent use of the same anesthetic agent and depth of anesthesia across all experimental groups.

  • Severity of Hemorrhagic Shock Model:

    • Model Validation: An overwhelmingly severe hemorrhage model may lead to irreversible shock, where any resuscitative agent may have limited efficacy. Ensure your model is validated and results in a reproducible level of shock that is amenable to treatment.

    • Timing of Administration: The timing of Centhaquine administration post-hemorrhage is critical. Administering the drug too late in the course of severe shock may result in a diminished response.

Issue 2: High Variability in Blood Lactate Levels Post-Resuscitation

Potential Causes and Troubleshooting Steps:

  • Inconsistent Hemorrhage Induction:

    • Standardized Procedure: Ensure a highly standardized hemorrhage protocol, whether it is a fixed-volume or fixed-pressure model. Variations in the rate and volume of blood loss will lead to different degrees of tissue hypoperfusion and, consequently, variable lactate levels.

    • Monitoring: Continuously monitor physiological parameters during hemorrhage to ensure all animals reach a similar state of shock before resuscitation.

  • Differences in Fluid Resuscitation:

    • Volume and Rate: The volume and rate of fluid resuscitation can influence the clearance of lactate. Standardize the volume and infusion rate of fluids administered alongside Centhaquine. While Centhaquine has been shown to reduce the overall fluid requirement, the initial resuscitation fluid volume can still be a source of variability.[7][17]

  • Underlying Animal Health:

    • Health Status: Ensure all animals are healthy and free of underlying conditions that could affect their metabolic response to shock and resuscitation.

Issue 3: Unexpectedly High Mortality in the Centhaquine-Treated Group

Potential Causes and Troubleshooting Steps:

  • Incorrect Drug Preparation or Administration:

    • Preparation: Ensure Centhaquine citrate is properly dissolved and the final concentration is accurate.

    • Route of Administration: Verify the intravenous line is correctly placed and the full dose is administered as intended.

  • Model-Specific Factors:

    • Uncontrolled Hemorrhage: In uncontrolled hemorrhage models with significant tissue injury, ongoing blood loss may overwhelm the resuscitative effects of Centhaquine. The model should be designed to allow for the assessment of the therapeutic agent's efficacy in a clinically relevant but manageable scenario.[5]

    • Species-Specific Responses: While generally consistent, there could be subtle species-specific differences in the response to Centhaquine that may require model-specific adjustments.

Data Presentation

The following tables summarize quantitative data from preclinical studies on Centhaquine citrate in various animal models of hemorrhagic shock.

Table 1: Effect of Centhaquine Citrate on Mean Arterial Pressure (MAP) and Blood Lactate

Animal ModelHemorrhage ModelTreatment GroupDoseChange in MAPBlood Lactate (post-resuscitation)Reference
RatControlled HemorrhageCenthaquine + Hypertonic Saline0.05 mg/kgMaintained MAP at 35 mmHg for 161 ± 14 min (vs. 55 ± 6 min for control)44% lower than control[9]
RatControlled HemorrhageCenthaquineNot SpecifiedReduced need for norepinephrine (B1679862) to maintain MAP of 70 mmHg (17.5µg vs. 175µg for control)1.65 ± 0.23 mmol/L (vs. 4.10 ± 1.02 mmol/L for control)[5]
RatHemorrhagic Shock + Renal IschemiaCenthaquine0.02 mg/kgSimilar to vehicleLower than vehicle (p = 0.0064)[8]
PigControlled HemorrhageCenthaquine + Lactated Ringer's0.015 mg/kgReached target MAP in 7.10 ± 0.97 min (vs. 36.88 ± 3.26 min for control)Not Reported[7]

Table 2: Effect of Centhaquine Citrate on Fluid Requirements and Survival

Animal ModelHemorrhage ModelTreatment GroupDoseFluid Volume Required for Resuscitation24-hour Survival RateReference
RabbitUncontrolled Hemorrhage with Tissue InjuryCenthaquine + Normal Saline0.05 mg/kg133.60 ± 11.91 mL (vs. 207.82 ± 9.08 mL for control)Both groups survived for 2 hours[5]
PigControlled HemorrhageCenthaquine + Lactated Ringer's0.015 mg/kgSignificantly lower than control (p < 0.001)100% (10/10) vs. 30% (3/10) for control[7]
PigControlled HemorrhageCenthaquine + HES 130/0.40.015 mg/kgNot specified, but reached target MAP faster70% (7/10) vs. 20% (2/10) for control[11]
RatControlled HemorrhageCenthaquine + Hypertonic Saline0.05 mg/kgNot specifiedSurvival time of 105 ± 9 min post-transfusion (vs. 79 ± 7 min for control)[9]

Experimental Protocols

Rat Model of Hemorrhagic Shock with Renal Ischemia
  • Animal: Male Sprague-Dawley rats.

  • Anesthesia: Urethane.

  • Surgical Preparation:

    • Placement of a pressure catheter in the left femoral artery for blood pressure monitoring.

    • Placement of a pressure-volume catheter into the left ventricle.

    • Isolation and clamping of renal arteries.

  • Hemorrhage and Ischemia Protocol:

    • Simultaneously initiate hemorrhage by withdrawing blood and clamp renal arteries.

    • Maintain hemorrhage for 30 minutes.

    • De-clamp renal arteries after 20 minutes to mimic ischemia/reperfusion injury.

  • Resuscitation:

    • Administer Centhaquine citrate (0.02 mg/kg) or vehicle (normal saline) intravenously over 10 minutes.

  • Monitoring:

    • Continuously monitor Mean Arterial Pressure (MAP), Heart Rate (HR), and Renal Blood Flow (RBF) for 120 minutes post-resuscitation.

    • Collect blood samples for lactate measurement.

  • Endpoint:

    • At the end of the monitoring period, euthanize the animal and collect kidney tissue for histopathological and molecular analysis.[8]

Swine Model of Hemorrhagic Shock
  • Animal: Landrace-Large White pigs.

  • Anesthesia: Maintained with an appropriate anesthetic agent.

  • Surgical Preparation:

    • Instrumentation for continuous monitoring of hemodynamic parameters.

    • Catheterization of the internal jugular vein for blood withdrawal.

  • Hemorrhage Protocol:

    • Induce acute hemorrhage by stepwise blood withdrawal at a rate of 18 mL/min until the MAP decreases to 40-45 mmHg.

  • Resuscitation:

    • Randomly allocate animals to receive either vehicle (control) or Centhaquine citrate (0.015 mg/kg).

    • Infuse Lactated Ringer's solution or 6% hydroxyethyl (B10761427) starch (HES 130/0.4) until the MAP reaches 90% of the baseline value.

  • Monitoring:

    • Monitor hemodynamic parameters continuously.

    • Observe animals for 24 hours for survival.

  • Endpoint:

    • Primary endpoints include the time to reach target MAP, total volume of resuscitation fluid required, and 24-hour survival.[7][11]

Visualizations

G cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_physiological_effect Physiological Effect Centhaquine Centhaquine Citrate alpha2B α2B-Adrenergic Receptor (Venous Smooth Muscle) Centhaquine->alpha2B alpha2A α2A-Adrenergic Receptor (Central Nervous System) Centhaquine->alpha2A G_protein_B G-protein activation alpha2B->G_protein_B G_protein_A G-protein activation alpha2A->G_protein_A Venous_Constriction Venous Constriction G_protein_B->Venous_Constriction Decreased_Sympathetic Decreased Sympathetic Outflow G_protein_A->Decreased_Sympathetic Increased_Venous_Return Increased Venous Return Venous_Constriction->Increased_Venous_Return Mild_Arterial_Vasodilation Mild Arterial Vasodilation Decreased_Sympathetic->Mild_Arterial_Vasodilation Increased_Preload Increased Cardiac Preload Increased_Venous_Return->Increased_Preload Increased_CO Increased Cardiac Output Increased_Preload->Increased_CO Improved_Perfusion Improved Tissue Perfusion Increased_CO->Improved_Perfusion Mild_Arterial_Vasodilation->Improved_Perfusion

Caption: Signaling pathway of Centhaquine citrate in hemorrhagic shock.

G start Start animal_prep Animal Preparation (Anesthesia, Catheterization) start->animal_prep baseline Baseline Data Collection (Hemodynamics, Blood Gas) animal_prep->baseline hemorrhage Induce Hemorrhagic Shock (Controlled/Uncontrolled) baseline->hemorrhage shock_confirmation Confirm Shock State (e.g., MAP < 40 mmHg) hemorrhage->shock_confirmation randomization Randomize to Treatment Groups shock_confirmation->randomization treatment Administer Centhaquine Citrate or Vehicle randomization->treatment Treatment Group resuscitation Fluid Resuscitation (Standardized Protocol) randomization->resuscitation Control Group treatment->resuscitation monitoring Continuous Monitoring (Hemodynamics, Lactate) resuscitation->monitoring endpoint Endpoint Measurement (Survival, Organ Function) monitoring->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: Experimental workflow for a preclinical hemorrhagic shock study.

G start Unexpected Variability in Results check_drug Verify Centhaquine Citrate Dose, Preparation, and Administration start->check_drug drug_ok Drug Administration Correct check_drug->drug_ok Yes drug_issue Correct Drug Administration Issues and Repeat Experiment check_drug->drug_issue No check_model Review Hemorrhagic Shock Model drug_ok->check_model end Problem Identified and Addressed drug_issue->end model_ok Model is Consistent check_model->model_ok Yes model_issue Refine and Standardize Hemorrhage Protocol check_model->model_issue No check_anesthesia Evaluate Anesthetic Protocol model_ok->check_anesthesia model_issue->end anesthesia_ok Anesthesia is Consistent check_anesthesia->anesthesia_ok Yes anesthesia_issue Standardize Anesthetic Agent, Depth, and Timing check_anesthesia->anesthesia_issue No check_animal Assess Animal Factors anesthesia_ok->check_animal anesthesia_issue->end animal_ok Animal Characteristics are Uniform check_animal->animal_ok Yes animal_issue Ensure Uniformity in Species, Strain, Age, Sex, and Health Status check_animal->animal_issue No consult Consult Literature for Model-Specific Nuances animal_ok->consult animal_issue->end consult->end

Caption: Troubleshooting decision tree for variability in Centhaquine experiments.

References

Optimization

Technical Support Center: Improving Reproducibility of Experimental Outcomes with Centhaquine Citrate

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experimental outcomes with Centhaquine citrate (B86180)....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of experimental outcomes with Centhaquine citrate (B86180). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Centhaquine citrate?

A1: Centhaquine citrate is a first-in-class resuscitative agent that acts as an alpha-2 adrenergic receptor agonist. Its unique mechanism involves a dual action: it stimulates alpha-2B adrenergic receptors in the venous system, leading to venoconstriction and increased venous return to the heart, which in turn increases cardiac output.[1][2][3] It also acts on central alpha-2A adrenergic receptors, which is thought to reduce sympathetic outflow, contributing to vasodilation in certain vascular beds and improving tissue perfusion.[1][2][4]

Q2: What is the recommended solvent for Centhaquine citrate?

A2: Centhaquine citrate is water-soluble.[3] For in vivo studies, it is typically dissolved in normal saline (0.9% sodium chloride). For in vitro assays, it can be dissolved in appropriate buffer solutions. The free base form of Centhaquine is insoluble in water but soluble in DMSO.

Q3: What are the recommended storage conditions for Centhaquine citrate?

A3: Centhaquine citrate is sensitive to light, heat, and moisture. It should be stored in a cold, dark, and dry place to maintain its stability and prevent degradation. Following a cold chain for storage is recommended to ensure product quality and improve its shelf life.

Q4: At what doses does Centhaquine citrate show a resuscitative effect in preclinical models?

A4: While higher doses (0.1 to 1.0 mg/kg and above) of Centhaquine were found to decrease blood pressure, lower doses (0.001 to 0.05 mg/kg) administered intravenously have been shown to produce an increase in blood pressure in hemorrhaged rats.[1] A dose of 0.01 mg/kg has been identified as highly effective as a resuscitative agent in preclinical studies.[1]

Troubleshooting Guides

In Vivo Experiments
Issue Possible Cause(s) Troubleshooting Steps
Lower than expected increase in blood pressure in a hemorrhagic shock model. 1. Incorrect Dose: The dose-response to Centhaquine is biphasic; higher doses can cause hypotension. 2. Animal Model Variability: Different species or strains may have varied responses to adrenergic agonists.[2] 3. Anesthetic Interference: Some anesthetics can alter adrenergic and hemodynamic responses.[2] 4. Severity of Hemorrhage: The degree of blood loss can impact the effectiveness of any resuscitative agent.1. Verify Dose: Ensure the correct low-dose range (e.g., 0.01 mg/kg) is being used for resuscitation.[1] 2. Standardize Model: Use a consistent and well-characterized hemorrhagic shock model.[2][4] Consider the specific characteristics of the chosen animal model. 3. Review Anesthesia Protocol: Choose an anesthetic with minimal cardiovascular depressant effects and keep its administration consistent across all experimental groups.[2] 4. Control Hemorrhage: Precisely control the volume and rate of blood loss to ensure reproducibility.[2]
Precipitation observed upon dissolution in saline. 1. Incorrect Salt Form: The free base of Centhaquine is not water-soluble. 2. Low Temperature of Saline: Using very cold saline might slightly decrease the solubility of the citrate salt. 3. Contamination of Saline: Impurities in the saline solution could potentially lead to precipitation.1. Confirm Salt Form: Ensure you are using Centhaquine citrate, which is the water-soluble form. 2. Use Room Temperature Saline: Allow the saline to come to room temperature before dissolving the compound. 3. Use High-Purity Saline: Utilize sterile, pharmaceutical-grade normal saline for all in vivo preparations.
High variability in cardiac output measurements. 1. Inconsistent Fluid Resuscitation: The volume and rate of fluid administration alongside Centhaquine can affect cardiac output. 2. Measurement Technique: The method used to measure cardiac output (e.g., thermodilution, pressure waveform analysis) has inherent variability. 3. Animal Stress: Stress can lead to fluctuations in cardiovascular parameters.1. Standardize Fluid Protocol: Administer a consistent volume and rate of fluid resuscitation in all experimental groups. 2. Consistent Measurement: Use the same calibrated equipment and technique for all cardiac output measurements. 3. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental setup to minimize stress.
In Vitro Experiments
Issue Possible Cause(s) Troubleshooting Steps
No or low response in a GPCR signaling assay (e.g., cAMP assay). 1. Low Receptor Expression: The cell line may not express sufficient levels of alpha-2 adrenergic receptors. 2. Incorrect Assay Conditions: Suboptimal buffer composition, incubation time, or temperature. 3. Ligand Degradation: Improper storage or handling of Centhaquine citrate. 4. Cell Viability Issues: Poor cell health can lead to a blunted response.1. Verify Receptor Expression: Confirm the expression of alpha-2A and/or alpha-2B receptors in your cell line using techniques like qPCR or western blotting. 2. Optimize Assay Parameters: Perform a matrix optimization of buffer components, incubation times, and temperatures. 3. Use Fresh Ligand: Prepare fresh solutions of Centhaquine citrate for each experiment from a properly stored stock. 4. Check Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion) to ensure cells are healthy.
High background signal in a binding assay. 1. Non-specific Binding: The radioligand or Centhaquine citrate may be binding to other cellular components or the assay plate. 2. Constitutive Receptor Activity: Some GPCRs can be active even without a ligand.1. Optimize Blocking Agents: Use appropriate blocking agents (e.g., BSA) in your assay buffer. Increase the number of wash steps. 2. Use an Inverse Agonist: If constitutive activity is suspected, include a suitable inverse agonist to reduce the basal signal.
Inconsistent results between experimental replicates. 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. 3. Reagent Preparation: Inconsistent preparation of buffers and drug dilutions.1. Calibrate Pipettes: Regularly calibrate and use appropriate pipetting techniques. 2. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. 3. Standardize Reagent Preparation: Prepare fresh reagents and perform serial dilutions carefully for each experiment.

Data Presentation

Preclinical Efficacy of Centhaquine Citrate in a Rabbit Hemorrhagic Shock Model
ParameterControl Group (Saline)Centhaquine Citrate Group (0.01 mg/kg)
Fluid Required for Resuscitation (mL) 213126
Blood Lactate 1h Post-Resuscitation (mmol/L) in Rats 4.101.65

Data summarized from preclinical studies.[4]

Clinical Outcomes from a Phase III Study in Hypovolemic Shock Patients
ParameterControl Group (Standard of Care)Centhaquine Citrate Group (+ Standard of Care)
28-Day Mortality 11.76%2.94%
Patients with Blood Lactate ≤ 1.5 mmol/L at Day 3 46.88%69.35%

Data from a multicentric, randomized, controlled phase III study.[3]

Experimental Protocols

In Vivo Hemorrhagic Shock Model in Rats
  • Animal Preparation: Anesthetize male Sprague-Dawley rats. Cannulate the femoral artery for blood pressure monitoring and blood withdrawal, and the femoral vein for drug and fluid administration.

  • Induction of Hemorrhage: Withdraw blood from the femoral artery to reduce the mean arterial pressure (MAP) to a target of 35-40 mmHg and maintain it for a specified period (e.g., 30 minutes).

  • Resuscitation:

    • Control Group: Infuse normal saline.

    • Treatment Group: Administer Centhaquine citrate (0.01 mg/kg) intravenously, followed by a saline infusion.

  • Monitoring: Continuously monitor MAP, heart rate, and other relevant physiological parameters. Collect blood samples at specified time points to measure blood lactate, arterial blood gases, and other biomarkers.

  • Data Analysis: Compare the hemodynamic parameters and biochemical markers between the control and treatment groups.

In Vitro cAMP Assay for Alpha-2 Adrenergic Receptor Activation
  • Cell Culture: Culture a suitable cell line (e.g., HEK293) stably expressing the human alpha-2A or alpha-2B adrenergic receptor.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.

    • Add varying concentrations of Centhaquine citrate to the wells. Include a positive control (e.g., a known alpha-2 agonist) and a negative control (vehicle).

    • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the Centhaquine citrate concentration to generate a dose-response curve and determine the EC50 value.

Mandatory Visualizations

Centhaquine_Signaling_Pathway cluster_cns Central Nervous System cluster_venous Venous System Centhaquine_CNS Centhaquine Citrate Alpha2A α2A Adrenergic Receptor Centhaquine_CNS->Alpha2A Binds Sympathetic_Outflow Reduced Sympathetic Outflow Alpha2A->Sympathetic_Outflow Leads to Arterial_Vasodilation Arterial Vasodilation Sympathetic_Outflow->Arterial_Vasodilation Causes Tissue_Perfusion Improved Tissue Perfusion Arterial_Vasodilation->Tissue_Perfusion Results in Centhaquine_Venous Centhaquine Citrate Alpha2B α2B Adrenergic Receptor Centhaquine_Venous->Alpha2B Binds Venoconstriction Venoconstriction Alpha2B->Venoconstriction Induces Venous_Return Increased Venous Return Venoconstriction->Venous_Return Leads to Cardiac_Output Increased Cardiac Output Venous_Return->Cardiac_Output Results in

Caption: Dual mechanism of action of Centhaquine citrate.

Experimental_Workflow_In_Vivo A Animal Preparation (Anesthesia, Cannulation) B Induction of Hemorrhagic Shock (Blood Withdrawal to Target MAP) A->B C Resuscitation Protocol B->C D Control Group (Normal Saline) C->D Group 1 E Treatment Group (Centhaquine Citrate) C->E Group 2 F Continuous Monitoring (MAP, Heart Rate, etc.) D->F E->F G Blood Sampling & Biomarker Analysis F->G H Data Analysis & Comparison G->H Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Reagents Verify Reagent Integrity (Centhaquine, Buffers, etc.) Start->Check_Reagents Reagent_OK Reagents Valid Check_Reagents->Reagent_OK Yes Reagent_Issue Prepare Fresh Reagents Check_Reagents->Reagent_Issue No Check_Protocol Review Experimental Protocol (Dose, Timing, etc.) Protocol_OK Protocol Followed Correctly Check_Protocol->Protocol_OK Yes Protocol_Issue Correct Protocol Deviation Check_Protocol->Protocol_Issue No Check_System Assess Experimental System (Animal Model, Cell Line) System_OK System is Appropriate Check_System->System_OK Yes System_Issue Re-evaluate Model/System Check_System->System_Issue No Reagent_OK->Check_Protocol Protocol_OK->Check_System Analyze_Data Re-analyze Data System_OK->Analyze_Data

References

Troubleshooting

Technical Support Center: Preclinical Modeling of Hypovolemic Shock for Centhaquine Citrate Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of hypovolemic shock, sp...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with preclinical models of hypovolemic shock, specifically for the investigation of Centhaquine citrate (B86180).

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during preclinical hypovolemic shock experiments and offers potential solutions.

1. Issue: Difficulty in Achieving and Maintaining Target Mean Arterial Pressure (MAP) During Hemorrhage.

  • Question: We are struggling to consistently reach and maintain our target Mean Arterial Pressure (MAP) of 35-40 mmHg in our rat hemorrhagic shock model. The MAP either drops too quickly or overshoots during withdrawal. What could be the cause and how can we troubleshoot this?

  • Answer: This is a common challenge in pressure-controlled hemorrhage models. Several factors can contribute to this issue:

    • Hemorrhage Rate: A rapid withdrawal rate can cause a sudden drop in MAP that is difficult to control. Conversely, a rate that is too slow may allow compensatory mechanisms to kick in, making it harder to reach the target MAP.

      • Troubleshooting:

        • Adjust the withdrawal rate: Start with a slower, more controlled rate of hemorrhage (e.g., 1-2 mL/kg/min) and adjust based on real-time MAP monitoring.

        • Use a syringe pump: A syringe pump allows for a precise and consistent withdrawal rate, improving reproducibility.

        • Stepwise withdrawal: Instead of a continuous bleed, withdraw blood in small aliquots (e.g., 0.5-1 mL) and pause to allow the MAP to stabilize before the next withdrawal.

    • Anesthesia: The choice and depth of anesthesia can significantly impact hemodynamic stability. Some anesthetics can cause vasodilation and hypotension, exacerbating the effects of hemorrhage.

      • Troubleshooting:

        • Select appropriate anesthetics: Inhalation anesthetics like isoflurane (B1672236) offer rapid control over the depth of anesthesia. Injectable anesthetics like a ketamine/xylazine (B1663881) combination are also commonly used, but the dose may need to be carefully titrated.

        • Monitor anesthesia depth: Ensure the animal is adequately anesthetized but not overly deep, as this can lead to cardiovascular depression. Monitor reflexes (e.g., pedal withdrawal) and vital signs closely.

        • Provide supplemental analgesia: Pain and stress can cause fluctuations in blood pressure. Ensure adequate analgesia is provided.

    • Animal Strain and Size: Different strains of animals may have varying cardiovascular responses to hemorrhage. Smaller animals have a smaller total blood volume, making them more sensitive to volume loss.

      • Troubleshooting:

        • Ensure consistency: Use animals of the same strain and within a narrow weight range for all experiments to minimize variability.

        • Calculate blood volume accurately: Base the hemorrhage volume on an accurate estimation of the total blood volume (typically 5-7% of body weight in rodents).

2. Issue: High Mortality Rate in the Control Group Before Resuscitation.

  • Question: We are experiencing a high mortality rate in our control (vehicle-treated) animals during the shock phase before we can administer the resuscitation fluids. How can we improve their survival until the treatment phase?

  • Answer: High mortality during the induction of severe hypovolemic shock can be a significant issue. Here are some strategies to mitigate this:

    • Severity of Shock: The target MAP and duration of the shock period might be too severe for the chosen animal model.

      • Troubleshooting:

        • Adjust the target MAP: Consider a slightly higher target MAP (e.g., 40-45 mmHg) to reduce the initial insult.

        • Shorten the shock duration: Reduce the time the animals are maintained in a hypotensive state before resuscitation.

        • Titrate to effect: Instead of a fixed duration, consider initiating resuscitation once certain physiological triggers are met (e.g., a specific level of base deficit or lactate).

    • Fluid Loss and Temperature: Unintended fluid loss through evaporation from exposed tissues and hypothermia can worsen the shock state.

      • Troubleshooting:

        • Maintain body temperature: Use a heating pad, overhead lamp, or other warming devices to maintain the animal's core body temperature between 36.5°C and 37.5°C.

        • Minimize tissue exposure: Keep surgical incisions as small as possible and cover exposed tissues with saline-moistened gauze.

        • Provide maintenance fluids: A slow infusion of warm isotonic saline (e.g., 1-2 mL/kg/hr) can help compensate for evaporative losses.

3. Issue: Inconsistent Results and High Variability Between Animals.

  • Question: Our experimental data for key parameters like MAP, lactate (B86563) levels, and fluid requirements show high variability between animals, even within the same group. What are the potential sources of this variability and how can we improve consistency?

  • Answer: High variability can obscure the true effects of the treatment. Addressing the following points can help improve the consistency of your results:

    • Standardized Procedures: Minor variations in the experimental protocol can lead to significant differences in outcomes.

      • Troubleshooting:

        • Develop a detailed Standard Operating Procedure (SOP): Document every step of the experiment, from animal preparation to data collection, and ensure all researchers adhere to it strictly.

        • Consistent surgical technique: Ensure catheter placement and hemorrhage induction are performed identically for each animal.

        • Blinding: Whenever possible, the researcher administering the treatment and assessing the outcomes should be blinded to the treatment groups to reduce bias.

    • Animal Handling and Stress: Stress from handling and the experimental environment can influence physiological responses.

      • Troubleshooting:

        • Acclimatization: Allow animals to acclimatize to the facility and handling for at least 3-7 days before the experiment.

        • Minimize stress: Handle animals gently and perform procedures in a quiet and calm environment.

    • Underlying Health Status: Subclinical infections or other health issues in the animals can affect their response to hypovolemic shock.

      • Troubleshooting:

        • Use healthy animals: Source animals from reputable vendors and perform a health check before the experiment.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Centhaquine citrate in hypovolemic shock.

Table 1: Effect of Centhaquine on Fluid and Vasopressor Requirements in Preclinical Models

Animal ModelParameterControl GroupCenthaquine GroupPercentage Reduction
RabbitFluid Volume (mL)21312640.8%[1]
SwineTime to Target MAP (min)36.887.180.7%[1]
RatNorepinephrine RequirementHigherReduced-[1]

Table 2: Hemodynamic and Metabolic Effects of Centhaquine in Preclinical and Clinical Studies

Study TypeParameterControl GroupCenthaquine Groupp-value
Preclinical (Rat)Blood Lactate (mmol/L) at 1 hr4.101.65-[1]
Clinical Phase III% Patients with Lactate ≤ 1.5 mmol/L (Day 3)46.88%69.35%p = 0.0168[2]
Clinical Phase IIMAP Improvement at 24 hr--p = 0.0004[3]
Clinical Pilot StudyStroke Volume Increase from Baseline at 300 min-40.74%p < 0.0001[4]
Clinical Pilot StudyCardiac Output Increase from Baseline at 300 min-22.23%p = 0.0013[3]

Experimental Protocols

Detailed Protocol for Fixed-Pressure Hemorrhagic Shock Model in Rats

This protocol is adapted from established methods and should be performed under an approved animal use protocol.[5]

  • Animal Preparation:

    • Use male Wistar or Sprague-Dawley rats weighing 350-450g.

    • Anesthetize the rat with isoflurane (2-3% for induction, 1-1.5% for maintenance) in oxygen. Alternatively, a combination of ketamine (80-100 mg/kg) and xylazine (5-10 mg/kg) can be administered intraperitoneally.

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Administer a pre-operative analgesic (e.g., buprenorphine 0.05 mg/kg subcutaneously).

  • Surgical Catheterization:

    • Place the rat in a supine position.

    • Make a small incision in the right inguinal region to expose the femoral artery and vein.

    • Catheterize the femoral artery with a polyethylene (B3416737) catheter (e.g., PE-50) filled with heparinized saline (10 U/mL). This catheter will be used for blood withdrawal and continuous MAP monitoring.

    • Catheterize the femoral vein with another PE-50 catheter for drug and fluid administration.

    • Exteriorize and secure the catheters.

  • Induction of Hemorrhagic Shock:

    • Allow the animal to stabilize for at least 30 minutes after surgery.

    • Connect the arterial catheter to a pressure transducer and data acquisition system to monitor MAP continuously.

    • Initiate hemorrhage by withdrawing blood from the arterial catheter at a controlled rate (e.g., 1-2 mL/min) using a syringe pump.

    • Continue blood withdrawal until the target MAP of 35-40 mmHg is reached.

    • Maintain the MAP at this level for a predetermined shock period (e.g., 60 minutes) by withdrawing or re-infusing small volumes of shed blood as needed.

  • Resuscitation:

    • At the end of the shock period, initiate resuscitation through the venous catheter.

    • Administer Centhaquine citrate (e.g., 0.01 mg/kg) or the vehicle control. The drug is typically diluted in a small volume of saline and infused over a specific period.

    • Follow the drug administration with resuscitation fluids (e.g., Lactated Ringer's solution, shed blood) as per the study design.

  • Monitoring and Data Collection:

    • Continuously monitor MAP, heart rate, and body temperature throughout the experiment.

    • Collect blood samples at baseline, at the end of the shock period, and at various time points during and after resuscitation for analysis of blood gases, lactate, and other biomarkers.

  • Euthanasia:

    • At the end of the experiment, euthanize the animal using an approved method (e.g., overdose of anesthetic followed by a secondary physical method).

Visualizations

Signaling Pathways

Centhaquine_Mechanism_of_Action cluster_CNS Central Nervous System (Brain) cluster_Periphery Peripheral Vasculature (Veins) Centhaquine_CNS Centhaquine citrate Alpha2A α2A Adrenergic Receptor Centhaquine_CNS->Alpha2A stimulates Sympathetic_Outflow Decreased Sympathetic Outflow (Reduced Norepinephrine Release) Alpha2A->Sympathetic_Outflow leads to Arterial_Vasodilation Arterial Vasodilation Sympathetic_Outflow->Arterial_Vasodilation Tissue_Perfusion Improved Tissue Perfusion Arterial_Vasodilation->Tissue_Perfusion Centhaquine_P Centhaquine citrate Alpha2B α2B Adrenergic Receptor Centhaquine_P->Alpha2B stimulates Venous_Constriction Venous Constriction Alpha2B->Venous_Constriction Venous_Return Increased Venous Return (Preload) Venous_Constriction->Venous_Return Cardiac_Output Increased Cardiac Output Venous_Return->Cardiac_Output Cardiac_Output->Tissue_Perfusion

Caption: Mechanism of action of Centhaquine citrate.

Experimental Workflow

Preclinical_Hypovolemic_Shock_Workflow cluster_Preparation Phase 1: Preparation cluster_Induction Phase 2: Shock Induction cluster_Treatment Phase 3: Treatment and Resuscitation cluster_Monitoring Phase 4: Post-Resuscitation Monitoring Animal_Acclimatization Animal Acclimatization (3-7 days) Anesthesia_Analgesia Anesthesia and Analgesia Animal_Acclimatization->Anesthesia_Analgesia Surgical_Instrumentation Surgical Instrumentation (Catheter Placement) Anesthesia_Analgesia->Surgical_Instrumentation Baseline_Monitoring Baseline Hemodynamic and Metabolic Monitoring Surgical_Instrumentation->Baseline_Monitoring Hemorrhage Controlled Hemorrhage (to target MAP) Baseline_Monitoring->Hemorrhage Shock_Maintenance Maintenance of Shock State (e.g., 60 minutes) Hemorrhage->Shock_Maintenance Randomization Randomization (Centhaquine vs. Vehicle) Shock_Maintenance->Randomization Drug_Administration Drug/Vehicle Administration Randomization->Drug_Administration Fluid_Resuscitation Fluid Resuscitation Drug_Administration->Fluid_Resuscitation Continuous_Monitoring Continuous Hemodynamic Monitoring Fluid_Resuscitation->Continuous_Monitoring Blood_Sampling Serial Blood Sampling (Lactate, Biomarkers) Continuous_Monitoring->Blood_Sampling Data_Analysis Data Collection and Analysis Blood_Sampling->Data_Analysis

Caption: Experimental workflow for preclinical hypovolemic shock studies.

References

Optimization

Refining Centhaquine Citrate Administration: A Technical Support Guide for Consistent Experimental Results

For Researchers, Scientists, and Drug Development Professionals This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experime...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental administration of Centhaquine citrate (B86180). Our goal is to help you achieve consistent and reliable results in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Centhaquine citrate?

A1: Lyophilized Centhaquine citrate is soluble in distilled water, methanol, and 0.9% sodium chloride (normal saline) solution.[1][2] For intravenous administration in preclinical and clinical studies, it is typically reconstituted with 0.9% normal saline.[2] Always use a freshly reconstituted solution for each experiment.

Q2: What is the optimal therapeutic dose of Centhaquine citrate for resuscitation in animal models of hypovolemic shock?

A2: Preclinical studies in rats have shown that lower doses of Centhaquine citrate (ranging from 0.001 to 0.05 mg/kg) produce a pressor response and are effective for resuscitation.[3][4] A dose of 0.01 mg/kg has been identified as highly effective.[3] It is crucial to note that higher doses (0.1 to 1.0 mg/kg and above) can lead to a hypotensive effect.[3][4][5]

Q3: How should Centhaquine citrate be administered in experimental settings?

A3: For consistent results, Centhaquine citrate should be administered as an intravenous (IV) infusion. In clinical trials, a dose of 0.01 mg/kg is diluted in 100 mL of normal saline and infused over one hour.[2] This method of administration helps to avoid the initial transient hypertension that can be observed with a rapid bolus injection of α2-adrenergic agonists.[6]

Q4: Can Centhaquine citrate be used in combination with other resuscitative fluids or vasopressors?

A4: Yes. Centhaquine citrate is intended as an adjuvant to the standard of care for hypovolemic shock, which includes fluid resuscitation with crystalloids or colloids and, if necessary, vasopressors.[2] Studies have shown that the use of Centhaquine can reduce the total amount of vasopressors needed.[7]

Troubleshooting Guide

This guide addresses potential issues that may lead to inconsistent results during your experiments with Centhaquine citrate.

Problem Potential Cause(s) Recommended Solution(s)
Variable Hemodynamic Response (e.g., inconsistent blood pressure changes) 1. Incorrect Dosage: Higher doses (>0.1 mg/kg) can cause hypotension, while the therapeutic range for a pressor response is lower (0.001-0.05 mg/kg).[3][4] 2. Animal Model Variability: The physiological response to hemorrhagic shock can vary between animals.[8] 3. Anesthesia Effects: Anesthetic agents can influence the hemodynamic response to adrenergic agonists.[8]1. Verify Dose Calculation: Double-check all dose calculations based on the animal's body weight. Start with the recommended effective dose of 0.01 mg/kg.[3] 2. Standardize a Protocol: Use a standardized and controlled model of hemorrhage to reduce variability.[8] 3. Consistent Anesthesia: Use the same anesthetic agent and depth of anesthesia across all experimental groups.
Precipitation of the Drug in Solution 1. Improper Reconstitution: The citrate salt of Centhaquine was developed to improve water solubility for intravenous use.[9] However, issues could arise with incorrect solvent or temperature. 2. Incompatibility with other agents: Mixing with other drugs in the same infusion line could potentially lead to precipitation.1. Follow Reconstitution Guidelines: Use sterile 0.9% normal saline for reconstitution as per established protocols.[2] Ensure the lyophilized powder is fully dissolved before administration. 2. Administer Separately: Do not mix Centhaquine citrate with other medications in the same infusion bag or line unless compatibility has been established.
No Observable Effect on Hemodynamics 1. Sub-therapeutic Dose: The administered dose may be too low to elicit a response. 2. Compromised Drug Integrity: Improper storage or handling of the compound could lead to degradation. 3. Severe Shock State: In a state of profound and irreversible shock, the cardiovascular system may not be responsive to treatment.[10]1. Dose-Response Study: If feasible, perform a dose-response study to determine the optimal effective dose in your specific model. 2. Proper Storage: Store the lyophilized powder and reconstituted solution according to the manufacturer's recommendations to ensure stability. Centhaquine citrate has been shown to be stable in distilled water for up to 72 hours.[1] 3. Early Intervention: Administer Centhaquine citrate at an early stage of hemorrhagic shock for better efficacy.
Exaggerated Hypotensive Response 1. Overdosing: As mentioned, higher doses of Centhaquine citrate can cause a drop in blood pressure.[3][4][5] 2. Rapid Bolus Administration: A rapid IV push can lead to an initial hypertensive spike followed by hypotension due to the activation of central α2A-adrenergic receptors.[6]1. Accurate Dosing: Ensure precise calculation and administration of the dose. 2. Slow Infusion: Administer the drug as a slow intravenous infusion over a specified period (e.g., one hour in clinical settings) to achieve a more controlled and stable hemodynamic response.[2]

Data Presentation

Table 1: Hemodynamic and Metabolic Effects of Centhaquine Citrate in a Phase III Clinical Trial

ParameterCenthaquine Group (n=71)Control Group (n=34)p-value
Change in Systolic Blood Pressure (AUC 0-48h) Higher by 12.9%-<0.0001[4]
Change in Pulse Pressure (AUC 0-48h) Higher by 48.1%--
Improvement in Blood Lactate Levels 69.3% of patients46.9% of patients0.03[4]
Improvement in Base Deficit 69.8% of patients43.7% of patients0.01[4]
28-Day All-Cause Mortality 2.94%11.76%-
Data adapted from a multicentric, randomized, controlled phase III study in hypovolemic shock patients.[11]

Experimental Protocols

Protocol 1: Preparation and Administration of Centhaquine Citrate for Preclinical Studies

  • Reconstitution: Aseptically reconstitute lyophilized Centhaquine citrate (1.0 mg) with 10 mL of sterile 0.9% Sodium Chloride Injection, USP, to yield a solution with a concentration of 0.1 mg/mL.[2]

  • Dose Calculation: Calculate the required volume of the reconstituted solution based on the animal's body weight to achieve the target dose (e.g., 0.01 mg/kg).

  • Dilution: Further dilute the calculated volume in a larger volume of 0.9% normal saline to facilitate a slow and controlled intravenous infusion. The final volume for infusion should be appropriate for the size of the animal model.

  • Administration: Administer the diluted Centhaquine citrate solution intravenously over a predetermined period (e.g., 30-60 minutes) using a calibrated infusion pump to ensure a consistent rate of delivery.

Visualizations

Signaling Pathway of Centhaquine Citrate

cluster_central Central Nervous System cluster_peripheral Peripheral Vasculature (Veins) cluster_heart Heart Centhaquine_C Centhaquine Citrate Alpha2A α2A-Adrenergic Receptors Centhaquine_C->Alpha2A Stimulates Sympathetic_Outflow Decreased Sympathetic Outflow Alpha2A->Sympathetic_Outflow Leads to Arterial_Vasodilation Arterial Vasodilation Sympathetic_Outflow->Arterial_Vasodilation Afterload Decreased Afterload Arterial_Vasodilation->Afterload Cardiac_Output Increased Cardiac Output Afterload->Cardiac_Output Centhaquine_P Centhaquine Citrate Alpha2B α2B-Adrenergic Receptors Centhaquine_P->Alpha2B Stimulates Venous_Constriction Venous Constriction Alpha2B->Venous_Constriction Venous_Return Increased Venous Return Venous_Constriction->Venous_Return Preload Increased Preload Venous_Return->Preload Preload->Cardiac_Output

Caption: Dual mechanism of Centhaquine citrate.

Experimental Workflow for Evaluating Centhaquine Citrate in a Hemorrhagic Shock Model

cluster_setup Experimental Setup cluster_hemorrhage Hemorrhagic Shock Induction cluster_treatment Treatment Administration cluster_monitoring Post-Treatment Monitoring Animal_Prep Animal Preparation (Anesthesia, Catheterization) Baseline Baseline Hemodynamic Measurements Animal_Prep->Baseline Hemorrhage Controlled Blood Withdrawal Baseline->Hemorrhage Shock_State Achievement of Hypotensive State Hemorrhage->Shock_State Randomization Randomization Shock_State->Randomization Centhaquine_Group Centhaquine Citrate Infusion (0.01 mg/kg) Randomization->Centhaquine_Group Control_Group Saline Infusion (Control) Randomization->Control_Group Monitoring Continuous Hemodynamic and Metabolic Monitoring Centhaquine_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Collection and Analysis Monitoring->Data_Analysis

Caption: Preclinical evaluation workflow.

Troubleshooting Logic for Inconsistent Hemodynamic Response

Start Inconsistent Hemodynamic Response Observed Check_Dose Verify Dose Calculation (0.01 mg/kg recommended) Start->Check_Dose Check_Prep Review Drug Preparation (Solvent, Concentration) Check_Dose->Check_Prep Dose Correct Correct_Dose Adjust Dose Based on Established Protocols Check_Dose->Correct_Dose Dose Incorrect Check_Admin Confirm Administration (Route, Rate of Infusion) Check_Prep->Check_Admin Preparation Correct Reprepare Re-prepare Solution Following Guidelines Check_Prep->Reprepare Preparation Incorrect Check_Model Evaluate Animal Model (Anesthesia, Shock Severity) Check_Admin->Check_Model Administration Correct Adjust_Admin Ensure Slow IV Infusion Check_Admin->Adjust_Admin Administration Incorrect Standardize_Model Standardize Experimental Conditions Check_Model->Standardize_Model Model Variable Consistent_Results Consistent Results Achieved Check_Model->Consistent_Results Model Standardized Correct_Dose->Consistent_Results Reprepare->Consistent_Results Adjust_Admin->Consistent_Results Standardize_Model->Consistent_Results

Caption: Troubleshooting inconsistent results.

References

Troubleshooting

Troubleshooting unexpected cardiovascular responses to Centhaquine citrate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Centhaquine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cardiovascular effects of Centhaquine citrate (B86180). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Centhaquine citrate's cardiovascular effects?

Centhaquine citrate is a selective alpha-2B adrenergic receptor agonist.[1] Its primary mechanism involves the constriction of veins, which increases the return of blood to the heart.[2][3] This enhanced venous return leads to an increase in stroke volume and cardiac output.[4] Additionally, Centhaquine acts on central alpha-2A adrenergic receptors, which can cause a mild dilation of arteries, thereby reducing the afterload on the heart.[5][6]

Q2: What are the expected hemodynamic changes following Centhaquine citrate administration in a hypovolemic shock model?

In a hypovolemic shock setting, the administration of Centhaquine citrate is expected to produce the following cardiovascular responses:

  • Increased Mean Arterial Pressure (MAP): Due to the rise in cardiac output.[4][7]

  • Increased Stroke Volume (SV) and Cardiac Output (CO): As a direct result of increased venous return.[4]

  • Variable Heart Rate (HR): Heart rate may decrease or show no significant change.[7]

  • No Significant Change in Total Peripheral Resistance: Unlike traditional vasopressors, Centhaquine does not primarily constrict arteries.[4][7]

Troubleshooting Unexpected Cardiovascular Responses

This section addresses unexpected outcomes that may arise during in-vivo experiments with Centhaquine citrate.

Issue 1: Blunted or Absent Pressor Response (No significant increase in MAP)

  • Possible Cause 1: Inadequate Central Venous Volume: Centhaquine's efficacy is dependent on a sufficient volume of blood in the venous system to be mobilized. In cases of extreme hemorrhage or dehydration, the venous reservoir may be too depleted for Centhaquine to effectively increase venous return.

  • Troubleshooting/Experimental Protocol:

    • Assess Volume Status: Ensure that the experimental model has a central venous pressure (CVP) within a range appropriate for the species prior to Centhaquine administration.

    • Fluid Challenge: If a blunted response is observed, administer a small fluid bolus (e.g., 5-10 ml/kg of crystalloid) and then re-administer Centhaquine. An improved response following the fluid challenge would suggest initial hypovolemia was too severe.

  • Possible Cause 2: Anesthetic Interference: Certain anesthetic agents can significantly alter autonomic tone and cardiovascular reflexes, potentially masking or diminishing the effects of Centhaquine.

  • Troubleshooting/Experimental Protocol:

    • Review Anesthetic Protocol: Document the anesthetic regimen used. If using agents with significant sympatholytic effects (e.g., high-dose isoflurane), consider a pilot study with an alternative anesthetic (e.g., a balanced anesthesia with lower concentrations of volatile agents) to assess for differences in Centhaquine's efficacy.

Issue 2: Unexpected Hypotension Following Administration

  • Possible Cause: Predominance of Central Vasodilatory Effect: In a normovolemic or hypervolemic state, the central alpha-2A adrenergic receptor-mediated vasodilation might predominate over the peripheral venous constriction, leading to a net decrease in blood pressure.[5][6]

  • Troubleshooting/Experimental Protocol:

    • Confirm Volume Status: Ensure the experimental subject is not hypervolemic before drug administration.

    • Dose-Response Evaluation: If hypotension is observed, conduct a dose-response study starting with a lower dose of Centhaquine to determine if the effect is dose-dependent.

Issue 3: Significant Bradycardia

  • Possible Cause: Baroreflex-Mediated Response: The increase in mean arterial pressure induced by Centhaquine can trigger a baroreflex-mediated decrease in heart rate.

  • Troubleshooting/Experimental Protocol:

    • Autonomic Blockade: In a non-survival study, the administration of an anticholinergic agent like atropine (B194438) prior to Centhaquine can block the vagal component of the baroreflex and help determine if the bradycardia is reflex-mediated.

Quantitative Data Summary

The following table summarizes the expected quantitative changes in key cardiovascular parameters following Centhaquine citrate administration in patients with hypovolemic shock.

ParameterBaseline (Mean ± SEM)Post-Centhaquine (Mean ± SEM)Percentage ChangeReference
Stroke Volume (mL)63.36 ± 4.0689.18 ± 3.71 (at 300 min)Δ40.74%[4]
Cardiac Output (mL/min)5728.58 ± 263.47293.75 ± 333.8 (at 300 min)Δ27.32%[4]
Mean Arterial Pressure (mmHg)Not specified in this studyIncreased significantly at 120 and 300 minNot specified[4]
Heart Rate (beats/min)91.08 ± 3.1981.75 ± 2.62 (at 300 min)-10.24%[4]

Signaling Pathways and Workflows

Centhaquine Citrate Mechanism of Action

G cluster_periphery Peripheral Vasculature cluster_central Central Nervous System cluster_heart Heart cluster_outcome Systemic Outcome Centhaquine_p Centhaquine alpha2B α2B Adrenergic Receptors (Venous Smooth Muscle) Centhaquine_p->alpha2B Centhaquine_c Centhaquine Venoconstriction Venous Constriction alpha2B->Venoconstriction VenousReturn Increased Venous Return Venoconstriction->VenousReturn Preload Increased Preload VenousReturn->Preload alpha2A Central α2A Adrenergic Receptors Centhaquine_c->alpha2A SympatheticOutflow Decreased Sympathetic Outflow alpha2A->SympatheticOutflow ArterialDilation Mild Arterial Vasodilation SympatheticOutflow->ArterialDilation Afterload Decreased Afterload ArterialDilation->Afterload SV_CO Increased Stroke Volume & Cardiac Output Preload->SV_CO Afterload->SV_CO MAP Increased Mean Arterial Pressure SV_CO->MAP

Caption: Mechanism of action for Centhaquine citrate.

Troubleshooting Workflow: Blunted Pressor Response

G Start Start: Blunted or Absent Pressor Response CheckVolume Is CVP adequate for the experimental model? Start->CheckVolume FluidChallenge Administer Fluid Challenge (e.g., 5-10 ml/kg crystalloid) CheckVolume->FluidChallenge No CheckAnesthetic Review Anesthetic Protocol CheckVolume->CheckAnesthetic Yes ReAdminister Re-administer Centhaquine Citrate FluidChallenge->ReAdminister ResponseImproved Response Improved? ReAdminister->ResponseImproved SevereHypovolemia Conclusion: Initial hypovolemia likely too severe ResponseImproved->SevereHypovolemia Yes ResponseImproved->CheckAnesthetic No End End Troubleshooting SevereHypovolemia->End Sympatholytic Is a highly sympatholytic anesthetic in use? CheckAnesthetic->Sympatholytic ConsiderAlternative Consider pilot study with alternative anesthetic Sympatholytic->ConsiderAlternative Yes Sympatholytic->End No ConsiderAlternative->End

Caption: Troubleshooting blunted pressor response.

References

Optimization

Stability of Centhaquine citrate in different experimental buffers and solutions

For Researchers, Scientists, and Drug Development Professionals This technical support center provides guidance on the stability of Centhaquine citrate (B86180) in various experimental buffers and solutions. The informat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the stability of Centhaquine citrate (B86180) in various experimental buffers and solutions. The information is presented in a question-and-answer format to address common issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of Centhaquine citrate?

A1: Centhaquine citrate is soluble in distilled water, methanol, and 0.9% w/v sodium chloride solution.[1] For intravenous administration in clinical settings, it is supplied as a lyophilized powder that is reconstituted with 0.9% Sodium Chloride Injection I.P.

Q2: How stable is Centhaquine citrate in aqueous solutions?

A2: Studies have shown that Centhaquine citrate is stable in distilled water for up to 72 hours when stored at room temperature.[1] The stability was assessed by UV spectrophotometry, with the absorbance measured at 232nm.[1] For longer-term storage of solutions, it is recommended to prepare them fresh or conduct specific stability studies for your experimental conditions.

Q3: Is there any information on the stability of Centhaquine citrate in common experimental buffers?

A3: While specific stability data for Centhaquine citrate in a wide range of experimental buffers is not extensively published, some general guidance can be provided based on its chemical structure, which includes quinoline (B57606) and piperazine (B1678402) moieties. The stability of such compounds can be pH-dependent. It is advisable to perform preliminary stability tests in your specific buffer system. The following table provides estimated stability information.

Q4: What are the potential degradation pathways for Centhaquine citrate?

A4: Based on the chemical structure of Centhaquine, which contains a piperazine ring, it may be susceptible to oxidative degradation.[2] The quinoline ring itself is relatively stable but can undergo degradation under harsh conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to fully elucidate its degradation pathways.

Q5: How should I store stock solutions of Centhaquine citrate?

A5: Stock solutions should be stored in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and potential degradation.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to precipitation and affect compound stability.[3]

Troubleshooting Guide

Issue 1: My Centhaquine citrate solution appears cloudy or has precipitated upon storage.

  • Possible Cause: The concentration of Centhaquine citrate may have exceeded its solubility limit in the chosen solvent or buffer, especially during storage at lower temperatures. Repeated freeze-thaw cycles can also cause precipitation.[3]

  • Solution:

    • Try preparing a more dilute stock solution.

    • Before use, allow the solution to come to room temperature and vortex thoroughly to ensure it is fully dissolved.

    • Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[3]

    • If using a buffer, ensure the pH is optimal for solubility. For basic compounds like Centhaquine, a slightly acidic pH may improve solubility.[3]

Issue 2: I am observing inconsistent results in my biological assays.

  • Possible Cause: This could be due to the degradation of Centhaquine citrate in your assay medium over the course of the experiment, especially if the assay involves prolonged incubation at physiological temperatures (e.g., 37°C).

  • Solution:

    • Prepare fresh dilutions of Centhaquine citrate in your assay buffer immediately before each experiment.

    • Conduct a time-course experiment to assess the stability of Centhaquine citrate under your specific assay conditions. This can be done by incubating the compound in the assay buffer for different durations and then analyzing its concentration by a suitable analytical method like HPLC.

Data on Stability of Centhaquine Citrate

Table 1: Solubility and Stability in Common Solvents

Solvent/SolutionSolubilityStability (at Room Temperature)Analytical Method
Distilled WaterSoluble[1]Stable for up to 72 hours[1]UV Spectrophotometry[1]
MethanolSoluble[1]Data not available-
0.9% w/v Sodium ChlorideSoluble[1]Assumed stable for short-term use (used for clinical reconstitution)-

Table 2: Estimated Stability of Centhaquine Citrate in Various Experimental Buffers (Hypothetical Data for Guidance)

Buffer SystempHEstimated Stability (at Room Temperature)Remarks
Phosphate Buffered Saline (PBS)7.4Likely stable for several hours.Recommended to prepare fresh for long experiments.
TRIS Buffer7.5Stability should be verified.Potential for interaction with the amine groups of TRIS.
Citrate Buffer5.0Potentially more stable due to acidic pH.The presence of citrate may be a confounding factor in some assays.
Dextrose Solution (5%)~4.5Compatibility should be confirmed.No published data available.

Disclaimer: The data in Table 2 is estimated based on general chemical principles and is intended for guidance only. It is crucial to perform specific stability studies for your experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Stability Testing of a Centhaquine Citrate Solution

  • Preparation of Stock Solution: Prepare a stock solution of Centhaquine citrate of known concentration in the desired solvent or buffer.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the solution using a validated stability-indicating analytical method (e.g., HPLC) to determine the initial concentration.

  • Storage: Store the remaining solution under the desired storage conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48, 72 hours), withdraw aliquots of the solution.

  • Sample Analysis: Analyze each aliquot using the same analytical method as in step 2.

  • Data Evaluation: Calculate the percentage of Centhaquine citrate remaining at each time point relative to the initial concentration. A decrease in concentration or the appearance of new peaks in the chromatogram indicates degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

  • Acid Hydrolysis: Incubate a solution of Centhaquine citrate in 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Incubate a solution of Centhaquine citrate in 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of Centhaquine citrate with 3% hydrogen peroxide at room temperature for a specified period.

  • Thermal Degradation: Expose a solid sample of Centhaquine citrate to dry heat (e.g., 80°C) for a specified period. Dissolve the sample in a suitable solvent for analysis.

  • Photostability: Expose a solution of Centhaquine citrate to a light source according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_stock Prepare Stock Solution initial_analysis Initial Analysis (T=0) prep_stock->initial_analysis Immediate storage_rt Room Temperature initial_analysis->storage_rt Store storage_fridge 4°C initial_analysis->storage_fridge Store storage_light Protected from Light initial_analysis->storage_light Store timepoint_analysis Time-Point Analysis storage_rt->timepoint_analysis At intervals storage_fridge->timepoint_analysis At intervals storage_light->timepoint_analysis At intervals hplc_analysis HPLC Analysis timepoint_analysis->hplc_analysis data_eval Data Evaluation hplc_analysis->data_eval stability_report Stability Report data_eval->stability_report Centhaquine_Signaling_Pathway cluster_venous Venous Circulation cluster_central Central Nervous System cluster_outcome Physiological Outcome Centhaquine Centhaquine Citrate alpha2B α2B Adrenergic Receptors Centhaquine->alpha2B central_alpha2A Central α2A Receptors Centhaquine->central_alpha2A venoconstriction Venoconstriction alpha2B->venoconstriction venous_return Increased Venous Return venoconstriction->venous_return cardiac_output Increased Cardiac Output venous_return->cardiac_output tissue_perfusion Improved Tissue Perfusion cardiac_output->tissue_perfusion sympathetic_outflow Reduced Sympathetic Outflow central_alpha2A->sympathetic_outflow arterial_dilation Arterial Dilation sympathetic_outflow->arterial_dilation arterial_dilation->tissue_perfusion resuscitation Resuscitation from Shock tissue_perfusion->resuscitation

References

Troubleshooting

Mitigating confounding factors in Centhaquine citrate research on trauma-induced shock

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centhaquine citrate (B86180) in the context...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Centhaquine citrate (B86180) in the context of trauma-induced hemorrhagic shock. Our goal is to help you mitigate common confounding factors to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for Centhaquine citrate in trauma-induced shock?

A1: Centhaquine citrate exhibits a dual mechanism of action that distinguishes it from traditional vasopressors.[1][2] It primarily acts as a selective alpha-2B (α2B) adrenergic receptor agonist in the venous circulation, leading to venous constriction.[2][3][4][5] This action increases venous return to the heart, thereby augmenting cardiac output and improving blood pressure.[2][3][4][5] Concurrently, Centhaquine stimulates central alpha-2A (α2A) adrenergic receptors, which reduces sympathetic outflow from the central nervous system.[2][3] This sympatholytic effect results in arterial dilatation, which enhances tissue perfusion and reduces the afterload on the heart.[2][3] Unlike many standard vasopressors, Centhaquine does not act on beta-adrenergic receptors, which mitigates the risk of cardiac arrhythmias.[1][6]

Q2: What is the recommended dosage of Centhaquine citrate in preclinical and clinical studies?

A2: In clinical trials, the efficacious and well-tolerated dose of Centhaquine citrate is 0.01 mg/kg body weight, administered as an intravenous infusion in 100 mL of normal saline over one hour.[3][4][7] Preclinical studies in various animal models have also established this low-dose range as effective for resuscitation, while higher doses may paradoxically lead to hypotension.

Q3: Are there any known drug interactions with Centhaquine citrate?

A3: During clinical development, no significant drug-drug or drug-food interactions were observed with Centhaquine citrate.[3] However, it is often used as an adjuvant to the standard of care, which may include vasopressors. Studies have shown that co-administration of Centhaquine can reduce the required dosage of other vasopressors like norepinephrine (B1679862) in the first 48 hours of resuscitation.[1][5][6][8]

Troubleshooting Guides for Mitigating Confounding Factors

Issue 1: Variability in Hemodynamic Measurements in Preclinical Models

Question: My hemodynamic data (blood pressure, heart rate, cardiac output) shows high variability between animal subjects in my hemorrhagic shock model, even within the same treatment group. How can I reduce this?

Answer: Variability in hemodynamic measurements is a common challenge in preclinical shock research. Several confounding factors can contribute to this. Here’s a troubleshooting guide to help you standardize your protocol:

  • Anesthetic Protocol: The choice of anesthetic can significantly impact hemodynamic stability.[9][10][11][12] Different agents have varying effects on cardiac output and regional blood flow.[9][10] For instance, in hemorrhaged rats, isoflurane (B1672236) anesthesia has been shown to most closely mimic the awake state in terms of cardiac output and regional blood flows.[9] Ketamine is another option that has been used in combination with isoflurane in rat models of hemorrhagic shock.[11] It is crucial to select an appropriate anesthetic and use a consistent dose and administration method for all animals.

Anesthetic AgentEffect on Cardiac Output (Pre-Hemorrhage)Effect on Cardiac Output (Post-Hemorrhage)Notes
Isoflurane Similar to awake stateClosest to awake stateRecommended for maintaining hemodynamic stability post-hemorrhage.[9]
Ketamine Similar to awake stateModerate reductionCan be used in combination with isoflurane.[9][11]
Halothane Significant reductionSignificant reductionMay mask the true effects of Centhaquine on cardiac output.[9]
Enflurane Moderate reductionModerate reductionMay alter baseline hemodynamics.[9]
Pentobarbital Variable effectsSignificant reductionCan cause significant respiratory and cardiovascular depression.[10]
  • Hemorrhage Induction: The method of hemorrhage induction must be consistent. Fixed-volume hemorrhage (withdrawing a specific percentage of total blood volume) is a common method. However, the rate of withdrawal can influence the compensatory physiological responses. A standardized, slow, and controlled withdrawal rate is recommended.

  • Surgical Preparation: Minimize surgical stress as it can activate the sympathetic nervous system and alter baseline hemodynamics. Ensure consistent catheter placement and allow for an adequate stabilization period before inducing hemorrhage.

  • Body Temperature: Hypothermia is a critical component of the "lethal triad" in trauma (along with coagulopathy and acidosis) and can significantly affect cardiovascular function.[13] Maintain normothermia in all animals using heating pads and lamps, and monitor core body temperature throughout the experiment.

Issue 2: Inconsistent Efficacy of Centhaquine Citrate with Fluid Resuscitation

Question: I am observing inconsistent results in the efficacy of Centhaquine citrate when co-administered with fluid resuscitation. How can the fluid resuscitation protocol be a confounding factor?

Answer: The type and volume of resuscitation fluids are significant confounding variables in shock studies.[14] Aggressive fluid resuscitation can lead to hemodilution, coagulopathy, and inflammatory complications, potentially masking the therapeutic effects of Centhaquine.

  • Fluid Type: The choice between crystalloids (e.g., Ringer's lactate (B86563), normal saline) and colloids can impact fluid distribution and inflammatory responses. While Centhaquine has been studied with crystalloids as part of the standard of care, it is important to use the same fluid type across all experimental groups.

  • Fluid Volume: The volume of fluid administered should be carefully controlled and monitored. Excessive fluid administration can lead to fluid overload and associated complications.[14] Preclinical studies have shown that Centhaquine can reduce the total volume of resuscitation fluid required to achieve hemodynamic stability.[6] Therefore, a standardized, goal-directed fluid resuscitation strategy is recommended.

Resuscitation StrategyDescriptionPotential Confounding EffectMitigation Strategy
Fixed Volume Administering a predetermined volume of fluid to all animals.May not account for individual differences in hemorrhage severity and response.Not ideal for efficacy studies.
Goal-Directed Titrating fluid administration to achieve specific hemodynamic targets (e.g., mean arterial pressure).The target itself can be a variable.Use a consistent and clinically relevant target for all groups. Monitor total fluid volume administered.
Centhaquine + Goal-Directed Using Centhaquine as an adjunct to a goal-directed fluid strategy.Allows for assessment of Centhaquine's fluid-sparing effect.This is the recommended approach to evaluate the efficacy of Centhaquine in reducing fluid requirements.
Issue 3: Unexpected Gender-Specific Differences in Response to Centhaquine Citrate

Question: I've noticed that male and female animals in my study seem to respond differently to Centhaquine citrate. How can I address this confounding factor?

Answer: Sex is a critical biological variable that can significantly influence the response to trauma and therapeutic interventions.[15][16][17] Hormonal differences between males and females can affect cardiovascular function, inflammatory responses, and adrenergic receptor expression and sensitivity.

  • Hormonal Influence: Sex hormones, particularly estrogen, have been shown to have protective effects in trauma-hemorrhage models.[17] These hormones can modulate the expression and function of adrenergic receptors, which are the primary targets of Centhaquine.

  • Experimental Design: To mitigate this confounding factor, it is essential to include both male and female animals in your study design. The data should be analyzed separately for each sex to identify any potential sex-specific effects of Centhaquine. If pooling data, it should be statistically justified.

  • Reporting: Clearly report the sex of the animals used in your study and provide sex-disaggregated data in your results. This transparency is crucial for the interpretation and reproducibility of your findings.

Experimental Protocols

Protocol 1: Induction of Controlled Hemorrhagic Shock in a Swine Model

This protocol provides a standardized method for inducing hemorrhagic shock in swine, a large animal model with high translational relevance.

  • Animal Preparation:

    • Anesthetize the swine using a combination of intramuscular ketamine, xylazine, and acepromazine, followed by intubation and maintenance with isoflurane.[18]

    • Establish vascular access via the femoral artery and vein for blood pressure monitoring, blood withdrawal, and drug/fluid administration.[18]

    • Allow for a 15-minute stabilization period after surgical preparation.[19]

  • Hemorrhage Induction:

    • Withdraw blood from the femoral vein into sterile blood bags containing an anticoagulant.

    • Induce hemorrhage to a target mean arterial pressure (MAP) of 45 ± 5 mmHg within 10 minutes.[20]

    • Maintain this MAP for a specified duration (e.g., 20-60 minutes) by further blood withdrawal or reinfusion of shed blood as needed.[18][20]

  • Resuscitation:

    • Initiate resuscitation with the experimental treatment (Centhaquine citrate) or control, in conjunction with a standardized fluid resuscitation protocol.

Protocol 2: Administration of Centhaquine Citrate in a Clinical Setting (Phase III Trial Methodology)

This protocol is based on the methodology of the NCT04045327 clinical trial.

  • Patient Population:

    • Patients with hypovolemic shock with a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate levels of ≥ 2 mmol/L.[7][21][22]

  • Randomization and Blinding:

    • Patients are randomized in a 2:1 ratio to receive either Centhaquine citrate or a placebo (normal saline). The study is double-blinded.[7][21]

  • Treatment Administration:

    • The Centhaquine group receives 0.01 mg/kg Centhaquine citrate in 100 mL of normal saline, infused intravenously over 1 hour.[4][7]

    • The control group receives an equal volume of normal saline infused over the same duration.[4]

    • All patients receive the standard of care for hypovolemic shock, including fluid resuscitation, blood products, and vasopressors as needed.[7][21]

  • Dosing Schedule:

    • A second dose of the study drug may be administered if SBP remains ≤ 90 mmHg, but not before 4 hours after the previous dose.[3]

    • A maximum of 3 doses can be administered within 24 hours, and treatment can continue for up to 48 hours.[3]

Visualizations

Caption: Signaling pathway of Centhaquine citrate.

Preclinical_Workflow cluster_prep Animal Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Animal_selection Animal Selection (Specify species, sex, weight) Anesthesia Anesthesia (e.g., Isoflurane) Animal_selection->Anesthesia Surgical_prep Surgical Preparation (Catheterization) Anesthesia->Surgical_prep Stabilization Stabilization Period Surgical_prep->Stabilization Baseline Baseline Measurements (Hemodynamics, Blood Gas) Stabilization->Baseline Hemorrhage Controlled Hemorrhage (Fixed volume or pressure) Baseline->Hemorrhage Resuscitation Resuscitation (Centhaquine vs. Control) Hemorrhage->Resuscitation Monitoring Continuous Monitoring Resuscitation->Monitoring Data_collection Data Collection Monitoring->Data_collection Statistical_analysis Statistical Analysis (Sex-disaggregated) Data_collection->Statistical_analysis Reporting Reporting (ARRIVE guidelines) Statistical_analysis->Reporting

Caption: Preclinical experimental workflow for Centhaquine research.

References

Optimization

Technical Support Center: Method Refinement for Assessing Organ Damage in Centhaquine Citrate-Treated Animal Models

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for assessing organ damage in animal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to refine methods for assessing organ damage in animal models treated with Centhaquine citrate (B86180).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Centhaquine citrate in the context of organ damage?

A1: Centhaquine citrate is a novel resuscitative agent that functions as a selective alpha-2B adrenergic receptor agonist.[1] Its primary mechanism involves venous constriction, which increases venous return to the heart and enhances cardiac output.[2] It may also interact with central alpha-2A receptors, leading to reduced sympathetic output and improved tissue perfusion.[2] By improving hemodynamics and oxygen delivery to vital organs during shock, Centhaquine citrate aims to mitigate organ damage.[1][2]

Q2: Which organs are most susceptible to damage in hemorrhagic/hypovolemic shock models, and how does Centhaquine citrate affect them?

A2: In hemorrhagic and hypovolemic shock models, organs such as the kidneys, liver, lungs, and heart are highly susceptible to ischemic injury.[3][4] Centhaquine citrate has been shown to be effective in improving outcomes in hypovolemic shock.[5][6][7] Specifically, studies have demonstrated its renal protective effects by improving renal blood flow and reducing histopathological damage in animal models of hemorrhagic shock.[8][9] It has also been associated with improved Multiple Organ Dysfunction Syndrome (MODS) scores in clinical settings.[6][7]

Q3: What are the key biomarkers to assess organ damage in Centhaquine citrate-treated animal models?

A3: Key biomarkers for assessing organ damage include:

  • Kidney: Serum creatinine (B1669602) (SCr), Blood Urea Nitrogen (BUN), and novel markers like Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).[10]

  • Liver: Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[3]

  • Systemic/Cellular Injury: Blood lactate (B86563) levels are a critical indicator of tissue hypoperfusion and anaerobic metabolism.[11][12]

  • Inflammation: Pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[13]

  • Apoptosis: Markers like cleaved caspase-3 and TUNEL staining in tissue sections.[12]

Q4: What is the significance of measuring blood lactate levels, and what is a normal range in rats?

A4: Measuring blood lactate is crucial as it serves as a sensitive indicator of tissue hypoperfusion and the shift to anaerobic metabolism, which occurs when oxygen delivery to tissues is insufficient.[9][12] Elevated lactate levels are associated with increased severity of shock and mortality.[11][12] In healthy, resting adult rats, normal blood lactate levels are generally considered to be less than 2.5 mmol/L.[12]

Troubleshooting Guides

Blood Lactate Measurement
Issue Potential Cause Troubleshooting Steps
High variability in lactate readings between samples from the same animal. Sample contamination with sweat or alcohol.Ensure the sampling site is clean and completely dry. Wipe away the first drop of blood and use the subsequent drop.[14]
Inadequate mixing with anticoagulant.If using collection tubes with anticoagulant, gently invert the tube several times to ensure proper mixing.[14]
Analyzer error with small sample volumes.Ensure a sufficient drop of blood is used as per the manufacturer's instructions for the portable analyzer.[14]
Falsely elevated lactate levels in baseline samples. Stress-induced lactate production from handling.Acclimate animals to handling and restraint procedures before the experiment to minimize stress.[15]
Delayed sample processing.Analyze blood samples immediately, as lactate levels can increase in whole blood stored at room temperature due to red blood cell glycolysis.[9] If immediate analysis is not possible, store samples on ice for no more than 30 minutes.[9]
Inconsistent results between different lactate meters. Inter-device variability.Different devices can have inherent biases.[16][17] For a given study, consistently use the same device for all measurements.
Cardiac Output Assessment (Echocardiography in Rats)
Issue Potential Cause Troubleshooting Steps
Poor image quality. Inadequate acoustic coupling.Ensure sufficient ultrasound gel is used and that the probe has good contact with the shaved chest of the animal.
Incorrect animal positioning.Position the rat in a stable supine or slight left lateral decubitus position to obtain optimal imaging windows.
Difficulty in obtaining consistent measurements. Inconsistent probe placement and angle.Use clear anatomical landmarks to consistently position the probe for parasternal long-axis and short-axis views.[5][18]
Respiratory motion artifacts.Measurements should be taken at end-expiration if possible. Averaging measurements over several cardiac cycles can help minimize variability.
Inaccurate cardiac output calculations. Incorrect measurement of aortic annulus diameter.The aortic annulus diameter is a critical measurement. Ensure it is measured accurately at the hinge points of the aortic valve leaflets in the parasternal long-axis view.[5][19]
Poor Doppler signal alignment.Align the Doppler cursor parallel to the direction of blood flow through the aortic valve to obtain an accurate velocity time integral (VTI).[5]
Histopathological Assessment
Issue Potential Cause Troubleshooting Steps
Tissue artifacts (e.g., "Venetian blinds," folds, bubbles). Faulty tissue processing or sectioning.Ensure proper fixation, dehydration, and embedding. Use a sharp, clean microtome blade and adjust the cutting angle if chatter occurs.[7][20][21]
Mounting errors.Use an appropriate amount of mounting medium and carefully lower the coverslip to avoid trapping air bubbles.[7]
Inconsistent staining. Variation in staining times or reagent quality.Standardize staining protocols and use fresh, high-quality reagents. Run a control slide with each batch to ensure consistency.
Difficulty in interpreting TUNEL assay results. Over-fixation or over-digestion of tissue.Optimize paraformaldehyde fixation time and proteinase K digestion to avoid masking or creating false-positive signals.[22]
Non-specific staining.Use appropriate blocking steps and negative controls (omitting the TdT enzyme) to identify and minimize background staining.[22]

Quantitative Data Summary

Table 1: Hemodynamic and Biochemical Parameters in a Rat Model of Hemorrhagic Shock Treated with Centhaquine Citrate

ParameterControl Group (Vehicle)Centhaquine Citrate GroupTime Point
Mean Arterial Pressure (mmHg) Maintained similar to controlMaintained similar to vehiclePost-resuscitation
Renal Blood Flow Significantly lowerSignificantly improved (p<0.003)Post-resuscitation
Blood Lactate (mmol/L) HigherLower (p=0.0064)120 min post-resuscitation
Serum Creatinine (mg/dL) ElevatedReducedPost-resuscitation
Data adapted from studies on hemorrhagic shock in rats.[9]

Table 2: Organ Dysfunction Scores in Hypovolemic Shock Patients

ScoreControl Group (Saline)Centhaquine Citrate GroupTime Point
Multiple Organ Dysfunction Score (MODS) Worsened from 1.138 to 1.727Improved from 1.367 to 0.8182Day 3 vs. Day 7
Data from a Phase III clinical study.[6]

Experimental Protocols

Protocol 1: Blood Lactate Measurement in Rats
  • Animal Preparation: Acclimatize rats to restraint to minimize stress.[15] The lateral saphenous vein is a suitable site for repeated sampling.[23]

  • Sample Collection:

    • Gently restrain the rat.

    • Shave a small area over the lateral saphenous vein.

    • Puncture the vein with a sterile 25-gauge needle or lancet.[24]

    • Wipe away the first drop of blood.

    • Collect the next drop of blood directly onto the lactate test strip or into a heparinized capillary tube.[14]

  • Analysis:

    • Insert the test strip into a calibrated portable lactate analyzer.

    • Record the reading immediately.

  • Post-Procedure Care: Apply gentle pressure to the puncture site with a sterile swab until bleeding stops.[23]

Protocol 2: Histopathological Assessment of Kidney Damage
  • Tissue Collection and Fixation:

    • Euthanize the animal at the designated experimental endpoint.

    • Perfuse the kidneys with cold phosphate-buffered saline (PBS) followed by 10% neutral buffered formalin.

    • Excise the kidneys and immerse them in 10% neutral buffered formalin for 24-48 hours.

  • Tissue Processing and Sectioning:

    • Dehydrate the fixed tissue through a graded series of ethanol (B145695).

    • Clear with xylene and embed in paraffin.

    • Cut 4-5 µm thick sections using a microtome.

  • Staining (Hematoxylin and Eosin - H&E):

    • Deparaffinize sections in xylene and rehydrate through graded ethanol to water.

    • Stain with hematoxylin, rinse, and differentiate in acid-alcohol.

    • Counterstain with eosin, dehydrate, clear, and mount with a coverslip.

  • Scoring:

    • Examine slides under a light microscope in a blinded manner.

    • Use a semi-quantitative scoring system to assess tubular injury (e.g., cell swelling, necrosis, cast formation), interstitial edema, and glomerular changes.[25] A common scale is 0-4 (0=none, 1=<25%, 2=25-50%, 3=50-75%, 4=>75% of the field affected).[25]

Protocol 3: TUNEL Assay for Apoptosis in Kidney Tissue
  • Section Preparation: Use paraffin-embedded kidney sections prepared as described above.

  • Permeabilization: Deparaffinize and rehydrate sections. Incubate with Proteinase K to permeabilize the tissue.

  • Labeling:

    • Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP (e.g., FITC-dUTP) in a humidified chamber, according to the manufacturer's protocol (e.g., from Roche or Promega).[6] This allows TdT to label the 3'-OH ends of fragmented DNA.[12][22][26]

    • Include a positive control (pre-treating a section with DNase I) and a negative control (omitting the TdT enzyme).

  • Counterstaining and Mounting:

    • Rinse the sections and counterstain nuclei with a DNA-binding dye like DAPI or Propidium Iodide.

    • Mount with an anti-fade mounting medium.

  • Visualization and Quantification:

    • Examine the sections using a fluorescence microscope.

    • Quantify apoptosis by counting the number of TUNEL-positive nuclei per high-power field in different regions of the kidney (cortex and medulla).

Visualizations

Centhaquine_Mechanism_of_Action cluster_Vascular Vasculature cluster_Heart Heart & Circulation cluster_CNS Central Nervous System cluster_Organ End-Organ Effect Veins Veins Venous_Return Increased Venous Return Veins->Venous_Return Arterioles Arterioles Tissue_Perfusion Improved Tissue Perfusion Arterioles->Tissue_Perfusion Cardiac_Output Increased Cardiac Output Venous_Return->Cardiac_Output Cardiac_Output->Tissue_Perfusion Central_Alpha2A Central α2A Receptors Sympathetic_Outflow Decreased Sympathetic Outflow Central_Alpha2A->Sympathetic_Outflow Sympathetic_Outflow->Arterioles Vasodilation Organ_Damage Reduced Organ Damage Tissue_Perfusion->Organ_Damage Centhaquine Centhaquine Citrate Centhaquine->Veins α2B Agonist Centhaquine->Central_Alpha2A Stimulation Experimental_Workflow cluster_Model Animal Model Induction cluster_Treatment Treatment Protocol cluster_Assessment Organ Damage Assessment cluster_Analysis Data Analysis A1 Induce Hemorrhagic Shock B1 Administer Centhaquine Citrate A1->B1 B2 Administer Vehicle (Control) A1->B2 C1 Hemodynamic Monitoring (Cardiac Output, BP) B1->C1 C2 Biochemical Analysis (Lactate, Creatinine, ALT) B1->C2 C3 Tissue Collection B1->C3 B2->C1 B2->C2 B2->C3 D3 Statistical Analysis C1->D3 C2->D3 D1 Histopathology (H&E) C3->D1 D2 Apoptosis Assay (TUNEL) C3->D2 D1->D3 D2->D3 Troubleshooting_Logic Start Inconsistent Experimental Results Check_Sample Review Sample Collection & Handling Start->Check_Sample Sample_OK Sample Handling OK? Check_Sample->Sample_OK Check_Assay Review Assay Procedure Assay_OK Assay Protocol Followed? Check_Assay->Assay_OK Check_Equipment Verify Equipment Calibration & Function Equipment_OK Equipment Calibrated? Check_Equipment->Equipment_OK Sample_OK->Check_Assay Yes Refine_Sample Refine Collection/ Handling Protocol Sample_OK->Refine_Sample No Assay_OK->Check_Equipment Yes Refine_Assay Optimize Assay Parameters Assay_OK->Refine_Assay No Calibrate Recalibrate/ Service Equipment Equipment_OK->Calibrate No End Consistent Results Equipment_OK->End Yes Refine_Sample->Start Refine_Assay->Start Calibrate->Start

References

Reference Data & Comparative Studies

Validation

Comparative Efficacy of Centhaquine Citrate and Standard Vasopressors in Resuscitation of Hypovolemic Shock

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Centhaquine citrate (B86180) versus standard vasopressors in the resuscitati...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental data of Centhaquine citrate (B86180) versus standard vasopressors in the resuscitation of patients with hypovolemic shock.

Centhaquine citrate, a novel resuscitative agent, is emerging as a promising alternative to standard vasopressors in the management of hypovolemic shock. Marketed as Lyfaquin®, Centhaquine has demonstrated significant efficacy in improving key clinical outcomes in patients experiencing shock due to blood loss.[1][2] This guide provides an objective comparison of Centhaquine citrate with traditional vasopressors, supported by data from preclinical and clinical studies.

Mechanism of Action: A Tale of Two Approaches

Standard vasopressors, such as norepinephrine, epinephrine, and dopamine, primarily function by inducing arterial vasoconstriction to increase systemic vascular resistance and, consequently, mean arterial pressure (MAP). While effective in raising blood pressure, this approach can sometimes lead to microcirculatory failure, especially at higher doses.[3]

In contrast, Centhaquine citrate employs a unique dual mechanism. It acts as a venous constrictor by stimulating alpha-2B adrenergic receptors, which increases the return of venous blood to the heart and enhances cardiac output.[1][4][5] Simultaneously, it stimulates central alpha-2A adrenergic receptors, leading to a sympatholytic effect that results in arterial dilatation and improved tissue perfusion.[1][5] This distinct pathway allows for an increase in cardiac output and blood pressure while potentially preserving microcirculation.[3] Unlike many standard vasopressors, Centhaquine does not act on beta-adrenergic receptors, mitigating the risk of arrhythmias.[1][6]

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the signaling pathways of Centhaquine citrate and standard vasopressors.

cluster_centhaquine Centhaquine Citrate Signaling Pathway centhaquine Centhaquine Citrate alpha2B Peripheral α2B-Adrenergic Receptors (Venous System) centhaquine->alpha2B alpha2A Central α2A-Adrenergic Receptors (Brain) centhaquine->alpha2A venous_constriction Venous Constriction alpha2B->venous_constriction venous_return Increased Venous Return to Heart venous_constriction->venous_return cardiac_output Increased Cardiac Output venous_return->cardiac_output sympathetic_inhibition Inhibition of Sympathetic Drive alpha2A->sympathetic_inhibition arterial_dilation Arterial Dilation sympathetic_inhibition->arterial_dilation tissue_perfusion Improved Tissue Perfusion arterial_dilation->tissue_perfusion map_increase Increased Mean Arterial Pressure cardiac_output->map_increase

Caption: Signaling pathway of Centhaquine citrate.

cluster_vasopressors Standard Vasopressors Signaling Pathway vasopressors Standard Vasopressors (e.g., Norepinephrine) alpha1 α1-Adrenergic Receptors (Arterial System) vasopressors->alpha1 beta1 β1-Adrenergic Receptors (Heart) vasopressors->beta1 vasoconstriction Arterial Vasoconstriction alpha1->vasoconstriction svr Increased Systemic Vascular Resistance (SVR) vasoconstriction->svr map_increase Increased Mean Arterial Pressure (MAP) svr->map_increase contractility Increased Cardiac Contractility & Heart Rate beta1->contractility cardiac_output Increased Cardiac Output contractility->cardiac_output cardiac_output->map_increase

Caption: Signaling pathway of standard vasopressors.

Comparative Efficacy: Preclinical and Clinical Data

Multiple studies have demonstrated the efficacy of Centhaquine citrate in both animal models and human clinical trials.

Preclinical Studies: In a rabbit model of uncontrolled hemorrhagic shock, Centhaquine was found to be an effective resuscitative agent.[7] In pigs with hemorrhagic shock, Centhaquine reduced the amount of fluids needed for resuscitation and significantly decreased the time required to reach the target mean arterial pressure (7.1 minutes vs. 36.88 minutes in the control group).[4] Furthermore, all pigs in the Centhaquine group survived for 24 hours, compared to only three in the control group.[4] In a rat model, Centhaquine administration led to improved renal blood flow and a significant reduction in blood lactate (B86563) levels, suggesting a protective effect on the kidneys.[7]

Clinical Trials: Phase II and Phase III multicentric, randomized, controlled studies have confirmed the safety and efficacy of Centhaquine in patients with hypovolemic shock.[1][6] These studies have shown that Centhaquine, as an adjuvant to the standard of care, leads to statistically significant improvements in several key parameters compared to the control group.

Efficacy ParameterCenthaquine Citrate GroupControl Groupp-valueReference
28-Day All-Cause Mortality 2.94%11.76%-[4]
Absolute Reduction in 28-Day Mortality 8.8%--[6][8]
Improvement in Blood Lactate Levels 69.3% of patients46.9% of patientsp = 0.03[6][7]
Improvement in Base Deficit 69.8% of patients43.7% of patientsp = 0.01[6][7]
Improvement in Systolic Blood Pressure Statistically significant improvement-p < 0.0001[1][6]
Shock Index Significantly lower from 1 to 4 hours-p=0.0320 (at 1 hr), p=0.0494 (at 4 hr)[5][8]
Need for Vasopressors Reduced requirement--[2][5]

Experimental Protocols

The clinical trials assessing the efficacy of Centhaquine citrate have followed rigorous, well-defined protocols.

Phase III Clinical Trial Protocol: A prospective, multicentric, randomized, controlled Phase III study was conducted in patients with hypovolemic shock.[6]

  • Inclusion Criteria: Patients with hypovolemic shock, systolic blood pressure (SBP) ≤ 90 mmHg, and blood lactate levels ≥ 2 mmol/L.[6][9]

  • Randomization: Patients were randomized to receive either Centhaquine citrate or a placebo (normal saline) in addition to the standard of care.[7]

  • Intervention: The Centhaquine group received 0.01 mg/kg of Centhaquine in 100 mL of normal saline as an intravenous infusion over 1 hour.[9][10] Subsequent doses could be administered if SBP remained at or below 90 mmHg, with a maximum of three doses in 24 hours and six doses within the first 48 hours.[1][10]

  • Primary Endpoints: Changes in systolic blood pressure, diastolic blood pressure, blood lactate levels, and base deficit over 48 hours.[8]

  • Secondary Endpoints: Amount of intravenous fluids, blood products, and vasopressors administered in the first 48 hours; duration of hospital stay; time in the intensive care unit (ICU); and time on ventilator support.[8]

  • Safety Evaluation: Assessed through adverse events, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory parameters.[6]

Experimental Workflow Diagram

The following diagram illustrates the typical workflow of a clinical trial comparing Centhaquine citrate with a control.

cluster_workflow Clinical Trial Workflow: Centhaquine vs. Control start Patient Screening (Hypovolemic Shock, SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) randomization Randomization start->randomization group_c Centhaquine Group (0.01 mg/kg IV Infusion + SOC) randomization->group_c group_p Control Group (Placebo + SOC) randomization->group_p monitoring Continuous Monitoring (48 hours) - Vitals - Blood Gases - Fluid/Vasopressor Intake group_c->monitoring group_p->monitoring follow_up Follow-up (28 days) - Mortality - Morbidity monitoring->follow_up data_analysis Data Analysis - Efficacy Endpoints - Safety Profile follow_up->data_analysis

Caption: Experimental workflow for a comparative clinical trial.

Conclusion

Centhaquine citrate presents a novel and effective approach to the resuscitation of patients in hypovolemic shock. Its unique mechanism of action, which enhances cardiac output and tissue perfusion without the significant arterial vasoconstriction seen with standard vasopressors, offers a potential advantage in clinical practice. The robust data from preclinical and clinical trials demonstrate its ability to improve key hemodynamic and metabolic parameters, reduce the need for vasopressors, and ultimately, lower mortality rates. As research continues, Centhaquine citrate may become an integral part of the standard of care for hypovolemic shock resuscitation.

References

Comparative

Centhaquine Citrate's Impact on Cardiac Output and Stroke Volume: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of Centhaquine citrate's effects on cardiac output and stroke volume against established catecholamines, dobutamin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Centhaquine citrate's effects on cardiac output and stroke volume against established catecholamines, dobutamine, and norepinephrine (B1679862). The information is supported by experimental data from clinical trials to validate its performance.

Executive Summary

Centhaquine citrate (B86180) is a novel resuscitative agent being investigated for the management of shock.[1] Its primary mechanism of action involves the stimulation of α2B adrenergic receptors in the venous system, leading to venous constriction and an increase in venous return to the heart.[1][2] This action, in turn, enhances cardiac output and stroke volume.[3] Additionally, Centhaquine citrate acts on central α2A adrenergic receptors, which is thought to reduce sympathetic outflow and cause mild arterial vasodilation, further contributing to an improved hemodynamic profile.[4] This guide compares the hemodynamic effects of Centhaquine citrate with dobutamine, a primarily β1-adrenergic agonist, and norepinephrine, a potent α- and β-adrenergic agonist.

Hemodynamic Performance: A Comparative Look

The following tables summarize the quantitative effects of Centhaquine citrate, dobutamine, and norepinephrine on key hemodynamic parameters as reported in separate clinical studies. It is important to note that these are not from head-to-head comparative trials and the patient populations (hypovolemic vs. septic shock) differ.

Table 1: Effect on Stroke Volume (SV)

DrugDosagePatient PopulationBaseline SV (mean ± SD)Post-treatment SV (mean ± SD)Percentage ChangeStudy
Centhaquine citrate 0.01 mg/kg IV infusion over 60 minHypovolemic Shock (n=12)63.36 ± 4.06 mL89.18 ± 3.71 mL (at 300 min)+40.7%Khanna A, et al. (2024)[3]
Dobutamine Titrated up to 10 µg/kg/minSeptic ShockNot specifiedIncreased in 52% of patientsVariableHernandez G, et al. (2012)[5]
Norepinephrine Titrated to MAP ≥65 mmHgSeptic Shock (n=105)34 ± 12 mL/m² (SVI)39 ± 13 mL/m² (SVI)+14.7% (SVI)Hamzaoui O, et al. (2010)[6]

Table 2: Effect on Cardiac Output (CO) / Cardiac Index (CI)

DrugDosagePatient PopulationBaseline CO/CI (mean ± SD)Post-treatment CO/CI (mean ± SD)Percentage ChangeStudy
Centhaquine citrate 0.01 mg/kg IV infusion over 60 minHypovolemic Shock (n=12)5728.58 ± 263.4 mL/min6750.41 ± 318.33 mL/min (at 300 min)+17.8%Khanna A, et al. (2024)[3]
Dobutamine Titrated up to 10 µg/kg/minSeptic ShockNot specifiedIncreasedVariableHernandez G, et al. (2012)[5]
Norepinephrine Titrated to MAP ≥65 mmHgSeptic Shock (n=105)3.2 ± 1.0 L/min/m² (CI)3.6 ± 1.1 L/min/m² (CI)+12.5% (CI)Hamzaoui O, et al. (2010)[6]

Signaling Pathways and Mechanisms of Action

The distinct hemodynamic effects of Centhaquine citrate, dobutamine, and norepinephrine stem from their unique interactions with adrenergic receptors.

cluster_centhaquine Centhaquine Citrate cluster_dobutamine Dobutamine cluster_norepinephrine Norepinephrine cluster_output Hemodynamic Effects Centhaquine Centhaquine Citrate alpha2B Venous α2B Adrenergic Receptor Centhaquine->alpha2B alpha2A Central α2A Adrenergic Receptor Centhaquine->alpha2A VenousConstriction Venous Constriction alpha2B->VenousConstriction VenousReturn Increased Venous Return (Preload) VenousConstriction->VenousReturn SV_CO_Increase Increased Stroke Volume & Cardiac Output VenousReturn->SV_CO_Increase SympatheticOutflow Decreased Sympathetic Outflow alpha2A->SympatheticOutflow ArterialVasodilation Mild Arterial Vasodilation SympatheticOutflow->ArterialVasodilation Dobutamine Dobutamine beta1 Cardiac β1 Adrenergic Receptor Dobutamine->beta1 cAMP Increased cAMP beta1->cAMP PKA Protein Kinase A Activation cAMP->PKA Ca Increased Intracellular Ca²⁺ PKA->Ca Contractility Increased Myocardial Contractility Ca->Contractility Contractility->SV_CO_Increase Norepinephrine Norepinephrine alpha1_NE Arterial α1 Adrenergic Receptor Norepinephrine->alpha1_NE beta1_NE Cardiac β1 Adrenergic Receptor Norepinephrine->beta1_NE Vasoconstriction_NE Arterial Vasoconstriction alpha1_NE->Vasoconstriction_NE Afterload_NE Increased Afterload Vasoconstriction_NE->Afterload_NE Contractility_NE Increased Myocardial Contractility beta1_NE->Contractility_NE Contractility_NE->SV_CO_Increase

Caption: Signaling pathways of Centhaquine, Dobutamine, and Norepinephrine.

Experimental Protocols

The validation of Centhaquine citrate's effect on cardiac output and stroke volume was primarily conducted using transthoracic echocardiography.

Echocardiography Protocol for Hemodynamic Assessment

A prospective, multicenter, open-label, phase IV clinical study (NCT05956418) was conducted on 12 patients with hypovolemic shock.[3]

Procedure:

  • Baseline Measurements (0 min): Prior to administration of Centhaquine citrate, baseline hemodynamic parameters were measured using transthoracic echocardiography.

  • Drug Administration: Patients received a 0.01 mg/kg intravenous infusion of Centhaquine citrate in 100 mL of normal saline over 60 minutes.[3]

  • Post-infusion Measurements: Hemodynamic parameters were measured at 60, 120, and 300 minutes post-infusion.[3]

Echocardiographic Parameters Measured:

  • Stroke Volume (SV): Calculated using the left ventricular outflow tract (LVOT) diameter and the velocity time integral (VTI) of blood flow through the LVOT.

  • Cardiac Output (CO): Determined by multiplying the stroke volume by the heart rate.

  • Other Parameters: Left ventricular ejection fraction (LVEF), fractional shortening (FS), and inferior vena cava (IVC) diameter were also assessed.[3]

cluster_workflow Experimental Workflow Patient Patient with Hypovolemic Shock Baseline Baseline Echocardiography (SV, CO, etc.) Patient->Baseline Infusion Centhaquine Citrate Infusion (0.01 mg/kg over 60 min) Baseline->Infusion PostInfusion Post-infusion Echocardiography (60, 120, 300 min) Infusion->PostInfusion Data Data Analysis and Comparison PostInfusion->Data

References

Validation

A head-to-head comparison of Centhaquine citrate and epinephrine in animal shock models

For Researchers, Scientists, and Drug Development Professionals In the critical landscape of hemorrhagic shock resuscitation, the choice of a therapeutic agent can significantly impact patient outcomes. While epinephrine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the critical landscape of hemorrhagic shock resuscitation, the choice of a therapeutic agent can significantly impact patient outcomes. While epinephrine (B1671497) has been a long-standing vasopressor used to manage hypotension in shock states, novel agents like Centhaquine citrate (B86180) are emerging with distinct mechanisms of action. This guide provides an objective, data-driven comparison of Centhaquine citrate and epinephrine based on their performance in preclinical animal shock models.

At a Glance: Key Performance Indicators

The following tables summarize the quantitative data from various animal studies, offering a comparative overview of Centhaquine citrate and epinephrine's effects on survival, hemodynamics, and metabolic parameters.

Survival Rate Animal Model Centhaquine Citrate Epinephrine Study Details & Limitations
24-hour SurvivalSwine100% (10/10 animals)[1]Data not available in a comparable hemorrhagic shock model. A study on prolonged cardiac arrest in swine showed a 24-hour survival of 26.7% (4/15) with high-dose epinephrine[2]The Centhaquine study used a model of hemorrhagic shock, while the epinephrine data is from a cardiac arrest model, limiting direct comparability.
Hemodynamic Response Animal Model Centhaquine Citrate Epinephrine Study Details
Mean Arterial Pressure (MAP) Rat (Hemorrhagic Shock)Sustained increase in MAP[3]Remarkable increase in MAP[4][5]Centhaquine data is part of broader preclinical evaluation[3]. The epinephrine study specifically focused on hemodynamic effects, showing a significant increase from baseline post-administration[4][5].
Time to Target MAP Swine (Hemorrhagic Shock)7.1 minutes[5]Data not available in a comparable model.Centhaquine significantly reduced the time to reach target MAP compared to the control group[5].
Cardiac Output (CO) Swine (Hemorrhagic Shock)Increased cardiac output[3]Significantly increased cardiac output[4][6]Both agents have been shown to increase cardiac output in swine models of hemorrhagic shock[3][4][6].
Metabolic Parameters Animal Model Centhaquine Citrate Epinephrine Study Details
Blood Lactate (B86563) Levels Rat (Hemorrhagic Shock)44% lower than control[5]Can induce hyperlactatemia[7]Centhaquine demonstrated a significant reduction in lactate levels[5]. Epinephrine has been associated with increased lactate, which may not solely indicate tissue hypoxia[7][8].
Lactate Clearance Swine (Hemorrhagic Shock)Data not availableData on lactate clearance as a primary endpoint is limited in comparable models.Studies in swine with hemorrhagic shock have focused on lactate levels as predictors of mortality[9][10].

Mechanism of Action: A Tale of Two Pathways

The fundamental difference in the therapeutic effects of Centhaquine citrate and epinephrine lies in their distinct mechanisms of action.

Centhaquine Citrate employs a dual-action mechanism that aims to restore circulatory homeostasis without excessive vasoconstriction. It selectively stimulates central α2A and peripheral α2B adrenergic receptors[5][11].

  • Peripheral α2B Adrenergic Receptor Stimulation: This action leads to venous constriction, which increases venous return to the heart (preload). The increased preload, in turn, enhances cardiac output.

  • Central α2A Adrenergic Receptor Stimulation: This leads to a decrease in sympathetic outflow from the brain, resulting in mild arterial vasodilation and a reduction in the heart's afterload.

This combined effect of increasing preload while reducing afterload allows for an efficient increase in cardiac output and, consequently, mean arterial pressure, without significantly increasing the heart rate[5].

Epinephrine , a non-selective adrenergic agonist, interacts with α1, β1, and β2 adrenergic receptors, leading to a more generalized sympathomimetic response[4][6].

  • α1 Adrenergic Receptor Stimulation: Causes potent arterial and venous vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure.

  • β1 Adrenergic Receptor Stimulation: Increases heart rate (chronotropy) and myocardial contractility (inotropy), contributing to a higher cardiac output.

  • β2 Adrenergic Receptor Stimulation: Can lead to vasodilation in certain vascular beds (e.g., skeletal muscle) and bronchodilation.

The predominant effect of epinephrine is dose-dependent, with β-adrenergic effects being more prominent at lower doses and α-adrenergic effects dominating at higher doses.

Signaling_Pathways cluster_centhaquine Centhaquine Citrate cluster_epinephrine Epinephrine Centhaquine Centhaquine alpha2B_peripheral Peripheral α2B Adrenergic Receptors Centhaquine->alpha2B_peripheral stimulates alpha2A_central Central α2A Adrenergic Receptors Centhaquine->alpha2A_central stimulates Venous_Constriction Venous Constriction alpha2B_peripheral->Venous_Constriction Decreased_Sympathetic_Outflow Decreased Sympathetic Outflow alpha2A_central->Decreased_Sympathetic_Outflow Increased_Preload Increased Preload (Venous Return) Venous_Constriction->Increased_Preload Increased_CO_Centhaquine Increased Cardiac Output Increased_Preload->Increased_CO_Centhaquine Mild_Arterial_Vasodilation Mild Arterial Vasodilation Decreased_Sympathetic_Outflow->Mild_Arterial_Vasodilation Decreased_Afterload Decreased Afterload Mild_Arterial_Vasodilation->Decreased_Afterload Decreased_Afterload->Increased_CO_Centhaquine Increased_MAP_Centhaquine Increased Mean Arterial Pressure Increased_CO_Centhaquine->Increased_MAP_Centhaquine Epinephrine Epinephrine alpha1 α1 Adrenergic Receptors Epinephrine->alpha1 stimulates beta1 β1 Adrenergic Receptors Epinephrine->beta1 stimulates beta2 β2 Adrenergic Receptors Epinephrine->beta2 stimulates Arterial_Venous_Constriction Arterial & Venous Constriction alpha1->Arterial_Venous_Constriction Increased_HR_Contractility Increased Heart Rate & Contractility beta1->Increased_HR_Contractility Vasodilation_Bronchodilation Vasodilation (some beds) & Bronchodilation beta2->Vasodilation_Bronchodilation Increased_SVR Increased Systemic Vascular Resistance Arterial_Venous_Constriction->Increased_SVR Increased_MAP_Epinephrine Increased Mean Arterial Pressure Increased_SVR->Increased_MAP_Epinephrine Increased_CO_Epinephrine Increased Cardiac Output Increased_HR_Contractility->Increased_CO_Epinephrine Increased_CO_Epinephrine->Increased_MAP_Epinephrine

Figure 1: Signaling Pathways of Centhaquine and Epinephrine.

Experimental Protocols

Understanding the methodologies behind the data is crucial for its interpretation. Below are outlines of typical experimental protocols used in animal models of hemorrhagic shock for testing these agents.

Hemorrhagic Shock Induction in a Rat Model

A common method for inducing hemorrhagic shock in rats involves the following steps:

  • Anesthesia and Catheterization: Rats are anesthetized, and catheters are inserted into the femoral artery for blood pressure monitoring and blood withdrawal, and into the femoral vein for drug and fluid administration.

  • Hemorrhage: A controlled volume of blood is withdrawn over a specific period to achieve a target mean arterial pressure (e.g., 30-40 mmHg).

  • Shock Maintenance: The low blood pressure is maintained for a set duration to simulate a state of shock.

  • Resuscitation: The resuscitation fluid, either with the test agent (Centhaquine or epinephrine) or a placebo, is administered.

  • Monitoring: Hemodynamic parameters (MAP, heart rate, etc.) and metabolic markers (lactate) are monitored continuously throughout the experiment.

Drug Administration Protocols
  • Centhaquine Citrate: In rat models, Centhaquine has been administered at doses ranging from 0.015 to 0.02 mg/kg[11]. In a swine model, a dose of 0.015 mg/kg was used during the fluid resuscitation phase[1].

  • Epinephrine: In a rat hemorrhagic shock model, a dose of 2 μg/kg was administered as an intravenous bolus[4][5]. In porcine models, epinephrine has been studied at various doses, often as a continuous infusion to maintain a target blood pressure[4][6].

Experimental_Workflow Start Start Anesthesia Anesthesia & Catheterization Start->Anesthesia Hemorrhage Induce Hemorrhage (Controlled Blood Withdrawal) Anesthesia->Hemorrhage Shock_Phase Maintain Shock State (e.g., MAP 30-40 mmHg) Hemorrhage->Shock_Phase Randomization Randomization Shock_Phase->Randomization Centhaquine_Group Administer Centhaquine Citrate Randomization->Centhaquine_Group Group 1 Epinephrine_Group Administer Epinephrine Randomization->Epinephrine_Group Group 2 Control_Group Administer Placebo/Vehicle Randomization->Control_Group Group 3 Monitoring Continuous Monitoring (MAP, HR, Lactate, etc.) Centhaquine_Group->Monitoring Epinephrine_Group->Monitoring Control_Group->Monitoring Data_Analysis Data Analysis & Outcome Assessment Monitoring->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized Experimental Workflow for Animal Shock Models.

Concluding Remarks

The available preclinical data suggests that both Centhaquine citrate and epinephrine can effectively raise mean arterial pressure in animal models of hemorrhagic shock. However, they achieve this through fundamentally different mechanisms. Centhaquine's unique profile of increasing cardiac output by enhancing venous return while reducing afterload presents a novel approach to resuscitation. Its favorable effects on survival rates and lactate levels in animal models are promising.

Epinephrine's potent and rapid vasoconstrictive and inotropic effects are well-established. However, concerns remain regarding its potential to induce hyperlactatemia and its impact on microcirculation at higher doses.

It is critical to note that the absence of direct, head-to-head comparative studies in the same animal model under identical conditions necessitates a cautious interpretation of the presented data. Future research should focus on direct comparative efficacy and safety studies to provide a more definitive understanding of the relative merits of these two agents in the management of hemorrhagic shock.

References

Comparative

Centhaquine Citrate: A Novel Resuscitative Agent Outperforming Standard of Care in Hypovolemic Shock

A comprehensive review of clinical data indicates that centhaquine (B1668379) citrate (B86180), as an adjuvant to the standard of care, demonstrates superior efficacy in improving key physiological parameters and reducin...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of clinical data indicates that centhaquine (B1668379) citrate (B86180), as an adjuvant to the standard of care, demonstrates superior efficacy in improving key physiological parameters and reducing mortality in patients with hypovolemic shock compared to the standard of care alone. Clinical trials have shown statistically significant improvements in hemodynamic stability, correction of metabolic acidosis, and overall survival rates in patients treated with centhaquine.

Centhaquine citrate (Lyfaquin®) is a first-in-class resuscitative agent with a unique mechanism of action.[1] It acts as a selective α2B adrenergic receptor agonist, leading to venous constriction and an increase in venous return to the heart.[2][3] This action enhances cardiac output and improves tissue perfusion.[2] Concurrently, it stimulates central α2A adrenergic receptors, which causes arterial dilation and reduces the heart rate, allowing for better cardiac filling.[1][3] This dual mechanism addresses the core pathophysiological derangements in hypovolemic shock.[4]

Comparative Efficacy: Centhaquine vs. Standard of Care

Clinical evidence from Phase II and Phase III studies highlights centhaquine's advantages over the standard of care, which typically involves fluid resuscitation (with crystalloids and blood products) and vasopressors to maintain blood pressure.[4][5][6]

Hemodynamic and Physiological Improvements

A prospective, multicentric, randomized, controlled Phase III study provides robust evidence of centhaquine's effectiveness.[7][8] In this trial, patients receiving centhaquine in addition to the standard of care showed a consistently greater increase in systolic blood pressure (SBP) from baseline compared to the control group receiving only the standard of care.[9] Notably, a significantly higher percentage of patients in the centhaquine group achieved an SBP of ≥110 mmHg at 24 hours (79.7% vs. 60.6%; p=0.04).[4]

Furthermore, the shock index, a critical prognostic marker, was significantly lower in the centhaquine group from 1 to 4 hours post-resuscitation.[4][9] This indicates better hemodynamic stability in patients treated with centhaquine.[4] The need for vasopressors to maintain blood pressure was also lower in the centhaquine group.[8][9]

Table 1: Key Efficacy Endpoints from Phase III Clinical Trial

ParameterCenthaquine + Standard of CareStandard of Care (Control)p-value
Patients with SBP ≥110 mmHg at 24 hours79.7%60.6%0.04
Patients with improved blood lactate (B86563) levels69.3%46.9%0.03
Patients with improved base deficit69.8%43.7%0.01
28-day all-cause mortality2.94%11.76%0.037

Data sourced from a multicentric, randomized, controlled Phase III study.[4][9][10]

Correction of Metabolic Acidosis and Organ Dysfunction

Hypovolemic shock leads to tissue hypoperfusion and metabolic acidosis, reflected by elevated blood lactate levels and a negative base deficit.[7] Clinical trial data demonstrates that a significantly greater number of patients treated with centhaquine achieved improvement in both blood lactate levels and base deficit compared to the control group.[9] This suggests enhanced tissue perfusion and a reversal of the shock state.[1]

Moreover, centhaquine treatment was associated with improvements in scores for Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS).[7][8]

Mortality Benefit

A key finding from the Phase III trial is the significant reduction in mortality. The 28-day all-cause mortality was 2.94% in the centhaquine group compared to 11.76% in the control group, representing an 8.8% absolute reduction.[8][10] A meta-analysis of Phase II and III data further confirmed this survival advantage, showing a mortality rate of 2.20% in the centhaquine group versus 10.71% in the control group (odds ratio 5.34; p=0.03).[4]

Experimental Protocols

Phase III Clinical Trial Methodology

The pivotal Phase III study was a prospective, multicentric, randomized, controlled trial involving 105 patients with hypovolemic shock.[7][8]

  • Inclusion Criteria: Patients with a systolic blood pressure (SBP) of ≤90 mmHg and blood lactate levels of ≥2 mmol/L were included.[8][10]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either centhaquine (n=71) or a placebo (saline) (n=34), in addition to the standard of care.[8]

  • Treatment Protocol: Centhaquine was administered at a dose of 0.01 mg/kg in 100 mL of normal saline as an intravenous infusion over 1 hour. The control group received 100 mL of normal saline.[7][8]

  • Primary Objectives: The primary endpoints were the changes in SBP, diastolic blood pressure (DBP), blood lactate levels, and base deficit over 48 hours.[8]

  • Secondary Objectives: Secondary endpoints included the volume of fluids and blood products administered, vasopressor requirements, duration of hospital stay, and 28-day all-cause mortality.[8]

Signaling Pathways and Experimental Workflow

Centhaquine's Mechanism of Action

Centhaquine's unique therapeutic effect stems from its dual action on adrenergic receptors, which contrasts with traditional vasopressors that primarily cause arterial constriction.[1][4][11]

G cluster_0 Centhaquine Citrate cluster_1 Adrenergic Receptors cluster_2 Physiological Effects Centhaquine Centhaquine alpha2B Venous α2B Adrenergic Receptors Centhaquine->alpha2B Stimulates alpha2A Central α2A Adrenergic Receptors Centhaquine->alpha2A Stimulates VenousConstriction Venous Constriction alpha2B->VenousConstriction ArterialDilation Arterial Dilation alpha2A->ArterialDilation VenousReturn Increased Venous Return VenousConstriction->VenousReturn CardiacOutput Increased Cardiac Output VenousReturn->CardiacOutput TissuePerfusion Improved Tissue Perfusion CardiacOutput->TissuePerfusion ArterialDilation->TissuePerfusion G Start Patient with Hypovolemic Shock (SBP ≤90 mmHg, Lactate ≥2 mmol/L) Inclusion Inclusion Criteria Met Start->Inclusion Randomization Randomization (2:1) Inclusion->Randomization CenthaquineArm Centhaquine (0.01 mg/kg) + SOC (n=71) Randomization->CenthaquineArm Centhaquine ControlArm Placebo (Saline) + SOC (n=34) Randomization->ControlArm Control Infusion 1-hour IV Infusion CenthaquineArm->Infusion ControlArm->Infusion Monitoring Monitoring for 48 hours (Vitals, Lactate, Base Deficit) Infusion->Monitoring FollowUp Follow-up for 28 days Monitoring->FollowUp Endpoint Primary & Secondary Endpoints Analysis FollowUp->Endpoint

References

Validation

Reproducibility of hemodynamic improvements with Centhaquine citrate across different studies

An objective analysis of Centhaquine citrate's performance across multiple preclinical and clinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its hemo...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of Centhaquine citrate's performance across multiple preclinical and clinical studies, providing researchers, scientists, and drug development professionals with a comprehensive overview of its hemodynamic effects and underlying mechanisms.

Centhaquine citrate (B86180), a novel resuscitative agent, has demonstrated promising results in improving hemodynamic parameters in patients with hypovolemic shock. This guide provides a detailed comparison of its efficacy and mechanism of action as reported in various studies, offering a clear perspective on the reproducibility of its therapeutic effects.

Hemodynamic Efficacy: A Quantitative Comparison

Centhaquine citrate has been evaluated in a series of preclinical and clinical trials, consistently demonstrating its ability to improve key hemodynamic and metabolic markers in shock states. The following tables summarize the quantitative data from these studies, highlighting the consistent improvements observed in mean arterial pressure (MAP), cardiac output, stroke volume, and blood lactate (B86563) levels.

Study Type/PhaseAnimal Model/Patient PopulationKey Hemodynamic/Metabolic Outcomes with CenthaquineControl Group OutcomeCitation
Preclinical Pigs with hemorrhagic shockTime to reach target MAP: 7.1 minutes; 24-hour survival: 100% (10/10)Time to reach target MAP: 36.88 minutes; 24-hour survival: 30% (3/10)[1]
Preclinical Rats with hemorrhagic shockBlood lactate levels 44% lower than control; increased survival time post-transfusionHigher blood lactate levels[1]
Preclinical Rats with hemorrhagic shockReduced dependency on norepinephrine (B1679862) to maintain target MAP; blood lactate at 1 hr: 1.65 mmol/LBlood lactate at 1 hr: 4.10 mmol/L[2]
Phase II Clinical Trial Patients with hypovolemic shockSignificant increase in MAP compared to control after 24 hours (p=0.0004); improved blood lactate levelsLess significant increase in MAP[3][4]
Phase III Clinical Trial 105 patients with hypovolemic shock (SBP ≤90 mm Hg, blood lactate ≥2 mmol/L)Improved SBP, pulse pressure, and stroke volume; required lesser vasopressor support in the first 48 hours; improved 28-day mortalityNo change or worsening of scores[1][5]
Phase III Clinical Trial 105 patients with hypovolemic shock28-day mortality: 2.94%28-day mortality: 11.76%[1]
Phase III Clinical Trial 105 patients with hypovolemic shock69.35% of patients had blood lactate ≤1.5 mmol/L after 3 days46.88% of patients had blood lactate ≤1.5 mmol/L after 3 days[1]
Observational (3 patients) Trauma patients in hemorrhagic shock with severe hemodynamic instabilityHemodynamics stabilized within 15–20 minutes of administration, allowing for definitive surgical interventionContinued requirement for high-dose vasopressors[5]

Mechanism of Action: Signaling Pathways

Centhaquine citrate exerts its hemodynamic effects through a dual mechanism of action primarily targeting adrenergic receptors. It acts as a venous constrictor by stimulating α2B-adrenergic receptors in the venous system, which increases venous return to the heart and subsequently enhances cardiac output.[2][5][6] Simultaneously, it stimulates α2A-adrenergic receptors in the brain, leading to an inhibition of the sympathetic drive and resulting in arterial dilation.[2][5] This unique combination of venous constriction and arterial dilation helps to improve perfusion pressures and cardiac index without significantly increasing total peripheral resistance.[3][5]

Caption: Signaling pathway of Centhaquine citrate.

Experimental Protocols

The clinical studies evaluating Centhaquine citrate have followed rigorous, standardized protocols to ensure the reliability of the findings. Below are the detailed methodologies for the key clinical trials.

Phase III Multicentric, Randomized, Controlled Study
  • Objective: To assess the effectiveness of Centhaquine as a resuscitative agent in patients with hypovolemic shock.[5]

  • Patient Population: Patients with hypovolemic shock resulting from trauma or gastroenteritis, characterized by a systolic blood pressure (SBP) of ≤90 mm Hg and blood lactate levels of ≥2 mmol/L.[5][7]

  • Study Design: A prospective, multicentric, randomized, double-blind, placebo-controlled study.[8] Patients were randomized in a 2:1 ratio to either the Centhaquine group or the control group.[7]

  • Intervention:

    • Centhaquine Group: Received 0.01 mg/kg of Centhaquine citrate diluted in 100 mL of normal saline, administered as an intravenous infusion over 1 hour.[5][7]

    • Control Group: Received 100 mL of normal saline as an intravenous infusion over 1 hour.[7]

  • Standard of Care: All patients in both groups received the standard of care for hypovolemic shock, which included fluid resuscitation, blood products, and vasopressors as required.[8]

  • Primary Endpoints: Improvement in systolic blood pressure, pulse pressure, stroke volume, and a reduction in the requirement for vasopressor support in the first 48 hours of resuscitation.[5]

  • Secondary Endpoints: 28-day mortality and changes in multiorgan dysfunction scores.[5]

G Start Patient Screening (Hypovolemic Shock, SBP ≤90 mmHg, Lactate ≥2 mmol/L) Randomization Randomization (2:1) Start->Randomization Centhaquine_Group Centhaquine Group (0.01 mg/kg in 100mL Saline over 1 hr) + Standard of Care Randomization->Centhaquine_Group Control_Group Control Group (100mL Saline over 1 hr) + Standard of Care Randomization->Control_Group Follow_Up Follow-up for 28 days Centhaquine_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Hemodynamics, Vasopressor Use, Mortality) Follow_Up->Data_Analysis

Caption: Experimental workflow for Phase III clinical trials.

Conclusion

Across multiple preclinical and clinical studies, Centhaquine citrate has consistently demonstrated its ability to improve hemodynamic parameters in the setting of hypovolemic shock. The reproducibility of these findings, supported by a well-defined dual mechanism of action, positions Centhaquine as a promising and reliable resuscitative agent. The standardized protocols employed in the clinical trials further strengthen the validity of the observed outcomes. For researchers and drug development professionals, the data presented in this guide provides a solid foundation for understanding the therapeutic potential of Centhaquine citrate and for designing future investigations into its broader applications in shock management.

References

Comparative

Centhaquine Citrate Demonstrates Significant Mortality Reduction in Hypovolemic Shock: A Comparative Analysis

A comprehensive cross-study analysis of clinical trial data reveals that Centhaquine (B1668379) citrate (B86180), a novel resuscitative agent, is associated with a substantial reduction in mortality among patients with h...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-study analysis of clinical trial data reveals that Centhaquine (B1668379) citrate (B86180), a novel resuscitative agent, is associated with a substantial reduction in mortality among patients with hypovolemic shock when compared to standard care. This guide provides an objective comparison of Centhaquine's performance against established treatments, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Centhaquine citrate, also known as Lyfaquin®, has shown promising results in late-stage clinical trials, offering a new therapeutic option for a life-threatening condition. When added to the standard of care, Centhaquine has been observed to improve key physiological parameters and, most notably, decrease the 28-day all-cause mortality rate.

Comparative Mortality Data in Hypovolemic Shock

A pivotal Phase III multicentric, randomized, controlled study of Centhaquine in patients with hypovolemic shock demonstrated a significant survival advantage. The 28-day all-cause mortality in the group receiving Centhaquine was 2.94%, a stark contrast to the 11.76% mortality rate observed in the control group, which received a placebo alongside the standard of care.[1] This represents an 8.8% absolute reduction in mortality.[2][3][4][5] A meta-analysis combining data from Phase II and III trials further solidified these findings, showing a mortality rate of 2.20% in the Centhaquine group compared to 10.71% in the control group.

In comparison, studies on standard vasopressors in similar patient populations present a more varied picture. A randomized controlled trial on the early use of low-dose norepinephrine (B1679862) in patients with hemorrhagic shock reported a 24-hour mortality of 3% in the norepinephrine group versus 13% in the control group (receiving only fluids), and an in-hospital mortality of 9% versus 21%, respectively.[6] However, a larger observational study on norepinephrine in patients with blunt trauma and hemorrhagic shock found no significant association with 24-hour or in-hospital mortality.[7] Another study focusing on vasopressin in traumatic hemorrhagic shock did not find a significant difference in mortality rates but did note a reduction in the need for blood product transfusions.[8]

Treatment GroupStudy TypePatient PopulationMortality Rate (Treatment)Mortality Rate (Control/Standard of Care)Key Findings
Centhaquine Citrate Phase III RCTHypovolemic Shock2.94% (28-day)11.76% (28-day)8.8% absolute reduction in 28-day mortality.[2][3][5]
Centhaquine Citrate Meta-analysis (Phase II & III)Hypovolemic Shock2.20%10.71%Statistically significant reduction in mortality (OR 5.340).
Norepinephrine (low-dose) Randomized Controlled TrialHemorrhagic Shock3% (24-hour), 9% (in-hospital)13% (24-hour), 21% (in-hospital)Reduced fluid requirement and improved tissue perfusion.[6]
Norepinephrine Observational StudyBlunt Trauma with Hemorrhagic ShockNot Significantly DifferentNot Significantly DifferentNo significant association with 24-hour or in-hospital mortality.[7]
Vasopressin Randomized Controlled TrialTraumatic Hemorrhagic Shock12%12%No difference in mortality, but reduced need for blood products.[8]

Mechanism of Action: A Dual Approach

Centhaquine citrate's efficacy is attributed to its unique dual mechanism of action. It acts as a selective α2B adrenergic receptor agonist in the venous system, leading to venoconstriction. This action increases venous return to the heart, thereby augmenting cardiac output and improving blood circulation. Concurrently, it stimulates central α2A adrenergic receptors, which is thought to reduce sympathetic outflow, leading to mild arterial vasodilation and enhanced tissue perfusion. This dual action distinguishes it from traditional vasopressors that primarily cause arterial constriction.

Centhaquine Signaling Pathway cluster_VascularSystem Peripheral Vascular System cluster_CNS Central Nervous System Centhaquine_peripheral Centhaquine alpha2B α2B Adrenergic Receptors (Venous) Centhaquine_peripheral->alpha2B stimulates Venoconstriction Venoconstriction alpha2B->Venoconstriction VenousReturn Increased Venous Return Venoconstriction->VenousReturn CardiacOutput Increased Cardiac Output VenousReturn->CardiacOutput TissuePerfusion Enhanced Tissue Perfusion CardiacOutput->TissuePerfusion contributes to Centhaquine_central Centhaquine alpha2A Central α2A Adrenergic Receptors Centhaquine_central->alpha2A stimulates SympatheticDrive Reduced Sympathetic Drive alpha2A->SympatheticDrive ArterialVasodilation Mild Arterial Vasodilation SympatheticDrive->ArterialVasodilation ArterialVasodilation->TissuePerfusion

Centhaquine's dual mechanism of action.

Experimental Protocols

Centhaquine Citrate Phase III Clinical Trial

The Phase III clinical trial of Centhaquine was a prospective, multicentric, randomized, double-blind, placebo-controlled study.

  • Patient Population : Adult patients with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤ 90 mmHg and blood lactate (B86563) levels of ≥ 2 mmol/L.[2][3]

  • Randomization : Patients were randomized in a 2:1 ratio to receive either Centhaquine or a placebo (normal saline).[2][3]

  • Intervention :

    • The treatment group received Centhaquine citrate at a dose of 0.01 mg/kg administered as an intravenous infusion in 100 mL of normal saline over one hour.[2][3]

    • The control group received an equal volume of normal saline as a placebo infusion over the same duration.[2][3]

    • Repeat doses were permissible if SBP remained ≤ 90 mmHg after four hours, with a maximum of six doses within the first 48 hours.[2][3]

  • Standard of Care : All patients in both groups received the standard of care for hypovolemic shock as per the local institutional practice. This included airway management, fluid resuscitation with crystalloids or colloids, blood products, and vasopressors.[2][3]

  • Primary Endpoints : Changes in SBP, diastolic blood pressure, blood lactate levels, and base deficit over 48 hours.[5]

  • Secondary Endpoints : Included 28-day all-cause mortality, amount of fluids and vasopressors administered, duration of hospital stay, and changes in organ dysfunction scores.[5]

Experimental_Workflow Start Patient with Hypovolemic Shock (SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) Randomization Randomization (2:1) Start->Randomization Centhaquine_Arm Centhaquine Citrate (0.01 mg/kg) + Standard of Care Randomization->Centhaquine_Arm n=71 Control_Arm Placebo (Normal Saline) + Standard of Care Randomization->Control_Arm n=34 Infusion 1-hour IV Infusion Centhaquine_Arm->Infusion Control_Arm->Infusion FollowUp Follow-up for 28 Days Infusion->FollowUp

Centhaquine Phase III trial workflow.
Standard of Care for Hypovolemic Shock

The standard of care for hypovolemic shock, as provided to the control groups in the cited studies, generally consists of the following interventions:

  • Airway and Breathing : Ensuring a patent airway and adequate oxygenation and ventilation.

  • Circulation :

    • Hemorrhage Control : Applying direct pressure to external bleeding sites and surgical or interventional radiology procedures for internal bleeding.

    • Fluid Resuscitation : Initial administration of isotonic crystalloid solutions (e.g., normal saline or Lactated Ringer's solution) to restore intravascular volume.[9]

    • Blood Products : Transfusion of packed red blood cells, plasma, and platelets, often in a balanced ratio (e.g., 1:1:1), for hemorrhagic shock.

    • Vasopressors : In cases of persistent hypotension despite adequate fluid resuscitation, vasopressors like norepinephrine may be used to maintain mean arterial pressure and ensure organ perfusion.

Conclusion

The available clinical data strongly suggests that Centhaquine citrate, when used as an adjunct to the standard of care, significantly reduces mortality in patients with hypovolemic shock. Its unique mechanism of action, which enhances cardiac output without the pronounced arterial constriction seen with traditional vasopressors, may offer a superior safety and efficacy profile. Further large-scale, head-to-head comparative trials are warranted to definitively establish its position relative to other vasopressor agents in the management of hypovolemic shock.

References

Validation

Evaluating Centhaquine Citrate versus Hypertonic Saline for Hemorrhagic Shock: A Comparative Guide

An objective analysis of two distinct therapeutic approaches for the management of hemorrhagic shock, tailored for researchers, scientists, and drug development professionals. Hemorrhagic shock, a life-threatening condit...

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two distinct therapeutic approaches for the management of hemorrhagic shock, tailored for researchers, scientists, and drug development professionals.

Hemorrhagic shock, a life-threatening condition characterized by severe blood loss and inadequate tissue perfusion, necessitates rapid and effective resuscitation to prevent irreversible organ damage and mortality. While the standard of care involves fluid replacement and vasopressors, novel therapeutic agents are emerging. This guide provides a detailed comparison of Centhaquine (B1668379) citrate (B86180), a new-in-class resuscitative agent, and hypertonic saline, a long-standing fluid resuscitation option.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference between Centhaquine citrate and hypertonic saline lies in their mechanisms of action. Centhaquine actively modulates the cardiovascular system, while hypertonic saline primarily focuses on fluid redistribution.

Centhaquine Citrate: This agent acts as a selective alpha-2B adrenergic receptor agonist.[1][2] Its primary mechanism involves:

  • Venous Constriction: Stimulation of α2B-adrenergic receptors in the venous circulation leads to venoconstriction, which increases venous return to the heart (preload).[2][3][4]

  • Arterial Dilation: It also stimulates central α2A-adrenergic receptors, which is thought to decrease sympathetic outflow, leading to mild arterial vasodilation and a reduction in afterload.[3][5]

  • Increased Cardiac Output: The combined effect of increased preload and reduced afterload results in a significant increase in cardiac output and stroke volume, improving overall tissue perfusion without a significant increase in heart rate.[3][5][6]

Hypertonic Saline: This solution, typically a 7.5% NaCl solution, works on the principle of osmosis.[7][8] Its key actions include:

  • Plasma Volume Expansion: By creating an osmotic gradient, it draws water from the extravascular and intracellular spaces into the intravascular compartment, rapidly expanding the plasma volume with a small infused volume.[7][8]

  • Immunomodulation: Hypertonic saline has been shown to have anti-inflammatory and immunomodulatory effects, potentially by inhibiting neutrophil activation.[9][10][11] This may help mitigate the systemic inflammatory response associated with shock and reperfusion injury.[7][9][12]

Preclinical and Clinical Efficacy: A Data-Driven Comparison

Extensive research, from preclinical animal models to human clinical trials, has evaluated the efficacy of both agents.

Centhaquine Citrate: Summary of Key Preclinical and Clinical Findings

Centhaquine has undergone rigorous testing, demonstrating promising results in various models of hemorrhagic shock and in human trials.

Table 1: Summary of Preclinical Data for Centhaquine Citrate

Animal ModelKey FindingsReference(s)
Rat - Reduced need for norepinephrine (B1679862) to maintain target mean arterial pressure (MAP).[5] - Significantly lower blood lactate (B86563) levels compared to control (1.65 mmol/L vs. 4.10 mmol/L).[5][13] - Improved survival rates.[13] - When combined with hypertonic saline, showed greater improvement in MAP, cardiac output, and survival compared to hypertonic saline alone.[14][5][13][14]
Rabbit - Significantly reduced the amount of fluid required to maintain target MAP (126 mL vs. 213 mL in control).[5][5]
Pig - Faster achievement of target MAP (7.1 minutes vs. 36.88 minutes in control).[5] - Lower fluid requirement.[5] - Significantly better 24-hour survival (10/10 vs. 3/10 in control).[5][5]

Table 2: Summary of Phase II & III Clinical Trial Data for Centhaquine Citrate

ParameterPhase II Trial Results (Centhaquine vs. Saline Control)Phase III Trial Results (Centhaquine vs. Saline Control)Reference(s)
Patient Population 50 patients with hypovolemic shock105 patients with hypovolemic shock[13][15][16][17]
Primary Endpoints - Significant improvement in blood pressure. - Significant reduction in blood lactate levels. - Significant improvement in base deficit.- Consistently higher increase in Systolic Blood Pressure (SBP) from baseline.[16] - Significant increase in pulse pressure.[16][18] - Significantly lower shock index from 1 to 4 hours post-resuscitation.[16][18] - Greater number of patients with improved blood lactate and base deficit.[15][16][18][13][15][16][17][18]
Secondary Endpoints - Lower requirement for vasopressors in the first 48 hours (3.12 ± 2.18 mg vs. 9.39 ± 4.28 mg).[13][17] - Less time in ICU and on ventilator support.[13]- Lesser amount of vasopressors needed in the first 48 hours.[16] - Improvement in Acute Respiratory Distress Syndrome (ARDS) and Multiple Organ Dysfunction Syndrome (MODS) scores.[15][16][13][15][16][17]
Mortality - 28-day all-cause mortality: 0% in Centhaquine group vs. 9% in control group.[13]- 28-day all-cause mortality: 2.94% in Centhaquine group vs. 11.76% in control group (an 8.8% absolute reduction).[15][16][18][13][15][16][18]
Safety - No drug-related adverse events reported.[13][17]- No drug-related adverse events reported.[15][16][13][15][16][17]
Hypertonic Saline: Summary of Key Findings

Hypertonic saline has been studied for decades, with a focus on its fluid-sparing and potential immunomodulatory effects.

Table 3: Summary of Preclinical and Clinical Data for Hypertonic Saline

Study TypeKey FindingsReference(s)
Preclinical (Animal Models) - Can improve hemodynamics and oxygenation.[7] - Possesses anti-inflammatory and immunomodulatory effects.[7] - May decrease lung and intestinal injury.[7][7]
Clinical Trials - Can attenuate post-traumatic neutrophil and endothelial cell activation.[9][19] - Promotes a more balanced inflammatory response to hemorrhagic shock.[10][11] - Large multicenter trials have failed to show a definitive survival advantage over standard isotonic resuscitation.[7][7][9][10][11][19]

Experimental Protocols

Centhaquine Citrate Phase III Clinical Trial Methodology

A prospective, multicentric, randomized, controlled phase III study was conducted to assess the efficacy of Centhaquine in patients with hypovolemic shock.[15][16][20]

  • Patient Population: 105 patients with hypovolemic shock, defined by a systolic blood pressure (SBP) of ≤90 mm Hg and blood lactate levels of ≥2 mmol/L.[15][16]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Centhaquine or a saline control.[15][16]

  • Intervention:

    • Centhaquine Group (n=71): Received 0.01 mg/kg of Centhaquine in 100 mL of normal saline, infused over 1 hour, in addition to the standard of care (SOC).[15][16]

    • Control Group (n=34): Received 100 mL of normal saline infused over 1 hour, in addition to SOC.[15][16]

  • Primary Objectives: To determine the changes in SBP, diastolic blood pressure (DBP), blood lactate levels, and base deficit over 48 hours.[16]

  • Secondary Objectives: To assess the amount of fluids, blood products, and vasopressors administered in the first 48 hours; duration of hospital and ICU stay; time on ventilator support; changes in ARDS and MODS scores; and 28-day all-cause mortality.[16]

Hypertonic Saline Clinical Trial Methodology (Representative Example)

A randomized, controlled, double-blinded trial investigated the immunologic and anti-inflammatory effects of hypertonic saline in trauma patients with hemorrhagic shock.[10]

  • Patient Population: Adult blunt trauma patients in hemorrhagic shock.[10]

  • Randomization: Patients were randomized to receive either hypertonic saline with dextran (B179266) (HSD) or a placebo.[10]

  • Intervention:

    • HSD Group (n=13): Received a single 250 mL dose of 7.5% NaCl with 6% dextran-70.[10]

    • Placebo Group: Received a single 250 mL dose of 0.9% NaCl.[10]

  • Primary Outcome: To measure changes in immune and inflammatory markers, including neutrophil activation, monocyte subset redistribution, cytokine production, and neuroendocrine changes.[10]

  • Secondary Outcomes: Patient demographics, fluid requirements, organ dysfunction, infection, and mortality were recorded.[10]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the proposed mechanism of action for Centhaquine citrate and the logical flow of a comparative evaluation.

Centhaquine_Mechanism cluster_VascularSystem Vascular System cluster_Heart Heart cluster_Brain Central Nervous System Venous Circulation Venous Circulation Increased Preload Increased Preload Venous Circulation->Increased Preload Venoconstriction Arterial Circulation Arterial Circulation Decreased Afterload Decreased Afterload Arterial Circulation->Decreased Afterload Mild Vasodilation Increased Cardiac Output Increased Cardiac Output Increased Preload->Increased Cardiac Output Decreased Afterload->Increased Cardiac Output Improved Tissue Perfusion Improved Tissue Perfusion Increased Cardiac Output->Improved Tissue Perfusion Central α2A Receptors Central α2A Receptors Central α2A Receptors->Arterial Circulation Decreased Sympathetic Drive Centhaquine Citrate Centhaquine Citrate Centhaquine Citrate->Venous Circulation Stimulates α2B Receptors Centhaquine Citrate->Central α2A Receptors Stimulates

Caption: Proposed mechanism of action for Centhaquine citrate.

Comparative_Evaluation_Workflow cluster_TreatmentArms Treatment Arms cluster_Endpoints Comparative Endpoints Hemorrhagic Shock Model Hemorrhagic Shock Model Centhaquine Citrate Centhaquine Citrate Hemorrhagic Shock Model->Centhaquine Citrate Hypertonic Saline Hypertonic Saline Hemorrhagic Shock Model->Hypertonic Saline Standard of Care (Control) Standard of Care (Control) Hemorrhagic Shock Model->Standard of Care (Control) Hemodynamic Parameters (MAP, CO) Hemodynamic Parameters (MAP, CO) Centhaquine Citrate->Hemodynamic Parameters (MAP, CO) Metabolic Markers (Lactate, Base Deficit) Metabolic Markers (Lactate, Base Deficit) Centhaquine Citrate->Metabolic Markers (Lactate, Base Deficit) Fluid & Vasopressor Requirement Fluid & Vasopressor Requirement Centhaquine Citrate->Fluid & Vasopressor Requirement Organ Function (MODS, ARDS) Organ Function (MODS, ARDS) Centhaquine Citrate->Organ Function (MODS, ARDS) Survival / Mortality Survival / Mortality Centhaquine Citrate->Survival / Mortality Hypertonic Saline->Hemodynamic Parameters (MAP, CO) Hypertonic Saline->Metabolic Markers (Lactate, Base Deficit) Hypertonic Saline->Fluid & Vasopressor Requirement Hypertonic Saline->Organ Function (MODS, ARDS) Hypertonic Saline->Survival / Mortality Standard of Care (Control)->Hemodynamic Parameters (MAP, CO) Standard of Care (Control)->Metabolic Markers (Lactate, Base Deficit) Standard of Care (Control)->Fluid & Vasopressor Requirement Standard of Care (Control)->Organ Function (MODS, ARDS) Standard of Care (Control)->Survival / Mortality Comparative Analysis Comparative Analysis Hemodynamic Parameters (MAP, CO)->Comparative Analysis Metabolic Markers (Lactate, Base Deficit)->Comparative Analysis Fluid & Vasopressor Requirement->Comparative Analysis Organ Function (MODS, ARDS)->Comparative Analysis Survival / Mortality->Comparative Analysis

Caption: Logical workflow for evaluating therapeutic superiority.

Conclusion: Evaluating Superiority

Based on the available evidence, Centhaquine citrate demonstrates a more robust and direct impact on the pathophysiology of hemorrhagic shock compared to hypertonic saline.

  • Hemodynamic Stability: Centhaquine actively improves cardiac output and blood pressure through its unique dual mechanism of action.[3][5] Clinical trials have consistently shown its ability to stabilize hemodynamic parameters and reduce the need for vasopressors.[13][16] While hypertonic saline can transiently increase intravascular volume, its effect is less sustained and it does not directly enhance cardiac function.[7]

  • Metabolic Correction: Centhaquine has been shown to significantly reduce blood lactate levels and improve base deficit, indicating better tissue perfusion and oxygenation.[15][16][21] This is a critical factor in preventing the progression to multi-organ failure.

  • Survival Benefit: Most notably, Phase II and III clinical trials have demonstrated a significant reduction in mortality with Centhaquine treatment compared to the standard of care.[13][15][16][18][21] In contrast, large-scale clinical trials have not shown a definitive survival advantage for hypertonic saline over conventional isotonic fluids.[7]

  • Direct Comparison: A preclinical study directly comparing Centhaquine in hypertonic saline to hypertonic saline alone found that the addition of Centhaquine significantly improved the resuscitative effect, leading to better cardiac output, lower lactate levels, and improved survival in hemorrhaged rats.[14]

References

Comparative

Centhaquine Citrate in Hypovolemic Shock: A Comparative Meta-Analysis of Clinical Trials

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive meta-analysis of clinical trial data on Centhaquine citrate (B86180) for the treatment of hypovolemic shock. It objectiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trial data on Centhaquine citrate (B86180) for the treatment of hypovolemic shock. It objectively compares its performance against the standard of care and discusses its potential advantages over traditional vasopressor therapy. Experimental data from key clinical trials are presented to support the findings.

Centhaquine citrate (marketed as Lyfaquin®) is a novel, first-in-class resuscitative agent that has undergone Phase II and III clinical trials for hypovolemic shock.[1][2][3] Its unique mechanism of action targets both venous and arterial tone, aiming to improve cardiac output and tissue perfusion.[3][4][5]

Comparative Efficacy of Centhaquine Citrate

Clinical trials have consistently demonstrated the efficacy of Centhaquine citrate as an adjuvant to the standard of care in patients with hypovolemic shock. A meta-analysis of Phase II and III studies revealed a statistically significant reduction in mortality.[6]

Table 1: Meta-Analysis of 28-Day All-Cause Mortality [6]

Treatment GroupNumber of Patients (N)Mortality Rate (%)Odds Ratio (95% CI)p-value
Centhaquine912.205.34 (1.27–26.50)0.03
Control (Saline)5610.71

The individual Phase III trial also showed a notable, albeit not statistically significant at the 95% confidence level, absolute reduction in 28-day all-cause mortality of 8.8%.[5][7] However, the result was significant at the 90% confidence level.[7]

Table 2: Key Efficacy Endpoints from Phase III Clinical Trial [5][8][9]

ParameterCenthaquine GroupControl Groupp-value
28-Day All-Cause Mortality 2.94%11.76%0.0371
Improved Blood Lactate (B86563) Levels 69.3% of patients46.9% of patients0.03
Improved Base Deficit 69.8% of patients43.7% of patients0.01
Systolic Blood Pressure > 110 mmHg at 24h 81.82% of patients59.38% of patients0.00842
Diastolic Blood Pressure > 70 mmHg at 24h 78.46% of patients50.00% of patients0.002175

Comparison with Traditional Vasopressors

The standard management of hypovolemic shock primarily involves fluid resuscitation to restore intravascular volume.[1] Vasopressors, such as norepinephrine (B1679862), are traditionally considered contraindicated in the early phase of hemorrhagic shock due to concerns about excessive vasoconstriction and potential compromise of microcirculation.[1][6] Their use is typically reserved for patients who remain hypotensive despite adequate fluid resuscitation.[1]

Centhaquine citrate offers a different therapeutic approach. By selectively acting on α2B adrenergic receptors in the venous circulation, it increases venous return to the heart (preload) and consequently cardiac output.[3][5] It also has a modest effect on central α2A adrenergic receptors, which can reduce sympathetic outflow and decrease systemic vascular resistance (afterload), further improving tissue perfusion.[3][5]

Preclinical studies have shown that Centhaquine can reduce the amount of norepinephrine required to maintain target mean arterial pressure in hemorrhagic shock models.[4] Clinical data from the Phase III trial also indicated a lesser amount of vasopressors was needed in the Centhaquine group compared to the control group in the first 48 hours of resuscitation.[5]

A large-scale clinical trial directly comparing Centhaquine to norepinephrine in hypovolemic shock has not been conducted. However, a study comparing dopamine (B1211576) and norepinephrine in a mixed population of shock patients, including a subgroup with hypovolemic shock, found no significant difference in mortality for the hypovolemic shock subgroup between the two vasopressors.[10] Another observational study on early norepinephrine use in trauma patients with hemorrhagic shock did not find a significant association with 24-hour or in-hospital mortality.[11]

Safety and Tolerability

Across clinical trials, Centhaquine citrate has demonstrated a good safety profile with no drug-related adverse events reported in the Phase III study.[5] This is a crucial advantage, as traditional vasopressors are associated with risks such as arrhythmias and ischemia.[7]

Experimental Protocols

Phase III Clinical Trial Methodology

A prospective, multicentric, randomized, double-blind, placebo-controlled Phase III study was conducted in 105 patients with hypovolemic shock.[5][7]

  • Inclusion Criteria: Patients with systolic blood pressure (SBP) ≤ 90 mmHg and blood lactate levels ≥ 2 mmol/L.[5][7]

  • Randomization: Patients were randomized in a 2:1 ratio to receive either Centhaquine citrate or saline.[5][7]

  • Intervention:

    • Centhaquine Group: Received 0.01 mg/kg of Centhaquine in 100 mL of normal saline, infused over 1 hour, as an adjuvant to the standard of care.[5][7]

    • Control Group: Received 100 mL of normal saline infused over 1 hour, in addition to the standard of care.[5][7]

  • Primary Objectives: To determine the changes in SBP, diastolic blood pressure (DBP), blood lactate levels, and base deficit over 48 hours.[5][7]

  • Secondary Objectives: Included the amount of fluids, blood products, and vasopressors administered in the first 48 hours, duration of hospital stay, and 28-day all-cause mortality.[5][7]

Signaling Pathways and Workflows

Centhaquine_Mechanism_of_Action cluster_Vascular Vascular System cluster_CNS Central Nervous System cluster_Heart Heart cluster_Tissue Tissues Centhaquine_venous Centhaquine alpha2B_AR Venous α2B Adrenergic Receptors Centhaquine_venous->alpha2B_AR Venous_Constriction Venous Constriction alpha2B_AR->Venous_Constriction Venous_Return Increased Venous Return (Preload) Venous_Constriction->Venous_Return Cardiac_Output Increased Cardiac Output Venous_Return->Cardiac_Output Centhaquine_central Centhaquine alpha2A_AR Central α2A Adrenergic Receptors Centhaquine_central->alpha2A_AR Sympathetic_Drive Decreased Sympathetic Drive alpha2A_AR->Sympathetic_Drive SVR Decreased Systemic Vascular Resistance (Afterload) Sympathetic_Drive->SVR SVR->Cardiac_Output Tissue_Perfusion Improved Tissue Perfusion Cardiac_Output->Tissue_Perfusion

Caption: Mechanism of action of Centhaquine citrate.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Hypovolemic Shock, SBP ≤ 90 mmHg, Lactate ≥ 2 mmol/L) Randomization Randomization (2:1) Patient_Screening->Randomization Centhaquine_Arm Centhaquine (0.01 mg/kg) + Standard of Care Randomization->Centhaquine_Arm Control_Arm Placebo (Saline) + Standard of Care Randomization->Control_Arm Primary_Endpoint Primary Endpoint Assessment (48 hours) - Blood Pressure - Blood Lactate - Base Deficit Centhaquine_Arm->Primary_Endpoint Control_Arm->Primary_Endpoint Secondary_Endpoint Secondary Endpoint Assessment (up to 28 days) - Mortality - Vasopressor Use - Hospital Stay Primary_Endpoint->Secondary_Endpoint

Caption: Phase III clinical trial workflow for Centhaquine.

References

Safety & Regulatory Compliance

Handling

Safeguarding Researchers: A Comprehensive Guide to Handling Centhaquine Citrate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Centhaquine citrat...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Centhaquine citrate (B86180), a resuscitative agent for hypovolemic shock.[1][2] Adherence to these procedures is critical to mitigate risks and ensure proper disposal.

I. Personal Protective Equipment (PPE) and Hazard Mitigation

Centhaquine citrate is classified as causing skin and serious eye irritation.[3][4] It may also cause long-lasting harmful effects to aquatic life.[3][4] Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Protection Type Specification Rationale
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber) inspected prior to use.[5]To prevent skin contact and irritation.[3][4]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for larger quantities.[3][4]To protect against splashes and eye irritation.[3][4]
Skin and Body Protection Laboratory coat. Fire/flame resistant and impervious clothing should be worn where necessary.[5]To protect skin from accidental contact.
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[5]To prevent inhalation of dust or aerosols.[5]

II. Standard Operating Procedures for Handling

Safe handling practices are crucial to minimize exposure and prevent contamination.

A. General Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Avoid contact with skin, eyes, and clothing.[5]

  • Prevent the formation of dust and aerosols.[5]

  • Wash hands thoroughly after handling.[3][4]

B. Reconstitution for Experimental Use:

  • Centhaquine citrate is typically a lyophilized powder that requires reconstitution.[6]

  • For clinical and preclinical studies, it is often reconstituted with 0.9% w/v Sodium Chloride Injection I.P.[6][7]

  • A common therapeutic dose is 0.01 mg/kg of body weight, administered as an intravenous infusion.[6][7][8]

  • Always use a freshly reconstituted solution.[7]

Experimental Workflow for Reconstitution:

cluster_prep Preparation cluster_recon Reconstitution cluster_admin Administration Gather Materials Gather Materials: - Centhaquine citrate vial - 0.9% Sodium Chloride Injection I.P. - Sterile syringe and needle - Appropriate PPE Reconstitute Vial Reconstitute the lyophilized powder with a specified volume of saline (e.g., 10 mL). Gather Materials->Reconstitute Vial Proceed Calculate Dose Calculate the required volume based on the subject's body weight (0.01 mg/kg). Reconstitute Vial->Calculate Dose Prepare Infusion Withdraw the calculated volume and add to a final volume of normal saline (e.g., 100 mL). Calculate Dose->Prepare Infusion Administer Infusion Administer the final solution as an intravenous infusion over a specified time (e.g., 1 hour). Prepare Infusion->Administer Infusion

Caption: Workflow for the reconstitution and preparation of Centhaquine citrate for infusion.

III. Emergency and Disposal Protocols

Immediate and appropriate responses to emergencies and proper disposal are critical for safety and environmental protection.

A. Emergency First Aid Measures:

Exposure Route Immediate Action
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[3][5]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a doctor.[5]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5]

B. Spill Management:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in Section I.

  • Prevent further leakage or spillage if it is safe to do so.[5]

  • Avoid dust formation.[5]

  • Pick up the spilled material mechanically and place it in a suitable, labeled container for disposal.

C. Disposal Plan:

  • Dispose of unused Centhaquine citrate and its container in accordance with local, state, and federal regulations.[3]

  • Do not release into the environment.[3][4] Contaminated packaging should be disposed of as unused product.

Logical Flow for Emergency Response:

Exposure Event Exposure Event Assess Situation Assess the type of exposure (Inhalation, Skin, Eye, Ingestion) Exposure Event->Assess Situation Follow First Aid Follow Specific First Aid Protocol Assess Situation->Follow First Aid Decontaminate Remove contaminated clothing and wash affected area Assess Situation->Decontaminate Seek Medical Attention Seek Medical Attention Follow First Aid->Seek Medical Attention Report Incident Report the incident to the lab supervisor and safety officer Seek Medical Attention->Report Incident Decontaminate->Report Incident

Caption: Logical steps for responding to an accidental exposure to Centhaquine citrate.

References

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